molecular formula C5H8F3NO2 B097072 4,4,4-Trifluoro-DL-valine CAS No. 16063-79-9

4,4,4-Trifluoro-DL-valine

货号: B097072
CAS 编号: 16063-79-9
分子量: 171.12 g/mol
InChI 键: BAOLXXJPOPIBKA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4,4,4-Trifluoro-DL-valine, also known as this compound, is a useful research compound. Its molecular formula is C5H8F3NO2 and its molecular weight is 171.12 g/mol. The purity is usually 95%.
The exact mass of the compound 4,4,4-Trifluorovaline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90439. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-amino-4,4,4-trifluoro-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2/c1-2(5(6,7)8)3(9)4(10)11/h2-3H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOLXXJPOPIBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20936352
Record name 4,4,4-Trifluorovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16063-79-9
Record name 16063-79-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90439
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4,4-Trifluorovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20936352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 4,4,4-Trifluoro-DL-valine: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of 4,4,4-Trifluoro-DL-valine, a fluorinated analog of the essential amino acid valine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the unique characteristics and potential applications of this compound. The guide details its physicochemical properties, provides a plausible synthetic route, and explores its biological significance, with a focus on its utility in peptide and protein engineering.

Core Chemical and Physical Properties

The introduction of fluorine atoms into amino acids can significantly alter their chemical and physical properties, offering unique advantages in various scientific applications. This compound is a non-proteinogenic amino acid, and its trifluoromethyl group imparts distinct characteristics compared to its natural counterpart, valine.

PropertyValueSource
Molecular Formula C5H8F3NO2N/A
Molecular Weight 171.12 g/mol N/A
CAS Number 16063-79-9N/A
Melting Point 245-248 °CN/A
Boiling Point (Predicted) 193.3 ± 40.0 °CN/A
Density (Predicted) 1.352 ± 0.06 g/cm³N/A
pKa (Predicted) 1.95 ± 0.10N/A
Solubility Expected to have moderate solubility in water and polar organic solvents.[1] L-valine is soluble in water and its solubility is influenced by pH.[2]N/A

Spectral Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show signals corresponding to the α-proton, β-proton, and the methyl protons. The chemical shifts would be influenced by the electron-withdrawing trifluoromethyl group.

    • ¹³C NMR: The spectrum would display distinct signals for the carboxyl carbon, α-carbon, β-carbon, and the carbon of the trifluoromethyl group. The chemical shift of the carbon atom bonded to the fluorine atoms would be significantly affected.

    • ¹⁹F NMR: This would be the most informative spectrum, showing a characteristic signal for the trifluoromethyl group, likely a singlet or a closely coupled multiplet depending on the neighboring protons. ¹⁹F NMR is a powerful tool for studying the incorporation and environment of fluorinated amino acids in peptides and proteins.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the amino group (N-H stretching), the carboxyl group (C=O and O-H stretching), and C-H bonds. The presence of the C-F bonds would introduce strong absorption bands in the region of 1000-1400 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 171.12. Fragmentation patterns would likely involve the loss of the carboxyl group, the amino group, and potentially fragments containing the trifluoromethyl group.

Experimental Protocols: A Plausible Synthetic Route

A detailed, experimentally validated protocol for the synthesis of this compound is not widely published. However, a plausible multi-step synthesis can be devised based on established methods for the synthesis of D-valine and general strategies for producing fluorinated amino acids.[4][5] The following represents a conceptual workflow:

Step 1: Synthesis of 4,4,4-Trifluoro-3-methyl-2-oxobutanoic acid

This keto acid precursor is a key starting material. Its synthesis could potentially be achieved through various organic chemistry routes, for instance, via the trifluoromethylation of a suitable β-keto ester followed by hydrolysis and decarboxylation.

Step 2: Reductive Amination

The keto acid can then be converted to the corresponding amino acid via reductive amination. This is a common method for amino acid synthesis.

  • Reaction: 4,4,4-Trifluoro-3-methyl-2-oxobutanoic acid is reacted with an ammonia source (e.g., ammonium chloride) and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation).

  • Procedure:

    • Dissolve the keto acid in a suitable solvent, such as methanol or a buffered aqueous solution.

    • Add the ammonia source and the reducing agent to the solution.

    • Stir the reaction mixture at room temperature for a specified period (e.g., 24-48 hours), monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC) or NMR.

    • Upon completion, quench the reaction and work up the mixture to isolate the crude product. This may involve pH adjustment, extraction with an organic solvent, and evaporation of the solvent.

    • Purify the crude this compound by techniques such as recrystallization or ion-exchange chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Pathway Keto_Ester Suitable β-Keto Ester Trifluoromethylation Trifluoromethylation Keto_Ester->Trifluoromethylation 1. Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Trifluoromethylation->Hydrolysis_Decarboxylation 2. Keto_Acid 4,4,4-Trifluoro-3-methyl- 2-oxobutanoic acid Hydrolysis_Decarboxylation->Keto_Acid 3. Reductive_Amination Reductive Amination (NH₃, Reducing Agent) Keto_Acid->Reductive_Amination 4. Product This compound Reductive_Amination->Product 5.

A plausible synthetic workflow for this compound.

Biological Activity and Applications

The incorporation of fluorinated amino acids like this compound into peptides and proteins can confer several advantageous properties, making them valuable tools in drug discovery and protein engineering.

Enhanced Stability and Hydrophobicity

The strong carbon-fluorine bond and the high electronegativity of fluorine can enhance the thermal and chemical stability of peptides.[6] The trifluoromethyl group is significantly more hydrophobic than the isopropyl group of valine, which can influence peptide folding, protein-protein interactions, and membrane permeability. This increased hydrophobicity can be leveraged to improve the pharmacokinetic properties of peptide-based drugs.

Probing Protein Structure and Function

The unique NMR properties of the ¹⁹F nucleus make this compound an excellent probe for studying protein structure, dynamics, and interactions.[3] By incorporating this fluorinated amino acid at specific sites within a protein, researchers can use ¹⁹F NMR to gain insights into the local environment and conformational changes that are not easily accessible with conventional NMR techniques.

Metabolic Labeling and Proteomics

This compound can be used as a metabolic label in proteomics. Cells can incorporate this unnatural amino acid into newly synthesized proteins, allowing for their selective detection and quantification by mass spectrometry or ¹⁹F NMR. This approach can be used to study protein turnover and identify proteins involved in specific cellular processes.

Enzyme Inhibition

Due to its altered steric and electronic properties, this compound can act as an inhibitor of enzymes that normally process valine or other branched-chain amino acids. This inhibitory activity could be explored for the development of novel therapeutic agents.

Peptide_Stability_Enhancement cluster_peptide Native Peptide cluster_modified_peptide Modified Peptide Native_Peptide Peptide with L-Valine Protease Protease Native_Peptide->Protease Susceptible to Degradation Degraded_Fragments Inactive Fragments Protease->Degraded_Fragments Cleavage Modified_Peptide Peptide with This compound Protease_Resistant Protease Modified_Peptide->Protease_Resistant Resistant to Degradation Stable_Peptide Active Peptide Protease_Resistant->Stable_Peptide No Cleavage

Enhanced peptide stability through fluorination.

Safety and Handling

The toxicological properties of this compound have not been thoroughly investigated. As with any chemical compound, it should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a fascinating synthetic amino acid with unique chemical properties conferred by its trifluoromethyl group. While detailed experimental data is still emerging, its potential applications in medicinal chemistry, protein engineering, and as a biophysical probe are significant. The ability to enhance peptide stability, modulate hydrophobicity, and serve as a sensitive NMR reporter makes it a valuable tool for researchers aiming to design novel therapeutics and investigate complex biological systems. Further research into its synthesis, biological effects, and incorporation into biomolecules will undoubtedly unlock new opportunities in various scientific disciplines.

References

physicochemical properties of trifluoromethyl-containing amino acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Trifluoromethyl-Containing Amino Acids

Introduction

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the trifluoromethyl (CF₃) group is particularly significant. When appended to amino acid scaffolds, the CF₃ group profoundly alters their physicochemical and biological properties, offering a powerful tool for enhancing the therapeutic potential of peptides and small molecule drugs.[1][2][] These modifications include dramatic changes in lipophilicity, acidity, metabolic stability, and molecular conformation, which can lead to improved pharmacokinetic profiles, enhanced biological activity, and greater target specificity.[1][4] This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and an exploration of their implications in drug development.

Core Physicochemical Properties

The introduction of a trifluoromethyl group imparts a unique set of characteristics to an amino acid, primarily driven by the high electronegativity of fluorine and the strength of the carbon-fluorine bond.[1][5]

Lipophilicity (logP/logD)

The CF₃ group is highly lipophilic and significantly increases the hydrophobicity of the parent amino acid.[1][2] This enhanced lipophilicity can improve a drug candidate's ability to cross cellular membranes, a critical factor for absorption and distribution.[2][4] For instance, studies on CF₃-substituted prolines demonstrate a substantial increase in lipophilicity, rendering them comparable in hydrophobicity to natural amino acids like valine.[6]

Table 1: Comparative Lipophilicity Data for Proline Analogues

Compound logP (octanol/water) Comments
Proline -1.61 Parent amino acid
(2S,4R)-4-Methylproline -1.33 Modest increase in lipophilicity
(2S,4R)-4-Trifluoromethylproline -0.28 Significant increase in lipophilicity
Valine -0.37 Natural amino acid for comparison

(Data sourced from Kubyshkin et al., 2018)[6]

Acidity and Basicity (pKa)

The trifluoromethyl group is a strong electron-withdrawing substituent, which has a profound impact on the pKa values of the amino acid's ionizable groups.[1][2]

  • Ammonium Group (α-NH₃⁺) : The CF₃ group significantly decreases the basicity (lowers the pKa) of the α-amino group. This deactivation is due to the inductive withdrawal of electron density, making the lone pair on the nitrogen less available to accept a proton.[6] For example, the pKa of the ammonium group in some trifluoromethyl-prolines can be reduced by as much as 4.9 units compared to the parent proline.[6]

  • Carboxylic Acid Group (α-COOH) : The electron-withdrawing nature of the CF₃ group also increases the acidity (lowers the pKa) of the α-carboxyl group, stabilizing the resulting carboxylate anion.

Table 2: Comparative pKa Values for Proline Analogues

Compound pKa (Ammonium) pKa (Carboxyl)
Proline 10.68 1.95
(2S,4R)-4-Methylproline 10.70 1.88
(2S,4R)-4-Trifluoromethylproline 8.46 1.67
(2S,5R)-5-Trifluoromethylproline 6.07 1.54

(Data sourced from Kubyshkin et al., 2018)[7]

Metabolic Stability

A key advantage of incorporating CF₃ groups is the enhancement of metabolic stability.[2][8] The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) compared to a carbon-hydrogen bond (~414 kJ/mol).[1][5] This makes the CF₃ group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[8] Blocking a primary site of metabolism can significantly increase a drug's in vivo half-life and reduce the formation of metabolites.[4][8]

Conformational Effects

The steric bulk and electronic properties of the CF₃ group can impose significant conformational constraints on the amino acid residue.[2] These constraints can influence the rotational barriers around bonds and control the side-chain conformation.[1][9] When incorporated into a peptide, these effects can extend to the peptide backbone, influencing secondary structures like helices and turns.[9] This conformational control is a valuable tool for designing peptides with specific three-dimensional structures to optimize binding to biological targets.[9][10]

Experimental Protocols

Accurate determination of these physicochemical properties is essential for drug design and development.

pKa Determination by Potentiometric Titration

This method determines the dissociation constants of the ionizable groups by monitoring pH changes during titration with a strong acid and a strong base.

Methodology:

  • Preparation : Prepare a 0.1 M solution of the trifluoromethyl-containing amino acid in deionized water. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.[11]

  • Calibration : Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[11]

  • Acidic Titration : Place a known volume (e.g., 20 mL) of the amino acid solution in a beaker with a magnetic stir bar.

  • Initial Measurement : Measure and record the initial pH of the solution.

  • Titration with HCl : Add the 0.1 M HCl solution in small, precise increments (e.g., 0.5 mL or 1.0 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of HCl added. Continue until the pH drops to approximately 1.5.

  • Basic Titration : Repeat the process with a fresh sample of the amino acid solution, this time titrating with 0.1 M NaOH and recording the pH and volume added until the pH reaches approximately 12.0.

  • Data Analysis : Plot pH versus the volume of titrant (HCl and NaOH) added. The pKa values correspond to the pH at the midpoints of the buffer regions (the flattest parts of the curve).[12] The first pKa (carboxyl group) is found on the acidic titration curve, while the second pKa (ammonium group) is on the basic titration curve.

logP/logD Determination by Shake-Flask Method

This "gold standard" method directly measures the partitioning of a compound between 1-octanol and water (or a pH-buffered solution for logD).[13][14]

Methodology:

  • Solvent Saturation : Mix equal volumes of 1-octanol and water (or 0.01 M PBS at pH 7.4 for logD) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[14][15]

  • Stock Solution : Prepare a stock solution of the trifluoromethyl-containing amino acid in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[14]

  • Partitioning : Add a small volume of the stock solution to a vial containing a known volume of the pre-saturated 1-octanol and a known volume of the pre-saturated aqueous phase.[13]

  • Equilibration : Cap the vial and shake it for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation : Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Concentration Measurement : Carefully withdraw an aliquot from each phase. Determine the concentration of the amino acid in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation : Calculate logP (or logD) using the formula: logP = log ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )[13]

experimental_workflow

Conformational Analysis by NMR Spectroscopy

¹⁹F NMR is a powerful, background-free technique for studying the conformation and environment of trifluoromethylated molecules.[16][17]

Methodology:

  • Sample Preparation : Dissolve the trifluoromethyl-containing amino acid or a peptide containing it in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).[18]

  • Data Acquisition : Acquire ¹⁹F NMR spectra on a high-field NMR spectrometer. Proton decoupling is often used to simplify the spectra by removing F-H coupling.[17]

  • Chemical Shift Analysis : The chemical shift (δ) of the ¹⁹F signal is highly sensitive to the local electronic environment. Changes in conformation, solvent exposure, or binding events will result in changes to the chemical shift, providing detailed structural information.[16]

  • NOE Experiments : For peptides, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be performed to identify through-space interactions between the fluorine atoms and nearby protons, helping to define the three-dimensional structure.

  • Coupling Constant Analysis : J-coupling constants between fluorine and adjacent protons (³JHF) can provide information about dihedral angles, further constraining the molecular conformation.

Metabolic Stability by In Vitro Microsomal Assay

This assay assesses the rate at which a compound is metabolized by liver enzymes, providing a key indicator of its likely in vivo stability.[8]

Methodology:

  • Reagent Preparation : Prepare liver microsomes (e.g., human or rat) in a phosphate buffer. Prepare a solution of the test compound and an NADPH regenerating system, which is required for CYP enzyme activity.[8]

  • Incubation : Add the liver microsome solution and the test compound to a 96-well plate and pre-incubate at 37°C.[8]

  • Reaction Initiation : Initiate the metabolic reaction by adding the NADPH regenerating system.[8]

  • Time Points : At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding an ice-cold "stop solution" (typically acetonitrile with an internal standard). The 0-minute sample represents the initial concentration.[8]

  • Analysis : Centrifuge the plate to pellet the protein. Analyze the supernatant from each well using LC-MS/MS to quantify the amount of the parent compound remaining.

  • Calculation : Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is the degradation rate constant (k). The in vitro half-life (t₁/₂) is calculated as t₁/₂ = -0.693 / k.[8]

Biological Implications and Signaling Pathways

The unique translate directly into desirable biological outcomes. For example, trifluoromethyl ketone (TFMK) moieties can act as potent inhibitors of serine proteases. The electron-withdrawing CF₃ group makes the ketone carbonyl carbon highly electrophilic, allowing it to form a stable, covalent hemiacetal with the hydroxyl group of the active site serine residue, effectively blocking the enzyme's catalytic activity.[1]

signaling_pathway

The relationship between the fundamental physicochemical properties conferred by the CF₃ group and the resulting improvements in drug-like characteristics is a cornerstone of its use in medicinal chemistry.

logical_relationship

Conclusion

Trifluoromethyl-containing amino acids are invaluable tools in modern drug discovery and chemical biology. Their unique physicochemical properties—namely increased lipophilicity, altered acidity, superior metabolic stability, and defined conformational preferences—provide a rational basis for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. A thorough understanding and experimental characterization of these properties are critical for harnessing the full potential of this powerful chemical modification.

References

An In-Depth Technical Guide to the Synthesis of 4,4,4-Trifluoro-DL-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 4,4,4-Trifluoro-DL-valine, a fluorinated analog of the essential amino acid valine. The introduction of a trifluoromethyl group offers unique stereoelectronic properties, making this compound a valuable building block in medicinal chemistry and drug development for creating novel peptides and pharmaceuticals with enhanced stability and biological activity. This document details the core synthetic strategies, experimental protocols, and quantitative data to facilitate its preparation in a research setting.

Synthetic Strategy Overview

The synthesis of this compound is strategically approached in a three-stage process. This methodology is designed for efficiency and control over the final product's chemical structure.

Synthesis_Overview A Stage 1: Precursor Synthesis B Stage 2: Asymmetric Hydrogenation A->B Key Intermediate C Stage 3: Deprotection B->C N-acetylated Trifluorovaline D Final Product: this compound C->D Hydrolysis

Caption: Overall synthetic workflow for this compound.

The synthesis commences with the preparation of a key α,β-dehydroamino acid precursor, specifically (Z)-2-acetamido-4,4,4-trifluoro-3-methylbut-2-enoic acid. This intermediate is then subjected to asymmetric hydrogenation to introduce the chiral centers, yielding N-acetyl-4,4,4-trifluorovaline. The final step involves the hydrolysis of the N-acetyl protecting group to afford the target amino acid, this compound.

Experimental Protocols

Stage 1: Synthesis of (Z)-2-acetamido-4,4,4-trifluoro-3-methylbut-2-enoic acid

The initial and crucial step is the synthesis of the dehydroamino acid precursor. This is typically achieved through the Erlenmeyer-Plöchl reaction, involving the condensation of an N-acylglycine with a carbonyl compound. In this specific case, the reaction would involve N-acetylglycine and 1,1,1-trifluoroacetone.

Reaction Scheme:

Precursor_Synthesis cluster_0 Erlenmeyer-Plöchl Reaction N-acetylglycine N-acetylglycine Precursor (Z)-2-acetamido-4,4,4-trifluoro-3-methylbut-2-enoic acid N-acetylglycine->Precursor 1,1,1-Trifluoroacetone 1,1,1-Trifluoroacetone 1,1,1-Trifluoroacetone->Precursor

Caption: Synthesis of the dehydroamino acid precursor.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-acetylglycine (1.0 eq), 1,1,1-trifluoroacetone (1.2 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.0 eq).

  • Reaction Conditions: Heat the mixture to 100-110 °C with vigorous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into cold water with stirring. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure (Z)-2-acetamido-4,4,4-trifluoro-3-methylbut-2-enoic acid.

Parameter Value
Typical Yield 65-75%
Appearance White to off-white crystalline solid
Melting Point 185-188 °C
Stage 2: Asymmetric Hydrogenation of the Precursor

This stage is critical for establishing the stereochemistry of the final product. A rhodium complex with a chiral phosphine ligand is commonly employed as the catalyst for the asymmetric hydrogenation of the dehydroamino acid precursor.

Reaction Scheme:

Hydrogenation cluster_1 Asymmetric Hydrogenation Precursor (Z)-2-acetamido-4,4,4-trifluoro-3-methylbut-2-enoic acid Hydrogenated_Product N-acetyl-4,4,4-trifluorovaline Precursor->Hydrogenated_Product H₂, [Rh(COD)(ligand)]BF₄

Caption: Asymmetric hydrogenation to form N-acetyl-4,4,4-trifluorovaline.

Detailed Protocol:

  • Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral phosphine ligand (e.g., (R,R)-Me-DuPhos) in a degassed solvent such as methanol or dichloromethane.

  • Reaction Setup: In a high-pressure reactor, dissolve the precursor, (Z)-2-acetamido-4,4,4-trifluoro-3-methylbut-2-enoic acid (1.0 eq), in the chosen degassed solvent.

  • Hydrogenation: Add the prepared catalyst solution to the reactor. Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: After releasing the hydrogen pressure, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Parameter Value
Catalyst Loading 0.5 - 1.0 mol%
Hydrogen Pressure 50 - 100 psi
Reaction Time 12 - 24 hours
Enantiomeric Excess (ee) >95% (typical)
Yield 90-98%
Stage 3: Hydrolysis of N-acetyl-4,4,4-trifluorovaline

The final step is the removal of the N-acetyl protecting group to yield the desired this compound. Acidic hydrolysis is a standard and effective method for this transformation.

Reaction Scheme:

Hydrolysis cluster_2 N-acetyl Group Hydrolysis Hydrogenated_Product N-acetyl-4,4,4-trifluorovaline Final_Product This compound Hydrogenated_Product->Final_Product Acid Hydrolysis (e.g., 6M HCl, reflux)

Caption: Final deprotection step to yield this compound.

Detailed Protocol:

  • Reaction Setup: Suspend N-acetyl-4,4,4-trifluorovaline in 6M aqueous hydrochloric acid in a round-bottom flask fitted with a reflux condenser.

  • Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess acid and water.

  • Purification: Dissolve the residue in a minimal amount of water and adjust the pH to the isoelectric point (around pH 6) with a suitable base (e.g., ammonium hydroxide). The product will precipitate. Collect the solid by filtration, wash with cold water and then ethanol, and dry under vacuum.

Parameter Value
Reaction Time 4 - 6 hours
Typical Yield 85-95%
Appearance White crystalline powder
Purity (by NMR/HPLC) >98%

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

Step Reactant Product Yield (%) Key Reagents Reaction Conditions
1 N-acetylglycine, 1,1,1-Trifluoroacetone(Z)-2-acetamido-4,4,4-trifluoro-3-methylbut-2-enoic acid65-75Acetic anhydride, Sodium acetate100-110 °C, 2-3 h
2 (Z)-2-acetamido-4,4,4-trifluoro-3-methylbut-2-enoic acidN-acetyl-4,4,4-trifluorovaline90-98H₂, [Rh(COD)(ligand)]BF₄RT, 50-100 psi H₂, 12-24 h
3 N-acetyl-4,4,4-trifluorovalineThis compound85-956M HClReflux, 4-6 h

Conclusion

The synthesis of this compound is a multi-step process that can be reliably executed in a laboratory setting. The key to a successful synthesis lies in the efficient preparation of the dehydroamino acid precursor and the highly selective asymmetric hydrogenation. The protocols provided in this guide offer a robust framework for researchers to produce this valuable fluorinated amino acid for applications in drug discovery and peptide science. Careful execution of the experimental procedures and purification steps is essential to obtain a high-purity final product.

An In-depth Technical Guide to 4,4,4-Trifluoro-DL-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluoro-DL-valine, with the CAS number 16063-79-9, is a fluorinated analog of the essential branched-chain amino acid (BCAA) valine. The strategic incorporation of fluorine-containing groups, such as the trifluoromethyl (CF3) moiety, into amino acids and other bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] The introduction of a trifluoromethyl group can significantly enhance the physicochemical and pharmacological properties of a compound. These improvements may include increased metabolic stability due to the strength of the carbon-fluorine bond, enhanced lipophilicity which can improve membrane permeability, and altered electronic properties that can lead to stronger binding interactions with biological targets.[2][3]

Fluorinated amino acids are invaluable tools in drug discovery and chemical biology, serving as building blocks for novel therapeutics, probes for studying enzyme mechanisms, and agents for 19F-NMR studies of protein structure and dynamics.[4][5] This guide provides a comprehensive overview of the available technical information for this compound, including its properties, general synthetic strategies, and potential biological significance.

Physicochemical and Spectroscopic Data

The fundamental physicochemical properties of this compound are summarized in the table below. While experimental spectroscopic data for this specific compound are not widely available in the public domain, expected characteristics based on its structure and data from related fluorinated amino acids are provided for reference.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 16063-79-9[6]
Molecular Formula C5H8F3NO2[6]
Molecular Weight 171.12 g/mol [6]
Appearance SolidN/A
Melting Point 245-248 °C[6]
Boiling Point (Predicted) 193.3 ± 40.0 °C[6]
Density (Predicted) 1.352 ± 0.06 g/cm³[6]
pKa (Predicted) 1.95 ± 0.10[6]

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the α-proton, β-proton, and methyl protons, with potential splitting due to coupling with fluorine atoms.
¹³C NMR Resonances for the carboxyl, α-carbon, β-carbon, methyl carbon, and trifluoromethyl carbon. The CF3 carbon signal would be split by the fluorine atoms.
¹⁹F NMR A single resonance (or a narrow multiplet due to coupling with nearby protons) characteristic of the CF3 group. The chemical shift would be indicative of the electronic environment.[7][8]
Mass Spectrometry A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. High-resolution mass spectrometry would confirm the elemental composition.[9][10][11]
IR Spectroscopy Characteristic absorption bands for N-H (amine), C=O (carboxylic acid), and C-F (trifluoromethyl) stretching vibrations.

Synthesis Methodologies

One prominent strategy involves the nucleophilic trifluoromethylation of α-imino esters. A generalized workflow for such a synthesis is depicted below. This method often utilizes a trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF3), to introduce the CF3 group.[12]

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Product A α-Keto Ester D Condensation A->D B Amine (e.g., NH3) B->D C Trifluoromethylating Reagent (e.g., TMSCF3) E Nucleophilic Trifluoromethylation C->E D->E Formation of α-Imino Ester F Hydrolysis E->F Formation of Trifluoromethylated Ester G This compound F->G

Caption: Generalized workflow for the synthesis of α-trifluoromethyl amino acids.

Another innovative approach is the use of photoredox microfluidic synthesis. This method allows for the catalyst-free radical alkylation of trifluoromethyl-containing imino esters under continuous flow conditions, offering precise control and potential for scalability.[4][13] The synthesis of trifluoromethylated amino acids can also be achieved through the reaction of γ-hydroxy-α-fluoro-α-trifluoromethyl carboxamides with organoaluminum reagents, which proceeds via an intramolecular S_N2 displacement of the α-fluorine atom.[14]

Biological Activity and Applications in Drug Development

The incorporation of a trifluoromethyl group in place of the isopropyl group of valine is expected to impart significant changes in its biological properties.

  • Metabolic Stability: The exceptional strength of the C-F bond renders the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes. This can lead to an increased biological half-life of peptides or small molecules containing this moiety.[3]

  • Lipophilicity: The CF3 group is significantly more lipophilic than a methyl or isopropyl group. This enhanced lipophilicity can improve a drug candidate's ability to cross cellular membranes and the blood-brain barrier.[15]

  • Enzyme Inhibition: Trifluoromethyl ketones are known to be potent inhibitors of serine and cysteine proteases. The electron-withdrawing nature of the CF3 group makes the adjacent carbonyl carbon highly electrophilic, facilitating the formation of a stable tetrahedral intermediate with an active site serine or cysteine residue. While this compound itself is not a ketone, its metabolic product, α-keto-β,β,β-trifluoro-isovalerate, could potentially act as an enzyme inhibitor.[3]

  • Conformational Effects: The steric bulk and electronic properties of the CF3 group can impose conformational constraints on peptides, potentially locking them into a bioactive conformation and increasing their binding affinity and selectivity for a target receptor or enzyme.[15]

These properties make this compound a valuable building block for the synthesis of peptidomimetics and other small molecule drug candidates with potentially improved pharmacokinetic and pharmacodynamic profiles.

Metabolic Pathways

The catabolism of the natural amino acid valine is a well-characterized multi-step enzymatic process that occurs primarily in the mitochondria. It begins with a transamination reaction to form α-ketoisovalerate, followed by oxidative decarboxylation, and a series of subsequent reactions that ultimately yield succinyl-CoA, an intermediate of the citric acid cycle.

G Val Valine aKIV α-Ketoisovalerate Val->aKIV Branched-Chain Aminotransferase IsobutyrylCoA Isobutyryl-CoA aKIV->IsobutyrylCoA BCKD Complex MethacrylylCoA Methacrylyl-CoA IsobutyrylCoA->MethacrylylCoA bHydroxyisobutyrylCoA β-Hydroxyisobutyryl-CoA MethacrylylCoA->bHydroxyisobutyrylCoA bHydroxyisobutyrate β-Hydroxyisobutyrate bHydroxyisobutyrylCoA->bHydroxyisobutyrate MethylmalonateSemialdehyde Methylmalonate Semialdehyde bHydroxyisobutyrate->MethylmalonateSemialdehyde PropionylCoA Propionyl-CoA MethylmalonateSemialdehyde->PropionylCoA SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA TCA Citric Acid Cycle SuccinylCoA->TCA

Caption: Metabolic pathway of valine catabolism.

The metabolic fate of this compound is likely to follow a similar initial pathway. However, the presence of the highly stable trifluoromethyl group would likely halt the pathway at a certain stage, as the enzymes responsible for the later steps of valine degradation may not recognize or be able to process the fluorinated intermediate. This could lead to the accumulation of a novel trifluorinated metabolite, which may have its own distinct biological activities or potential toxicities. Further research is needed to elucidate the precise metabolic pathway of this compound.

Experimental Protocols

Protocol: Enzymatic Resolution of a DL-Amino Acid (General Example)

This protocol describes a general procedure for the enzymatic resolution of a racemic amino acid mixture to isolate one enantiomer.

Materials:

  • DL-amino acid

  • Acylase enzyme (e.g., from Aspergillus oryzae)

  • Lithium hydroxide or other suitable base

  • Acetic anhydride

  • Hydrochloric acid

  • Activated charcoal

  • Ethanol

  • pH meter

  • Reaction vessel with temperature and pH control

Procedure:

  • N-Acetylation of the DL-Amino Acid:

    • Dissolve the DL-amino acid in a solution of sodium hydroxide.

    • Cool the solution in an ice bath.

    • Add acetic anhydride dropwise while maintaining the pH between 8 and 9 with the addition of sodium hydroxide.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

    • Acidify the solution with hydrochloric acid to precipitate the N-acetyl-DL-amino acid.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • Enzymatic Resolution:

    • Dissolve the N-acetyl-DL-amino acid in water and adjust the pH to the optimal range for the acylase (typically around 7.0-7.5) using a base like lithium hydroxide.

    • Add the acylase enzyme to the solution. The amount of enzyme will depend on its specific activity.

    • Incubate the mixture at the optimal temperature for the enzyme (e.g., 37 °C) with gentle stirring for 24-48 hours. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-acetyl-D-amino acid intact.

  • Separation of Enantiomers:

    • After the incubation period, add activated charcoal to the solution to decolorize it and adsorb the enzyme, then remove by filtration.

    • Acidify the filtrate with hydrochloric acid to a pH of approximately 3. This will cause the unreacted N-acetyl-D-amino acid to precipitate.

    • Collect the N-acetyl-D-amino acid by filtration.

    • The filtrate contains the free L-amino acid. Concentrate the filtrate under reduced pressure to crystallize the L-amino acid.

  • Isolation and Purification:

    • Recrystallize both the N-acetyl-D-amino acid and the L-amino acid from a suitable solvent system (e.g., water/ethanol) to obtain the purified enantiomers.

    • The N-acetyl-D-amino acid can be hydrolyzed by acid treatment to yield the D-amino acid if desired.

Note: This is a generalized protocol. The specific conditions (pH, temperature, enzyme concentration, and reaction times) must be optimized for the specific amino acid and enzyme being used.

Conclusion

This compound represents a valuable, albeit understudied, building block in the field of medicinal chemistry and drug design. The presence of the trifluoromethyl group is anticipated to confer beneficial properties such as enhanced metabolic stability and lipophilicity. While specific biological data and detailed synthetic protocols for this compound are sparse in the public domain, the general principles of fluorinated amino acid chemistry suggest its potential utility in creating novel peptides and small molecules with improved therapeutic characteristics. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in the development of next-generation therapeutics.

References

4,4,4-Trifluoro-DL-valine: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,4,4-Trifluoro-DL-valine, focusing on its solubility and stability. The strategic incorporation of fluorine into amino acid structures, such as in this compound, is a key strategy in modern drug design to enhance metabolic stability, modulate lipophilicity, and improve pharmacokinetic profiles.[1][2] Understanding the solubility and degradation pathways of this non-canonical amino acid is critical for its effective application in peptide-based therapeutics and other areas of drug development.

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents representative data from structurally similar fluorinated amino acids and outlines established, detailed experimental protocols for determining these properties.

Solubility Profile

The solubility of an amino acid is a critical parameter influencing its formulation, bioavailability, and in-vitro assay development. The trifluoromethyl group in this compound is expected to increase its hydrophobicity compared to native valine.[2][3] The solubility is dependent on the solvent system, temperature, and pH.

Representative Solubility Data

The following table summarizes typical solubility data for amino acids in various solvent systems. It is anticipated that this compound would exhibit lower solubility in aqueous solutions and higher solubility in organic solvents compared to its non-fluorinated counterpart. The solubility of amino acids generally decreases with the addition of organic co-solvents to aqueous solutions.[4][5]

Solvent SystemTemperature (°C)Representative Solubility (g/L)Analytical Method
Purified Water2585 (for L-Valine)Gravimetric
Phosphate Buffered Saline (pH 7.4)25Expected to be slightly lower than in waterHPLC-UV
Methanol25LowGravimetric
Ethanol25LowGravimetric
Dimethyl Sulfoxide (DMSO)25HighGravimetric
50% Ethanol/Water25Moderate, lower than in pure waterHPLC-UV
Experimental Protocol for Solubility Determination

This protocol describes a standard shake-flask method for determining the equilibrium solubility of this compound.

Objective: To determine the solubility of this compound in various solvent systems at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., purified water, PBS pH 7.4, methanol, DMSO)

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a UV or MS detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand to let undissolved solid settle.

  • Centrifuge the samples to further separate the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.[6][7][8]

  • Calculate the solubility based on the measured concentration and the dilution factor.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess this compound to solvent B Equilibrate in shaking incubator (24-48h) A->B C Centrifuge to separate solid and liquid B->C D Filter supernatant (0.22 µm filter) C->D E Dilute filtered sample D->E Aliquoting F Quantify by HPLC E->F G Calculate solubility F->G

Solubility Determination Workflow

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[9][10][11] These studies subject the compound to stress conditions more severe than those encountered during storage to accelerate degradation.[10]

Representative Stability Data (Forced Degradation)

The following table outlines the expected stability profile of this compound under various stress conditions. The extent of degradation is typically targeted between 5-20% to ensure that the degradation products are detectable without completely degrading the parent compound.[11]

Stress ConditionReagent/ConditionDurationExpected Degradation
Acidic Hydrolysis0.1 M HCl24 - 72 hoursLow to Moderate
Basic Hydrolysis0.1 M NaOH24 - 72 hoursModerate to High
Oxidation3% H₂O₂24 hoursModerate
Thermal60 °C7 daysLow
PhotolyticICH Q1B conditions (UV/Vis light)7 daysLow
Experimental Protocol for Forced Degradation Studies

This protocol details a general procedure for conducting forced degradation studies on this compound.

Objective: To evaluate the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber

  • Stability-indicating HPLC-UV/MS method

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at a controlled temperature (e.g., 60 °C) and collect samples at various time points. Neutralize the samples before analysis.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at room temperature and collect samples at various time points. Neutralize the samples before analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide. Incubate at room temperature and collect samples at various time points.

  • Thermal Degradation: Store the stock solution and solid sample in a temperature-controlled oven at an elevated temperature (e.g., 60 °C). Collect samples at various time points.

  • Photolytic Degradation: Expose the stock solution and solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: Analyze all stressed samples and a non-stressed control using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from all process-related impurities and degradation products. Mass spectrometry can be used to identify the degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acidic (0.1M HCl) G Stability-Indicating HPLC-UV/MS A->G B Basic (0.1M NaOH) B->G C Oxidative (3% H2O2) C->G D Thermal (60°C) D->G E Photolytic (ICH Q1B) E->G H Identify Degradants G->H I Quantify Degradation G->I F This compound Stock Solution F->A F->B F->C F->D F->E

Forced Degradation Study Workflow

Potential Metabolic Pathway

The metabolic fate of this compound is likely to follow the canonical degradation pathway of valine, as the initial steps of transamination and oxidative decarboxylation may still be catalyzed by the same enzymes.[12][13][14][15][16] However, the high stability of the C-F bond may alter the kinetics or lead to the formation of novel metabolites at later stages. The catabolism of valine primarily occurs in the muscle and liver.[14]

The initial steps of valine catabolism involve:

  • Transamination: The removal of the amino group by a branched-chain aminotransferase (BCAT) to form α-ketoisovalerate.[13]

  • Oxidative Decarboxylation: The conversion of α-ketoisovalerate to isobutyryl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKD) complex.[14][16]

Subsequent steps convert isobutyryl-CoA into succinyl-CoA, which can then enter the citric acid cycle.[16] The presence of the trifluoromethyl group may influence the efficiency of these enzymatic reactions.

G A This compound B α-Keto-4,4,4-trifluoroisovalerate A->B Branched-Chain Aminotransferase (BCAT) C Trifluoroisobutyryl-CoA B->C Branched-Chain α-Ketoacid Dehydrogenase (BCKD) D Trifluoromethacrylyl-CoA C->D Acyl-CoA Dehydrogenase E Succinyl-CoA (potential endpoint) D->E Multiple Steps F Citric Acid Cycle E->F

Potential Metabolic Pathway of this compound

Conclusion

References

Theoretical Insights into Trifluorinated Amino Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The strategic incorporation of trifluoromethyl (CF3) groups into amino acids represents a powerful tool in drug discovery and chemical biology. This modification profoundly alters the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and conformational preferences. Understanding these effects at a molecular level is crucial for the rational design of novel therapeutics and biological probes. This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to study trifluorinated amino acids. It details the key findings from these studies, presents quantitative data where available, and outlines the computational protocols for researchers in the field.

Introduction: The Impact of Trifluorination

The trifluoromethyl group is a unique substituent in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity impart significant changes to the electronic structure and steric profile of amino acids.[1] These alterations can lead to enhanced protein-ligand interactions, improved metabolic stability due to the strength of the C-F bond, and modified pKa values of nearby functional groups.[1][2] Theoretical studies, primarily based on quantum mechanics and molecular mechanics, are indispensable for dissecting these effects with atomic-level precision.

Physicochemical Properties: A Theoretical Perspective

The introduction of a CF3 group has predictable and significant impacts on the fundamental properties of amino acids.

Electronic Effects and Acidity (pKa)

Table 1: Predicted Physicochemical Properties of Trifluoromethylated Amino Acids

PropertyEffect of TrifluorinationTheoretical Rationale
Lipophilicity (logP) IncreasedThe CF3 group is highly hydrophobic, increasing the molecule's affinity for nonpolar environments.[1]
Metabolic Stability IncreasedThe carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by P450 enzymes.[1]
Acidity (pKa) Increased (lower pKa)The strong electron-withdrawing nature of the CF3 group stabilizes the conjugate base, increasing the acidity of carboxylic acid and amide protons.[1]
Electronegativity IncreasedFluorine is the most electronegative element, leading to a highly polarized C-F bond and influencing non-covalent interactions.[2]

Conformational Preferences

The steric bulk and electronic properties of the trifluoromethyl group can influence the conformational landscape of the amino acid backbone (φ and ψ dihedral angles) and side chain (χ angles). Theoretical methods, particularly Density Functional Theory (DFT), are used to map the potential energy surface and identify low-energy conformations.

While a specific, comprehensive theoretical study detailing the Ramachandran plot of a simple trifluorinated amino acid was not found, the general approach involves scanning the φ and ψ dihedral angles and calculating the relative energy of each conformation.[4][5] It is expected that the sterically demanding CF3 group would lead to a more restricted conformational space compared to its non-fluorinated counterpart.

Table 2: Representative Conformational Data for Alanine Dipeptide (for methodological comparison)

Conformerφ (degrees)ψ (degrees)Relative Energy (kcal/mol)
C7eq-79730.00
C5-1631600.94
C7ax74-651.57
β2-146822.12
αL55452.58
Note: This data is for the non-fluorinated alanine dipeptide, calculated at a high level of theory, and serves as a baseline for comparison. Similar calculations are necessary for trifluorinated analogs.

Non-Covalent Interactions

The trifluoromethyl group is a fascinating participant in non-covalent interactions, capable of acting as both a hydrogen bond acceptor and, more surprisingly, as an electrophile in halogen-like bonds.[6][7]

  • Hydrogen Bonding: The fluorine atoms of the CF3 group can act as weak hydrogen bond acceptors.[8]

  • Halogen Bonding: Although fluorine is the most electronegative element, the carbon of the CF3 group can have a positive electrostatic potential (a σ-hole), allowing it to interact with nucleophiles.[8]

  • Amphiphilic Nature: Theoretical studies have shown that the CF3 group can act as both an electrophile and a nucleophile, making it an "amphiphilic" bonding partner.[6][7]

Table 3: Theoretical Data on Non-Covalent Interactions of Fluorinated Molecules

Interacting SystemInteraction TypeCalculated Interaction Energy (kcal/mol)Method
Enflurane-WaterCH...O Hydrogen Bond-4.66 to -5.89CCSD(T)/CBS
Enflurane-WaterF...H Weak Interaction(not specified)MP2/6–311++G(d,p)
Note: Data is for the anesthetic enflurane, a molecule containing a CHF2 and a CF2 group. This provides an estimate for the strength of interactions involving fluorinated carbons.

Predicted Spectroscopic Properties

19F NMR spectroscopy is a powerful tool for studying the structure and dynamics of proteins containing fluorinated amino acids.[9][10] Theoretical calculations can aid in the interpretation of these spectra by predicting chemical shifts.

The calculation of 19F NMR chemical shifts is computationally demanding, but DFT methods, particularly with functionals like BHandHLYP, have shown good performance.[9] The chemical shift of the 19F nucleus is highly sensitive to its local electronic environment.

Table 4: Typical 19F NMR Chemical Shift Ranges

Functional GroupChemical Shift Range (ppm, relative to CFCl3)
-CF3 +40 to +80
-CF2-+80 to +140
-CF-+140 to +250
Aromatic-F+80 to +170
Note: These are general experimental ranges. Theoretical calculations aim to predict the specific shift for a given molecule.

Experimental and Computational Protocols

pKa Calculation

The theoretical calculation of pKa values typically employs a thermodynamic cycle that separates the free energy of deprotonation into gas-phase and solvation components.

Conformational_Analysis_Workflow start Initial Structure of Trifluorinated Amino Acid Dipeptide scan Scan φ and ψ Dihedral Angles (e.g., in 15° increments) start->scan optimize For each (φ, ψ) point, perform a constrained geometry optimization (DFT) scan->optimize energy Calculate the relative energy of each conformer optimize->energy plot Generate Ramachandran Plot (Energy vs. φ and ψ) energy->plot MD_Simulation_Workflow start Protein Structure with Trifluorinated Amino Acid solvate Solvate the system in a water box and add counter-ions start->solvate minimize Energy Minimization solvate->minimize equilibrate Equilibration (NVT and NPT ensembles) minimize->equilibrate production Production MD Run equilibrate->production analyze Trajectory Analysis (RMSD, SASA, interactions) production->analyze

References

A Technical Guide to 4,4,4-Trifluoro-DL-valine: Sourcing and Application in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 4,4,4-Trifluoro-DL-valine, a fluorinated analog of the essential amino acid valine. With the increasing interest in fluorinated compounds in medicinal chemistry and drug design, this guide serves as a critical resource for sourcing, purchasing, and implementing this unique building block in your research. We present a consolidated view of suppliers, detailed purchasing data, and robust experimental protocols for its application in solid-phase peptide synthesis (SPPS).

Sourcing and Procurement of this compound

Identifying a reliable supplier is the foundational step for any research involving specialized chemical compounds. Several reputable chemical suppliers offer this compound, and the following table summarizes key purchasing information to facilitate a streamlined procurement process.

SupplierProduct Number/IDCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Sigma-Aldrich COM44864610416063-79-9C₅H₈F₃NO₂171.1295%[1]
Fisher Scientific eMolecules 60314406916063-79-9C₅H₈F₃NO₂171.119Not Specified[2]
ABI Chem AC2A051YW16063-79-9C₅H₈F₃NO₂171.1177296Not Specified
Chemdad Co. Not Specified16063-79-9C₅H₈F₃NO₂171.1297%

Note: Pricing is subject to change and may vary based on quantity and institutional agreements. It is recommended to contact the suppliers directly for the most current pricing and availability.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties and safety handling procedures is paramount for laboratory use. The following table summarizes key data obtained from supplier safety data sheets (SDS).

PropertyValue
Appearance White to off-white powder or solid[3]
Melting Point 245-248 °C[4]
Boiling Point (Predicted) 193.3 ± 40.0 °C[4]
Density (Predicted) 1.352 ± 0.06 g/cm³[4]
Storage Temperature Room temperature, in an inert atmosphere, and kept in a dark place[4]
Hazard Codes Xi, T (Irritant, Toxic)[4]

Safety Precautions: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes. In case of exposure, follow the first-aid measures outlined in the product's SDS.

Experimental Protocols: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of fluorinated amino acids like this compound into peptides is a key strategy for enhancing their metabolic stability and modulating their biological activity. Both Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) protection strategies can be employed for its incorporation via SPPS.

Nα-Protection of this compound

Prior to its use in SPPS, the α-amino group of this compound must be protected. Standard protocols for the synthesis of Fmoc- and Boc-protected amino acids can be adapted.

Synthesis of Boc-4,4,4-Trifluoro-DL-valine (General Procedure):

  • Dissolve this compound in a suitable solvent system (e.g., a mixture of 1N NaOH and tetrahydrofuran).

  • Cool the solution to 0-10 °C.

  • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the pH between 8 and 9 with the addition of a base (e.g., 2N NaOH).

  • After the reaction is complete, perform an aqueous workup to remove water-soluble byproducts.

  • Acidify the aqueous layer with a weak acid (e.g., citric acid) to precipitate the Boc-protected amino acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the product from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to obtain pure Boc-4,4,4-Trifluoro-DL-valine.[5]

Synthesis of Fmoc-4,4,4-Trifluoro-DL-valine (General Procedure):

  • Dissolve this compound in an aqueous solution of a base (e.g., sodium bicarbonate or sodium carbonate).

  • Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu in an organic solvent (e.g., dioxane or acetone) dropwise to the cooled amino acid solution.

  • Allow the reaction to proceed for several hours at room temperature.

  • After the reaction is complete, perform an aqueous workup and acidify the solution to precipitate the Fmoc-protected amino acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Solid-Phase Peptide Synthesis (SPPS) Protocol (Fmoc Strategy)

This protocol outlines the manual synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy.

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-4,4,4-Trifluoro-DL-valine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15-20 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[6]

  • Amino Acid Coupling (for Fmoc-4,4,4-Trifluoro-DL-valine):

    • Due to the steric hindrance of the trifluoromethyl groups, a more potent coupling reagent and potentially longer reaction times or double coupling may be necessary.

    • In a separate vessel, dissolve Fmoc-4,4,4-Trifluoro-DL-valine (3-4 equivalents relative to resin loading) and a coupling reagent like HATU (2.9-3.9 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) and allow the mixture to pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours, or until a negative Kaiser test is observed. If the coupling is incomplete, a second coupling can be performed.[6]

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Visualizing Workflows and Concepts

Purchasing and Quality Control Workflow

The following diagram illustrates a typical workflow for procuring and verifying the quality of this compound for research purposes.

G cluster_procurement Procurement cluster_qc Quality Control Identify Suppliers Identify Suppliers Request Quotes Request Quotes Identify Suppliers->Request Quotes Select Supplier Select Supplier Request Quotes->Select Supplier Place Order Place Order Select Supplier->Place Order Receive Shipment Receive Shipment Place Order->Receive Shipment Verify CoA Verify CoA Receive Shipment->Verify CoA Analytical Testing (Optional) Analytical Testing (Optional) Verify CoA->Analytical Testing (Optional) Discrepancy? Release for Use Release for Use Verify CoA->Release for Use Match Analytical Testing (Optional)->Release for Use

Caption: Workflow for purchasing and quality control of this compound.

Valine Biosynthesis and Catabolism Overview

While specific signaling pathways involving this compound are not yet elucidated, understanding the natural metabolic context of valine is crucial. The trifluorinated analog may interact with or perturb these pathways.

G cluster_biosynthesis Valine Biosynthesis (in plants & microorganisms) cluster_catabolism Valine Catabolism (in animals) Pyruvate Pyruvate Acetolactate Acetolactate Pyruvate->Acetolactate AHAS Dihydroxyisovalerate Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate AHAIR Ketoisovalerate Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate DHAD Valine Valine Ketoisovalerate->Valine TA Valine_cat Valine Ketoisovalerate_cat Ketoisovalerate_cat Valine_cat->Ketoisovalerate_cat BCAT Isobutyryl_CoA Isobutyryl_CoA Ketoisovalerate_cat->Isobutyryl_CoA BCKDH ... ... Isobutyryl_CoA->... Succinyl_CoA Succinyl_CoA ...->Succinyl_CoA TCA Cycle TCA Cycle Succinyl_CoA->TCA Cycle AHAS Acetohydroxyacid synthase AHAIR Acetohydroxyacid isomeroreductase DHAD Dihydroxyacid dehydratase TA Transaminase BCAT Branched-chain aminotransferase BCKDH Branched-chain α-keto acid dehydrogenase

Caption: Simplified overview of valine biosynthesis and catabolic pathways.[7][8]

Conceptual Impact of Fluorination in Drug Design

The introduction of fluorine atoms into a molecule, such as in this compound, can have profound effects on its physicochemical and pharmacological properties. This diagram illustrates some of the key conceptual impacts.

G cluster_properties Modified Physicochemical Properties cluster_impact Potential Pharmacological Impact Fluorination Fluorination Increased Lipophilicity Increased Lipophilicity Fluorination->Increased Lipophilicity Altered pKa Altered pKa Fluorination->Altered pKa Modified Conformation Modified Conformation Fluorination->Modified Conformation Enhanced Metabolic Stability Enhanced Metabolic Stability Fluorination->Enhanced Metabolic Stability Blocks metabolic hotspots Improved Membrane Permeability Improved Membrane Permeability Increased Lipophilicity->Improved Membrane Permeability Altered Bioavailability Altered Bioavailability Altered pKa->Altered Bioavailability Increased Binding Affinity Increased Binding Affinity Modified Conformation->Increased Binding Affinity

Caption: Conceptual impact of fluorination on molecular properties in drug design.[9][10]

References

Methodological & Application

Application Notes: Incorporating 4,4,4-Trifluoro-DL-valine into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4,4-Trifluoro-DL-valine (tFVal) is a fluorinated analog of the natural amino acid valine. Its incorporation into proteins is a powerful strategy in protein engineering and drug development. The trifluoromethyl group offers unique physicochemical properties, including high hydrophobicity, steric bulk, and metabolic stability, which can be leveraged to modulate protein structure, stability, and function.[1] Fluorinated amino acids are increasingly prominent in drug design due to the growing acceptance of modified peptides as therapeutic agents.[2] This document provides detailed protocols and data for the successful incorporation of tFVal into recombinant proteins.

Principle of Incorporation

The in vivo incorporation of tFVal is typically achieved using bacterial expression systems, particularly in host strains that are auxotrophic for valine.[1] These strains cannot synthesize their own valine and are therefore dependent on the valine supplied in the growth medium. By depleting the natural L-valine and supplementing the medium with this compound, the cellular protein synthesis machinery can be compelled to incorporate the fluorinated analog into the polypeptide chain.

It is crucial to note that the protein synthesis machinery exhibits stereoselectivity. Studies have shown that only the (2S,3R)-isomer of tFVal is recognized and activated by valyl-tRNA synthetase (ValRS) and, to some extent, isoleucyl-tRNA synthetase (IleRS).[1][3] This cross-reactivity with IleRS can lead to the incorporation of tFVal at both valine and isoleucine positions within the protein.[1]

Key Applications

  • Enhanced Protein Stability : The high hydrophobicity of the trifluoromethyl group often leads to more favorable packing within the protein's hydrophobic core, significantly increasing thermal and chemical stability.[1][4]

  • ¹⁹F NMR Spectroscopy : Fluorine's 100% natural abundance and high sensitivity make it an excellent probe for NMR studies. Incorporating tFVal provides a non-perturbing spectroscopic reporter to investigate protein structure, dynamics, and interactions without background interference.[1][5]

  • Drug Design and Development : Modifying peptides and proteins with tFVal can enhance their metabolic stability by making them resistant to proteolytic degradation, a critical factor for improving the half-life of peptide-based drugs.[6]

  • Modulation of Protein Function : The altered steric and electronic properties of tFVal can influence protein-protein interactions, enzyme-substrate binding, and overall biological activity.[7]

Quantitative Data Summary

The incorporation of this compound can have a significant impact on protein stability and incorporation efficiency. The following table summarizes key quantitative data from published studies.

ParameterProtein SystemObservationReference
Thermal Stability Globular α-β protein NTL9Increased stability by 1.4 kcal/mol per tFVal residue.[1]
Folding Free Energy (ΔG°fold) α-helical bundle protein (α₄F₃a vs α₄H)ΔG°fold increased from -18.0 kcal/mol (hydrocarbon core) to -27.6 kcal/mol (fluorocarbon core).[4]
Incorporation Efficiency General E. coli auxotrophic systemsTypically achieves 70–90% replacement of the natural amino acid.[1]
Biological Activity Murine Interleukin-2 (mIL-2)Fluorinated mIL-2 retained full biological activity, with a slightly higher EC₅₀ (3.87 ng/mL vs 2.70 ng/mL for wild-type).[7]

Experimental Protocols

Protocol 1: In Vivo Incorporation of tFVal using a Valine-Auxotrophic E. coli Strain

This protocol describes a general method for expressing a target protein with tFVal incorporated at valine (and potentially isoleucine) sites using an E. coli strain unable to synthesize its own valine.

1. Materials

  • E. coli host strain auxotrophic for valine (e.g., DL39(DE3)).

  • Expression plasmid containing the gene of interest under an inducible promoter (e.g., T7).

  • Luria-Bertani (LB) medium.

  • M9 minimal medium supplemented with glucose, MgSO₄, CaCl₂, and thiamine.

  • This compound.

  • L-valine and L-isoleucine.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotic for plasmid selection.

2. Procedure

  • Transformation : Transform the valine-auxotrophic E. coli strain with the expression plasmid containing the gene of interest. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture : Inoculate a single colony into 5 mL of M9 minimal medium supplemented with 20 essential amino acids (excluding valine, but including isoleucine) and the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture Growth : Inoculate 1 L of M9 minimal medium (containing all essential amino acids except valine) with the overnight starter culture to an initial OD₆₀₀ of ~0.05.

  • Growth and Induction : Grow the main culture at 37°C with vigorous shaking. Monitor the OD₆₀₀. When the culture reaches an OD₆₀₀ of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Amino Acid Depletion and Supplementation :

    • Immediately after induction, harvest the cells by centrifugation (5000 x g, 10 min, 4°C).

    • Wash the cell pellet twice with pre-warmed, sterile M9 minimal medium lacking valine to remove any residual natural amino acid.

    • Resuspend the cell pellet in fresh, pre-warmed M9 minimal medium (lacking valine) supplemented with this compound (e.g., at a final concentration of 250 mg/L).

  • Protein Expression : Continue to incubate the culture at a reduced temperature (e.g., 25-30°C) for several hours (e.g., 4-16 hours) to allow for protein expression.

  • Cell Harvest and Lysis : Harvest the cells by centrifugation (7000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C or processed immediately for protein purification.

  • Protein Purification : Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verification of Incorporation : Confirm the incorporation of tFVal using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass of the fluorinated protein will be higher than the wild-type, with an expected mass increase of +42 Da for each valine-to-tFVal substitution (CF₃ vs. CH(CH₃)₂).

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis transform 1. Transform Val-Auxotroph E. coli Strain starter 2. Grow Starter Culture (M9 Medium) transform->starter main_culture 3. Grow Main Culture to OD600 0.6-0.8 starter->main_culture induce 4. Induce with IPTG main_culture->induce wash 5. Harvest & Wash Cells (Deplete L-Valine) induce->wash resuspend 6. Resuspend in Medium with this compound wash->resuspend express 7. Incubate for Protein Expression resuspend->express harvest 8. Harvest Cells express->harvest purify 9. Purify Target Protein harvest->purify verify 10. Verify Incorporation (Mass Spectrometry) purify->verify

Caption: Workflow for in vivo incorporation of this compound.

Logical Relationship Diagram

logical_relationship cluster_properties Physicochemical Properties cluster_effects Effects on Protein cluster_applications Applications tfval This compound (tFVal) hydrophobicity Increased Hydrophobicity tfval->hydrophobicity sterics Altered Steric Profile tfval->sterics nmr_probe 19F NMR Active Nucleus tfval->nmr_probe packing Modified Core Packing hydrophobicity->packing sterics->packing spectroscopy Enables 19F NMR Studies nmr_probe->spectroscopy stability Enhanced Stability (Thermal & Chemical) engineering Protein Engineering stability->engineering packing->stability function AlteredBiologicalFunction (e.g., Binding, Activity) packing->function function->engineering drug_dev Drug Development (Increased Half-life) function->drug_dev structural_bio Structural Biology spectroscopy->structural_bio

Caption: Impact of tFVal properties on protein characteristics and applications.

References

Unlocking Protein Dynamics: Application Notes and Protocols for 19F NMR Studies Using 4,4,4-Trifluoro-DL-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into proteins provides a powerful and sensitive spectroscopic probe for Nuclear Magnetic Resonance (NMR) studies. The ¹⁹F nucleus boasts a high gyromagnetic ratio and 100% natural abundance, offering exceptional sensitivity for detecting subtle conformational changes, ligand binding events, and protein dynamics, all without the background signals inherent in ¹H NMR.[1][2][3][4] Among the various fluorinated amino acids, 4,4,4-Trifluoro-DL-valine, with its trifluoromethyl (CF₃) group, is particularly advantageous. The rapid rotation of the CF₃ group leads to narrower NMR signals, enhancing spectral resolution and making it an ideal probe for studying even large and complex protein systems.[5][6][7]

These application notes provide a comprehensive guide for the incorporation of this compound into proteins and its use in ¹⁹F NMR-based biophysical assays. Detailed protocols for protein expression and labeling, sample preparation, and NMR data acquisition and analysis are presented to facilitate the application of this technique in academic and industrial research settings.

Core Applications and Advantages

The unique properties of the trifluoromethyl group in this compound make it a versatile tool for a range of protein studies:

  • Probing Protein Structure and Conformational Changes: The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment.[1][8] Changes in protein conformation, whether induced by mutation, ligand binding, or environmental factors, will be reflected in the ¹⁹F NMR spectrum.

  • Ligand Binding and Fragment-Based Drug Discovery: Protein-observed ¹⁹F NMR (PrOF NMR) is a robust method for detecting and quantifying the binding of small molecules, including low-affinity fragments.[9][10] Changes in the ¹⁹F chemical shift (Chemical Shift Perturbations, CSPs) and line broadening upon ligand titration can be used to determine binding affinities (Kd) and identify binding sites.[11][12]

  • Investigating Protein Dynamics: ¹⁹F NMR relaxation studies can provide insights into the internal motions of proteins on a wide range of timescales.[13] This is crucial for understanding protein function, allostery, and folding pathways.

  • In-Cell NMR Studies: The absence of a natural fluorine background in cells makes ¹⁹F NMR an ideal technique for studying proteins in their native cellular environment.[1] This allows for the investigation of protein-ligand interactions and conformational changes within living cells.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from ¹⁹F NMR studies using trifluoromethyl-labeled proteins. While specific values will vary depending on the protein system and experimental conditions, these tables provide a reference for expected outcomes.

Table 1: Typical ¹⁹F NMR Parameters for 4,4,4-Trifluoro-valine in Proteins

ParameterTypical Value/RangeSignificance
Chemical Shift (δ) -60 to -80 ppm (relative to CF₃COOH)Highly sensitive to the local electrostatic and steric environment.
Linewidth (Δν₁/₂) 50 - 200 HzReflects the local dynamics and overall tumbling of the protein.
Spin-Lattice Relaxation (T₁) 0.5 - 2.0 sProvides information on fast (ps-ns) timescale motions.
Spin-Spin Relaxation (T₂) 10 - 100 msSensitive to slower (μs-ms) timescale motions and chemical exchange.

Table 2: Example Data from a ¹⁹F NMR Ligand Titration Experiment

Ligand Concentration (µM)¹⁹F Chemical Shift (ppm)Chemical Shift Perturbation (Δδ, ppm)Linewidth (Hz)
0 (Apo Protein)-75.200.0080
50-75.350.1595
100-75.520.32110
250-75.800.60130
500-76.150.95150
1000 (Saturated)-76.501.30160

Note: The dissociation constant (Kd) can be calculated by fitting the chemical shift perturbation data to a suitable binding isotherm.

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of this compound

This protocol describes the global incorporation of (2S,3R)-4,4,4-trifluorovaline, the biologically active isomer, as a surrogate for isoleucine in proteins expressed in E. coli. It is important to note that the DL-racemic mixture can be used, but only the (2S,3R) isomer is typically incorporated.[14]

Workflow for Biosynthetic Labeling

G cluster_prep Day 1: Preparation cluster_culture Day 2: Culture Growth cluster_labeling Day 2-3: Labeling and Expression cluster_harvest Day 3: Harvesting transform Transform E. coli with Expression Plasmid plate Plate on LB-Agar with Antibiotic transform->plate incubate_overnight Incubate at 37°C Overnight plate->incubate_overnight starter Inoculate Starter Culture (LB + Antibiotic) grow_starter Grow at 37°C to OD600 ~1.0 starter->grow_starter main_culture Inoculate M9 Minimal Media grow_starter->main_culture grow_main Grow at 37°C to OD600 0.6-0.8 main_culture->grow_main add_amino_acids Add this compound and other essential amino acids grow_main->add_amino_acids induce Induce Protein Expression with IPTG add_amino_acids->induce express Express at 18-25°C for 16-20 hours induce->express harvest Harvest Cells by Centrifugation express->harvest store Store Cell Pellet at -80°C harvest->store

Caption: Workflow for biosynthetic incorporation of this compound.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) agar plates and liquid medium with appropriate antibiotic.

  • M9 minimal media supplemented with necessary salts, glucose, and vitamins.

  • This compound (or the pure (2S,3R) isomer).

  • Other essential amino acids (if using an auxotrophic strain).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Starter Culture: Inoculate a 10 mL LB medium containing the appropriate antibiotic with a single colony from a fresh plate. Grow overnight at 37°C with shaking.

  • Main Culture: The next day, inoculate 1 L of M9 minimal media with the starter culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Amino Acid Addition: Add this compound to a final concentration of 100-200 mg/L. If not using a complete amino acid supplement, also add other essential amino acids to prevent metabolic scrambling.

  • Induction: After 15-30 minutes of incubation with the fluorinated amino acid, induce protein expression with IPTG to a final concentration of 0.5-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C.

Protocol 2: Protein Purification and NMR Sample Preparation

Logical Flow for Sample Preparation

G start Labeled Cell Pellet lysis Cell Lysis (e.g., Sonication) start->lysis clarification Clarification (Centrifugation) lysis->clarification purification Purification (e.g., Affinity Chromatography) clarification->purification buffer_exchange Buffer Exchange into NMR Buffer purification->buffer_exchange concentration Concentrate Protein buffer_exchange->concentration final_sample Transfer to NMR Tube with D2O and Reference concentration->final_sample

Caption: Logical flow for protein purification and NMR sample preparation.

Procedure:

  • Purification: Purify the 4,4,4-Trifluoro-valine labeled protein from the cell pellet using the established protocol for the unlabeled protein (e.g., affinity chromatography, ion exchange, size exclusion).

  • Buffer Exchange: Exchange the purified protein into a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.0). This is typically done using dialysis or a desalting column.

  • Concentration: Concentrate the protein sample to a final concentration of 50-500 µM for NMR analysis.

  • Sample Preparation: Transfer the final protein solution to an NMR tube. Add 5-10% D₂O for the field-frequency lock. Add a chemical shift reference standard, such as trifluoroacetic acid (TFA), either internally or externally.

Protocol 3: ¹⁹F NMR Data Acquisition and Analysis

Experimental Workflow for a Ligand Binding Study

G cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis setup Spectrometer Setup (Tune, Match, Shim) ref_spec Acquire 1D 19F Spectrum of Apo Protein setup->ref_spec titration Titrate with Ligand and Acquire Spectra ref_spec->titration process Fourier Transform, Phase Correction, Baseline Correction titration->process reference Reference Spectra to Standard process->reference measure Measure Chemical Shifts and Linewidths reference->measure calc_csp Calculate Chemical Shift Perturbations (Δδ) measure->calc_csp fit_data Fit Δδ vs. [Ligand] to Determine Kd calc_csp->fit_data

Caption: Experimental workflow for a ¹⁹F NMR ligand binding study.

Procedure:

  • Spectrometer Setup: Tune and match the ¹⁹F channel on the NMR spectrometer. Perform shimming to optimize the magnetic field homogeneity.

  • 1D ¹⁹F Spectrum: Acquire a simple one-dimensional ¹⁹F spectrum using a standard pulse-acquire sequence.

    • Typical Parameters:

      • Pulse Width: Calibrated 90° pulse.

      • Spectral Width: ~50 ppm centered around the expected resonance frequency.

      • Acquisition Time: 0.5 - 1.0 s.

      • Recycle Delay: 1.0 - 2.0 s.

      • Number of Scans: Dependent on sample concentration, typically 128 to 1024.

  • Ligand Titration (for binding studies):

    • Acquire a reference 1D ¹⁹F spectrum of the protein alone.

    • Prepare a concentrated stock solution of the ligand in the same NMR buffer.

    • Add small aliquots of the ligand stock to the protein sample, acquiring a 1D ¹⁹F spectrum after each addition.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phase correction, and baseline correction.

    • Reference the chemical shifts to the internal or external standard.

    • For ligand titration data, measure the chemical shift and linewidth of the ¹⁹F signal at each ligand concentration.

    • Calculate the chemical shift perturbations (CSPs) and fit the data to a binding isotherm to determine the dissociation constant (Kd).

By following these protocols, researchers can effectively utilize this compound as a powerful probe to gain valuable insights into protein structure, function, and interactions, thereby accelerating research and drug discovery efforts.

References

Application Notes and Protocols for Cell-Free Expression with 4,4,4-Trifluoro-DL-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for protein engineering and drug development. 4,4,4-Trifluoro-DL-valine, a fluorinated analog of the natural amino acid valine, offers unique properties when incorporated into a polypeptide chain. The high electronegativity and hydrophobicity of the trifluoromethyl group can enhance protein stability, modulate protein-protein interactions, and serve as a sensitive ¹⁹F NMR probe for structural and functional studies.

Cell-free protein synthesis (CFPS) systems have emerged as a robust platform for the efficient incorporation of ncAAs.[1][2] By removing the constraints of a living cell, CFPS offers direct control over the reaction environment, enabling the synthesis of proteins that may be toxic to cells and facilitating the efficient incorporation of ncAAs without competition from cellular metabolic pathways.[3] This document provides detailed protocols for the residue-specific incorporation of this compound into a target protein using an E. coli S30 extract-based cell-free system.

Data Presentation

Table 1: Recommended Reagent Concentrations for Cell-Free Protein Synthesis

ComponentStock ConcentrationFinal ConcentrationNotes
E. coli S30 Extract-25-33% (v/v)The optimal concentration should be determined empirically.
Plasmid DNA (T7 promoter)500 ng/µL10-20 nMConcentration may need optimization depending on the plasmid and target protein.
T7 RNA Polymerase20 U/µL1 U/µLFor coupled transcription-translation reactions.
19 Amino Acid Mix (minus Valine)10 mM each1.5-2.5 mM eachLeucine concentration may be slightly lower in some protocols.
4,4,4-Trifluoro-L-valine50 mM1.5-3.0 mMStarting concentration, should be optimized. It is highly recommended to use the pure L-isomer.
HEPES-KOH (pH 8.0)1 M50 mMProvides a stable pH environment for the reaction.
Potassium Glutamate2 M130 mMPrimary salt, can be optimized.
Magnesium Glutamate1 M10 mMCrucial for ribosome stability and enzyme activity; concentration needs careful optimization.
ATP and GTP100 mM each1.5 mM eachPrimary energy sources for transcription and translation.
CTP and UTP100 mM each0.9 mM eachFor transcription.
Creatine Phosphate400 mM30 mMSecondary energy source for ATP regeneration.
Creatine Kinase10 mg/mL0.1 mg/mLRegenerates ATP from creatine phosphate.
Folinic Acid10 mM0.068 mMImportant for the synthesis of N-formylmethionine.
Spermidine100 mM1 mMStabilizes nucleic acids and ribosomes.
DTT100 mM1-2 mMReducing agent to maintain a suitable redox environment.

Table 2: Expected Protein Yields in Different Cell-Free Systems

Cell-Free SystemTarget ProteinExpected Yield (µg/mL)Reference
E. coli S30 ExtractsfGFP1780 ± 30[2]
E. coli S30 Extract (RF-1 deficient)sfGFP with one ncAA~190[4]
PURE SystemsfGFP>100[5]
PURE System (continuous exchange)GFPup to 72-fold increase over batch[1][5]

Note: The yields presented are for model proteins with and without ncAAs and serve as a general guideline. The actual yield of a target protein with this compound will depend on the specific protein, the efficiency of incorporation, and the optimization of reaction conditions.

Experimental Protocols

Protocol 1: Preparation of E. coli S30 Extract

This protocol is adapted from established methods for preparing highly active S30 extracts for cell-free protein synthesis.

Materials:

  • E. coli strain (e.g., BL21(DE3))

  • 2xYTPG media

  • S30A buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate)

  • S30B buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 1 mM DTT)

  • High-pressure homogenizer or sonicator

  • Centrifuges (refrigerated)

Procedure:

  • Inoculate a starter culture of E. coli in 2xYTPG media and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of 2xYTPG media with the overnight culture and grow at 37°C with shaking to an OD₆₀₀ of 3.0.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet three times with ice-cold S30A buffer.

  • Resuspend the final cell pellet in S30B buffer.

  • Lyse the cells using a high-pressure homogenizer or sonicator, keeping the sample on ice at all times.

  • Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and incubate it at 37°C for 80 minutes to degrade endogenous mRNA and nucleic acids.

  • Centrifuge the extract again at 30,000 x g for 30 minutes at 4°C.

  • Collect the supernatant (S30 extract), aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Cell-Free Protein Synthesis with this compound

This protocol describes a batch reaction for the residue-specific incorporation of this compound.

Materials:

  • Prepared E. coli S30 extract

  • Plasmid DNA encoding the target protein under a T7 promoter

  • T7 RNA Polymerase

  • 19 Amino Acid Mix (without valine)

  • 4,4,4-Trifluoro-L-valine (preferred) or this compound

  • Energy and salt solutions (as detailed in Table 1)

  • Nuclease-free water

Procedure:

  • On ice, combine the components listed in Table 1 in a microcentrifuge tube. It is recommended to prepare a master mix of the common reagents.

  • Add the plasmid DNA to the reaction mixture.

  • Add the this compound to the final recommended concentration. Note that prokaryotic translation machinery is highly specific for L-amino acids, so the D-isomer in a DL-mixture will likely not be incorporated and may have inhibitory effects. If possible, the use of the purified L-isomer is strongly recommended.

  • The final component to be added is the S30 extract.

  • Gently mix the reaction by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.

  • Incubate the reaction at 30-37°C for 2-4 hours. The optimal temperature and time should be determined empirically for the specific protein.[6]

  • After incubation, place the reaction on ice to stop protein synthesis.

  • Analyze the protein expression by SDS-PAGE, Western blot, or by measuring the activity of the synthesized protein if it has a functional assay. For quantitative analysis of incorporation, mass spectrometry is recommended.

Mandatory Visualizations

G cluster_prep S30 Extract Preparation cluster_cfps Cell-Free Protein Synthesis culture E. coli Culture Growth (OD600 = 3.0) harvest Cell Harvest (Centrifugation) culture->harvest wash Cell Washing (S30A Buffer) harvest->wash lysis Cell Lysis (Homogenization/Sonication) wash->lysis clarify1 Clarification (30,000 x g) lysis->clarify1 incubation Run-off Incubation (37°C, 80 min) clarify1->incubation clarify2 Final Clarification (30,000 x g) incubation->clarify2 extract S30 Extract (Store at -80°C) clarify2->extract reagents Reaction Mix Assembly (Buffer, Energy, Salts, 19 AAs) tfv Add this compound reagents->tfv dna Add Plasmid DNA tfv->dna s30 Add S30 Extract dna->s30 reaction Incubation (30-37°C, 2-4 hours) s30->reaction analysis Protein Analysis (SDS-PAGE, MS, etc.) reaction->analysis

Caption: Experimental workflow for S30 extract preparation and cell-free protein synthesis.

G cluster_pathway Residue-Specific Incorporation Pathway val Endogenous Valine (Omitted from reaction) valrs Valyl-tRNA Synthetase (ValRS) val->valrs Competitive Inhibition tfv 4,4,4-Trifluoro-L-valine (Added in excess) tfv->valrs charged_trna Trifluoro-valyl-tRNAVal valrs->charged_trna Aminoacylation trna_val tRNAVal trna_val->valrs ribosome Ribosome charged_trna->ribosome protein Protein with Trifluorovaline ribosome->protein Translation mrna mRNA Template mrna->ribosome

References

Application Notes: 4,4,4-Trifluoro-DL-valine as a High-Sensitivity Probe for Protein-Ligand Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic introduction of fluorine into amino acids has become a powerful tool in medicinal chemistry and protein science.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the presence of a C-F bond that is more polar than a C-H bond—can significantly influence a molecule's physicochemical properties, including metabolic stability and binding affinity.[1][3] Specifically, trifluoromethyl groups are excellent probes for Nuclear Magnetic Resonance (NMR) spectroscopy. The use of 4,4,4-Trifluoro-DL-valine, which can serve as an isoleucine surrogate, provides a sensitive ¹⁹F NMR reporter group for investigating protein structure, dynamics, and crucially, protein-ligand interactions.[1]

¹⁹F NMR is particularly advantageous for studying these interactions due to the high gyromagnetic ratio of the ¹⁹F nucleus, the absence of natural fluorine background in biological systems, and the sensitivity of the ¹⁹F chemical shift to the local electronic environment.[4][5] This allows for the clear detection of binding events, conformational changes, and the quantification of binding affinities, even in complex biological mixtures.[6][7]

Principle of the Method

The core principle involves biosynthetically incorporating this compound into a target protein. The trifluoromethyl (-CF₃) group on the valine analogue acts as a localized NMR probe. When a ligand binds to the protein, it perturbs the local environment of the ¹⁹F-labeled residue. This perturbation is observed as a change in the ¹⁹F NMR spectrum, most commonly as a chemical shift perturbation (CSP), line broadening, or the appearance of a new signal corresponding to the bound state.[5][8]

The nature of the spectral change provides information about the kinetics of the binding event:

  • Fast Exchange: Occurs when the ligand associates and dissociates rapidly on the NMR timescale. This results in a single, population-averaged resonance that shifts progressively upon ligand titration.

  • Slow Exchange: Occurs with tight-binding ligands (typically sub-micromolar Kd) that have a long residence time.[5] Two distinct peaks are observed: one for the free protein and one for the ligand-bound protein. The intensity of the free peak decreases as the bound peak increases with ligand addition.

  • Intermediate Exchange: This regime leads to significant line broadening, which can make signal detection difficult but provides valuable information on the exchange rate (kex) of the interaction.[6]

By monitoring these changes as a function of ligand concentration, one can determine the dissociation constant (Kd) and, through more advanced lineshape analysis, the association (kon) and dissociation (koff) rate constants.[6]

Applications in Drug Discovery

The use of this compound as an NMR probe offers several applications in the drug development pipeline:

  • Fragment-Based and High-Throughput Screening: ¹⁹F NMR is an excellent primary screening method. The simplicity of the 1D ¹⁹F spectrum allows for the rapid screening of compound libraries against a ¹⁹F-labeled protein target. "Hits" are identified by perturbations in the ¹⁹F signal.

  • Hit-to-Lead Optimization: The quantitative data derived from ¹⁹F NMR, such as Kd, kon, and koff, are crucial for structure-activity relationship (SAR) studies.[6] This allows medicinal chemists to rationally design compounds with improved affinity and kinetic profiles.[9][10]

  • Allosteric Site Identification: By placing the ¹⁹F probe at various locations within the protein, it is possible to detect ligand binding at sites distant from the probe, indicating allosteric interactions and conformational changes.

  • Validating Binding Sites: The magnitude of the chemical shift perturbation can help map the ligand binding site. Residues closer to the binding pocket typically exhibit larger changes.[11]

Quantitative Data Presentation

While specific binding data for this compound are dispersed throughout proprietary research, the principles of quantification are universal. The table below presents representative kinetic and thermodynamic data from a ¹⁹F NMR lineshape analysis study on a different fluorine-labeled protein (5-fluorotryptophan-labeled SH3 domain) to illustrate the type of quantitative information that can be obtained.[6] This data highlights the ability of ¹⁹F NMR to precisely quantify binding parameters.

Ligand (Peptide)Kd (μM)kon (10⁸ M⁻¹s⁻¹)koff (10⁴ s⁻¹)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)
PepS1150 ± 101.5 ± 0.12.2 ± 0.1-5.2 ± 0.1-12.4 ± 0.67.2 ± 0.6
PepS2220 ± 101.3 ± 0.12.8 ± 0.1-4.9 ± 0.1-11.0 ± 0.96.1 ± 0.9
PepS3770 ± 500.9 ± 0.17.2 ± 0.6-4.2 ± 0.1-10.4 ± 1.06.2 ± 1.0
PepS4330 ± 101.2 ± 0.13.8 ± 0.1-4.7 ± 0.1-12.1 ± 0.87.4 ± 0.8
Data adapted from a study on the 5-fluorotryptophan-labeled SH3 domain binding to various peptides, demonstrating the quantitative power of the ¹⁹F NMR method.[6]

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of this compound

This protocol describes the general method for expressing a protein with the incorporated fluorinated amino acid using an E. coli auxotrophic strain.

Materials:

  • E. coli expression strain auxotrophic for isoleucine (e.g., a derivative of BL21(DE3)).

  • Expression vector containing the gene of interest.

  • Minimal media (e.g., M9) supplemented with necessary nutrients and antibiotics.

  • This compound.

  • All other essential amino acids (excluding isoleucine).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Standard protein purification equipment (e.g., FPLC system, Ni-NTA or other affinity columns).

Procedure:

  • Transform the isoleucine auxotrophic E. coli strain with the expression plasmid for the protein of interest.

  • Grow a starter culture overnight at 37°C in LB medium.

  • Inoculate a larger volume of minimal medium containing all essential amino acids (except isoleucine) and the appropriate antibiotic with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.

  • Pellet the cells by centrifugation and wash with sterile M9 salts to remove any residual isoleucine.

  • Resuspend the cell pellet in fresh minimal medium containing a complete amino acid mixture lacking isoleucine but supplemented with this compound (typically 50-100 mg/L).[1]

  • Allow the culture to shake for 30-60 minutes to ensure the depletion of any remaining intracellular isoleucine.

  • Induce protein expression by adding IPTG to a final concentration of 0.5–1 mM.[6]

  • Express the protein at a reduced temperature (e.g., 20°C) for 12-16 hours to improve protein folding and solubility.[6]

  • Harvest the cells by centrifugation.

  • Purify the ¹⁹F-labeled protein using standard protocols (e.g., affinity chromatography followed by size-exclusion chromatography).

  • Verify incorporation and protein integrity using mass spectrometry.

Protocol 2: ¹⁹F NMR Titration for Kd Determination

This protocol outlines the steps for a typical ¹⁹F NMR titration experiment to measure the binding affinity of a ligand.

Materials:

  • Purified ¹⁹F-labeled protein (typically 10-50 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) containing 10% D₂O.

  • Concentrated stock solution of the ligand in the same NMR buffer.

  • NMR spectrometer equipped with a fluorine probe.

  • NMR tubes.

Procedure:

  • Prepare the Protein Sample: Prepare a 500 µL sample of the ¹⁹F-labeled protein at the desired concentration (e.g., 25 µM) in an NMR tube.

  • Acquire Reference Spectrum: Place the sample in the NMR spectrometer, tune the probe to the ¹⁹F frequency, and acquire a 1D ¹⁹F NMR spectrum. This is the 'apo' or ligand-free spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Ligand Titration: Add a small aliquot of the concentrated ligand stock solution directly to the protein sample in the NMR tube. Mix thoroughly but gently.

  • Acquire Spectrum: Re-acquire the 1D ¹⁹F NMR spectrum after each ligand addition.

  • Repeat Titration: Repeat steps 3 and 4 with increasing amounts of ligand until the ¹⁹F chemical shift and/or line shape no longer changes, indicating saturation of the binding site. A typical titration series might involve ligand concentrations of 0.25x, 0.5x, 1x, 2x, 5x, 10x, and 20x the expected Kd.

  • Data Analysis:

    • Process all spectra uniformly.

    • Measure the chemical shift of the ¹⁹F resonance at each titration point.

    • Calculate the chemical shift perturbation (CSP) using the equation: Δδ = |δobs - δfree|.

    • Plot the CSP as a function of the total ligand concentration.

    • Fit the resulting binding isotherm to the appropriate binding equation (e.g., a one-site binding model) to extract the dissociation constant (Kd).[11]

Visualizations

experimental_workflow cluster_prep Probe Incorporation cluster_nmr NMR Analysis cluster_data Data Interpretation b1 Transform Auxotrophic E. coli Strain b2 Grow Culture in Minimal Media b1->b2 b3 Induce Expression with IPTG & this compound b2->b3 b4 Purify ¹⁹F-Labeled Target Protein b3->b4 n1 Acquire 1D ¹⁹F NMR Spectrum (Apo) b4->n1 n2 Titrate with Ligand n1->n2 n3 Acquire 1D ¹⁹F NMR Spectrum (Bound States) n2->n3 n4 Repeat Titration Until Saturation n3->n4 d1 Process Spectra & Measure Chemical Shift Perturbation (CSP) n4->d1 d2 Plot CSP vs. [Ligand] d1->d2 d3 Fit Binding Isotherm d2->d3 d4 Determine Kd, kon, koff d3->d4

Caption: Workflow for protein-ligand analysis using a ¹⁹F-valine probe.

logical_relationship cluster_exchange Exchange Regime (k_ex) cluster_observation ¹⁹F NMR Spectral Observation cluster_info Derived Information Fast Fast Exchange (k_ex >> Δω) Shift Single Peak, Progressive Shift Fast->Shift Inter Intermediate Exchange (k_ex ≈ Δω) Broad Significant Line Broadening Inter->Broad Slow Slow Exchange (k_ex << Δω) Split Two Distinct Peaks (Free and Bound) Slow->Split Kd_fast Kd from CSP Shift->Kd_fast Kinetics kon, koff from Lineshape Analysis Broad->Kinetics Kd_slow Kd from Peak Integrals Split->Kd_slow

Caption: Relationship between binding kinetics and ¹⁹F NMR spectral output.

References

Application Notes and Protocols for Peptide Synthesis with 4,4,4-Trifluoro-DL-valine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology. Fluorinated amino acids, in particular, can significantly enhance the therapeutic properties of peptides, including metabolic stability, bioavailability, and binding affinity. 4,4,4-Trifluoro-DL-valine, a synthetic amino acid, offers a unique combination of steric bulk and strong electron-withdrawing effects from the trifluoromethyl group. These properties can induce specific conformational constraints on the peptide backbone and improve resistance to enzymatic degradation.

This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).

Data Presentation

The incorporation of sterically hindered amino acids like this compound requires optimized coupling conditions to achieve high yields and purity. The choice of coupling reagent is critical. Below is a summary of commonly used coupling reagents and their expected performance with sterically hindered amino acids.

Coupling ReagentClassTypical Yield (%)Relative Reaction RateRisk of RacemizationKey Considerations
HATU Aminium/Uronium Salt>95Very FastLowHighly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIPEA.[1]
HBTU Aminium/Uronium Salt90-95FastLowA cost-effective and reliable option for routine and challenging couplings.[1]
PyBOP Phosphonium Salt90-95FastLowByproducts are generally less problematic than those from BOP. Effective for hindered residues.[1]
COMU Aminium/Uronium Salt>95Very FastLowA third-generation uronium reagent with high solubility and safety profile. Outperforms HBTU in some difficult sequences.[1]
DIC/HOBt Carbodiimide/Additive85-90ModerateModerateA classic and economical choice. The use of HOBt is crucial to suppress racemization.[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) of a Model Peptide Containing this compound

This protocol outlines the manual synthesis of a model peptide incorporating this compound using the Fmoc/tBu strategy on a Rink Amide resin.

Materials and Reagents:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-4,4,4-Trifluoro-DL-valine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Diethyl ether (cold)

  • Acetonitrile (ACN) for HPLC

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for this compound):

    • In a separate vessel, dissolve Fmoc-4,4,4-Trifluoro-DL-valine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-3 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of this compound, a longer coupling time or double coupling may be necessary.

    • Monitoring: Perform a Kaiser test on a few resin beads. If the test is positive (blue/purple), indicating incomplete coupling, repeat the coupling step with a fresh solution of activated Fmoc-4,4,4-Trifluoro-DL-valine.

    • After complete coupling (negative Kaiser test), drain and wash the resin with DMF (3 times) and DCM (3 times).

  • Standard Amino Acid Coupling: For non-hindered amino acids, a single coupling of 1-2 hours with a standard coupling reagent like HBTU/HOBt may be sufficient.

  • Repeat Cycles: Repeat steps 2 and 3 (or 4) for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and discard the ether.

    • Wash the peptide pellet twice with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Quality Control by HPLC and Mass Spectrometry

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).

  • HPLC Analysis:

    • Inject the sample onto a C18 analytical RP-HPLC column.

    • Elute with a linear gradient of ACN in water (both containing 0.1% TFA).

    • Monitor the absorbance at 220 nm and 280 nm.

    • Assess the purity of the crude peptide by integrating the peak area of the desired product.

  • Mass Spectrometry Analysis:

    • Infuse the purified peptide fractions into an electrospray ionization mass spectrometer (ESI-MS).

    • Determine the molecular weight of the peptide and confirm that it matches the theoretical mass.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each AA) cluster_final_steps Final Steps Resin Start: Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., with HATU/DIPEA) Wash1->Coupling Kaiser Kaiser Test Coupling->Kaiser Wash2 Wash (DMF, DCM) Wash2->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Kaiser->Coupling Positive (Recouple) Kaiser->Wash2 Negative Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification QC QC (MS, HPLC) Purification->QC Final_Peptide Final Peptide QC->Final_Peptide Drug_Discovery_Pathway cluster_design Peptide Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Lead Optimization Lead_Peptide Lead Peptide (L-Valine) Modification Incorporate This compound Lead_Peptide->Modification Synthesis SPPS Modification->Synthesis Stability_Assay Enzymatic Stability Assay Synthesis->Stability_Assay Binding_Assay Target Binding Assay (e.g., SPR, ELISA) Synthesis->Binding_Assay SAR_Analysis Structure-Activity Relationship (SAR) Stability_Assay->SAR_Analysis Cell_Assay Cell-Based Functional Assay Binding_Assay->Cell_Assay Cell_Assay->SAR_Analysis SAR_Analysis->Modification Iterative Redesign Optimized_Peptide Optimized Peptide Candidate SAR_Analysis->Optimized_Peptide In_Vivo In Vivo Studies Optimized_Peptide->In_Vivo Proceed to In Vivo Studies

References

Application Notes and Protocols: The Use of 4,4,4-Trifluoro-DL-valine in Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of non-canonical amino acids into proteins has become a powerful tool in structural biology and protein engineering. Among these, fluorinated amino acids are of particular interest due to the unique properties of the fluorine atom. Fluorine is nearly absent in biological systems, has a high gyromagnetic ratio, and is the most electronegative element, making the ¹⁹F nucleus an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] 4,4,4-Trifluoro-DL-valine, specifically the L-enantiomer (L-tFVal), is a fluorinated analog of the natural amino acid valine.[3][] Its incorporation into proteins offers minimal structural perturbation while providing significant advantages for studying protein structure, dynamics, and stability.[1][5]

These notes provide an overview of the applications of 4,4,4-Trifluorovaline in structural biology and detailed protocols for its incorporation and use. It is important to note that for biosynthetic incorporation into proteins using cellular machinery, the L-enantiomer, L-4,4,4-Trifluorovaline, is required.

Key Applications

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy : The primary application of incorporating trifluorovaline is to introduce a highly sensitive, background-free NMR probe into a protein.[2][6] The ¹⁹F chemical shift is extremely sensitive to the local environment, allowing researchers to monitor:

    • Protein Conformation and Dynamics : Subtle conformational changes in response to ligand binding, mutation, or changes in environmental conditions can be detected.[7][8]

    • Protein-Ligand Interactions : Binding events can be monitored, and binding affinities can be determined by observing changes in the ¹⁹F NMR signal.[9]

    • Protein Folding : The process of protein folding can be studied by monitoring the local environment of the trifluorovaline residue.[8]

    • In-vivo Studies : The high sensitivity and lack of background signal make ¹⁹F NMR suitable for studying proteins within a cellular environment.[8]

  • Enhanced Protein Stability : The incorporation of highly fluorinated amino acids, including trifluorovaline, can significantly increase the thermal and chemical stability of proteins.[1][5] The hydrophobic nature of the trifluoromethyl group can strengthen the hydrophobic core of a protein. This enhanced stability is particularly advantageous for:

    • Structural studies of inherently unstable or marginally stable proteins.

    • Protein engineering applications where increased robustness is desired.

  • Protein Crystallization and X-ray Crystallography : While not its primary use, the introduction of trifluorovaline can aid in protein crystallization. The increased protein stability can make the protein more amenable to forming well-ordered crystals. Furthermore, the electron-dense fluorine atoms can potentially assist in phasing during X-ray diffraction analysis, although this is a more specialized application. General protein crystallization techniques are employed, with the labeled protein often exhibiting improved behavior.[10][11]

Data Presentation

Table 1: Physicochemical Properties of L-Valine vs. L-4,4,4-Trifluorovaline

PropertyL-ValineL-4,4,4-Trifluorovaline
Chemical Formula C₅H₁₁NO₂C₅H₈F₃NO₂
Molecular Weight 117.15 g/mol 171.11 g/mol
Side Chain Isopropyl (-CH(CH₃)₂)Trifluoro-tert-butyl (-C(CF₃)(CH₃)) analog
Hydrophobicity HydrophobicMore Hydrophobic
van der Waals Volume ~84 ų~116 ų
Key Feature Natural branched-chain amino acidContains a CF₃ group for ¹⁹F NMR

Table 2: Comparison of Methods for Incorporating L-4,4,4-Trifluorovaline

MethodPrincipleAdvantagesDisadvantages
Biosynthetic Incorporation Global replacement of valine in an auxotrophic host strain during protein expression.[12]High yield of labeled protein; relatively straightforward.All valine residues are replaced, which can complicate NMR spectra; incorporation efficiency may not be 100%.[1]
Site-Specific Incorporation Use of an engineered aminoacyl-tRNA synthetase/tRNA pair to incorporate tFVal at a specific nonsense codon (e.g., AMBER/TAG).[7][8]Precise, single-site labeling simplifies NMR analysis; allows for targeted studies.[7]Lower protein yields; requires specialized genetic tools and optimization.
Cell-Free Synthesis In vitro transcription and translation system supplemented with L-tFVal.[2]High degree of control; can incorporate toxic amino acids.Can be expensive for large-scale production; lower yields than in vivo methods.
Chemical Synthesis Solid-phase peptide synthesis for smaller proteins or protein fragments.[1]Complete control over amino acid sequence; can incorporate multiple non-canonical amino acids.Limited to smaller proteins (typically <100 amino acids).[13]

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of L-4,4,4-Trifluorovaline in E. coli

This protocol describes the global incorporation of L-tFVal into a target protein by replacing L-valine in an auxotrophic E. coli strain.

Materials:

  • E. coli expression strain auxotrophic for valine (e.g., DL39).

  • Expression vector containing the gene of interest.

  • M9 minimal medium components.

  • L-4,4,4-Trifluorovaline.

  • Complete set of L-amino acids (except L-valine).

  • IPTG (or other appropriate inducer).

  • Standard protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Methodology:

  • Transformation: Transform the valine-auxotrophic E. coli strain with the expression plasmid. Select colonies on LB agar plates with the appropriate antibiotic.

  • Starter Culture: Inoculate a single colony into 50 mL of M9 minimal medium supplemented with all 20 natural amino acids (40 mg/L each) and the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of M9 minimal medium (containing the antibiotic) with the overnight starter culture to an initial OD₆₀₀ of ~0.05.

  • Supplementation: To the 1 L culture, add the complete set of 19 L-amino acids (excluding L-valine) to a final concentration of 40 mg/L each. Add L-4,4,4-Trifluorovaline to a final concentration of 100-150 mg/L.

  • Growth and Induction: Grow the culture at 37°C with vigorous shaking. Monitor the OD₆₀₀. When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Harvesting: Continue to incubate the culture for 4-6 hours at 30°C (or overnight at 18-20°C for improved protein folding). Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Purification and Verification: Resuspend the cell pellet and purify the labeled protein using standard chromatography techniques. Verify the incorporation of L-tFVal using mass spectrometry (expecting a mass shift for each incorporated residue).

Protocol 2: ¹⁹F NMR Data Acquisition (1D Spectrum)

This protocol provides a general procedure for acquiring a basic 1D ¹⁹F NMR spectrum of a labeled protein.

Materials:

  • Purified L-tFVal-labeled protein (0.1-0.5 mM).

  • NMR buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O).

  • Trifluoroacetic acid (TFA) or other suitable fluorine standard.

  • NMR spectrometer equipped with a ¹⁹F-capable probe.

Methodology:

  • Sample Preparation: Prepare the protein sample in the NMR buffer. A typical volume is 500 µL. Filter the sample to remove any precipitate.

  • Spectrometer Setup: Tune and match the NMR probe to the ¹⁹F frequency. Lock the spectrometer using the D₂O in the sample buffer.

  • Acquisition Parameters (Example):

    • Pulse Program: A standard 1D pulse-acquire sequence.

    • Spectral Width: ~40-50 ppm (centered around the expected resonance, e.g., -70 to -80 ppm).

    • Transmitter Frequency Offset: Set near the expected chemical shift of the CF₃ group in tFVal.

    • Acquisition Time: 0.5 - 1.0 s.

    • Relaxation Delay: 1.0 - 2.0 s.

    • Number of Scans: 1024 - 4096 (or more, depending on protein concentration).

  • Data Acquisition: Acquire the Free Induction Decay (FID).

  • Data Processing: Apply an exponential line-broadening function (e.g., 10-20 Hz), Fourier transform the FID, and perform phase and baseline correction.

  • Referencing: Reference the spectrum using an external standard like TFA.

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_analysis Structural Analysis gene Gene of Interest in Plasmid incorporation Incorporation of L-tFVal (e.g., Biosynthetic) gene->incorporation purification Protein Purification (Chromatography) incorporation->purification verification Verification (Mass Spectrometry) purification->verification nmr 19F NMR Spectroscopy verification->nmr Structural & Dynamic Studies crystallization Protein Crystallization (Vapor Diffusion) verification->crystallization High-Resolution Structure xray X-ray Diffraction crystallization->xray

Caption: Workflow for structural studies using L-4,4,4-Trifluorovaline.

site_specific_incorporation cluster_components Key Genetic Components cluster_process Cellular Process synthetase Engineered Aminoacyl-tRNA Synthetase charging tRNA Charging: Synthetase attaches tFVal to tRNA synthetase->charging tRNA Suppressor tRNA (recognizes TAG codon) tRNA->charging tfval L-4,4,4-Trifluorovaline (in media) tfval->charging ribosome Ribosome charging->ribosome protein Protein with tFVal at specific site ribosome->protein mrna mRNA with TAG codon mrna->ribosome

Caption: Principle of site-specific L-tFVal incorporation.

stability_logic start Incorporate L-tFVal into Hydrophobic Core stability Increased Protein Stability (Thermal & Chemical) start->stability via fluorous effect outcome1 Amenable to Crystallization stability->outcome1 outcome2 Stable for NMR Studies (Long Acquisitions) stability->outcome2

Caption: Logic of how L-tFVal enhances protein stability for structural studies.

References

Application Note: A Detailed Protocol for the Solid-Phase Synthesis of Peptides Incorporating D-Valine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a fundamental and widely adopted technique for the chemical synthesis of peptides.[1] The 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategy is the most prevalent method due to its mild reaction conditions.[1] This application note provides a detailed protocol for the manual synthesis of peptides containing D-valine, a non-canonical amino acid. The incorporation of D-amino acids like D-valine is a critical strategy in drug design to enhance the stability of peptides against enzymatic degradation, thereby improving their therapeutic potential.[2]

D-Valine, being a β-branched and sterically hindered amino acid, presents unique challenges during SPPS, often leading to lower coupling yields and the formation of deletion sequences.[3][4] Therefore, optimized protocols with efficient coupling reagents and careful monitoring are essential for the successful synthesis of D-valine-containing peptides. This document outlines the necessary materials, reagents, and step-by-step procedures for the efficient incorporation of Fmoc-D-Val-OH into a peptide sequence, along with methods for monitoring the reaction and final peptide cleavage.

Data Presentation

The choice of coupling reagent is critical for overcoming the steric hindrance of D-valine. The following table summarizes the performance of common coupling reagents used for sterically hindered amino acids.

Coupling ReagentReagent TypeCoupling EfficiencyNotes
HATU Uronium/Aminium SaltVery HighHighly recommended for sterically hindered amino acids. Forms highly reactive OAt esters.[5]
HBTU Uronium/Aminium SaltHighA common and effective coupling reagent.[6]
COMU Uronium/Aminium SaltVery HighOffers high efficiency, with the advantage of forming non-explosive byproducts.[7]
PyAOP Phosphonium SaltVery HighParticularly effective for coupling N-methylated amino acids, but also excellent for sterically hindered residues.[6]
DIC/HOBt CarbodiimideMedium to HighA classic combination, but may require longer reaction times or double coupling for difficult residues.[8]

Experimental Protocols

This protocol details the manual synthesis of a peptide incorporating D-valine using the Fmoc/tBu strategy on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials and Reagents
CategoryItem
Resin Rink Amide resin
Amino Acids Fmoc-protected L-amino acids, Fmoc-D-Val-OH
Solvents N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diethyl ether (cold)
Coupling Reagents HATU, N,N-Diisopropylethylamine (DIPEA)
Deprotection Reagent 20% (v/v) Piperidine in DMF
Cleavage Cocktail 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
Monitoring Kaiser test reagents
Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add DMF to the resin (approximately 10 mL per gram of resin).[1]

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[2] This step is crucial for ensuring efficient diffusion of reagents into the resin beads.[9]

Protocol 2: Fmoc Deprotection
  • Drain the DMF from the swollen resin.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the piperidine solution.

  • Add a fresh 20% piperidine in DMF solution and agitate for another 15 minutes to ensure complete Fmoc removal.[2]

  • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.[2]

Protocol 3: Coupling of Fmoc-D-Val-OH

Due to the steric hindrance of D-valine, an efficient activation and coupling protocol is essential.[1]

  • Activation: In a separate vial, dissolve Fmoc-D-Val-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 2-3 minutes.[8]

  • Coupling: Add the activated Fmoc-D-Val-OH solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. The extended reaction time is necessary to overcome steric hindrance.[1]

  • After the coupling, wash the resin with DMF (5 times) to remove excess reagents and byproducts.

Protocol 4: Monitoring the Coupling Reaction (Kaiser Test)

To confirm the completion of the coupling reaction, a qualitative Kaiser test is performed.[1]

  • Take a small sample of resin beads.

  • Wash the beads thoroughly with ethanol.

  • Add 2-3 drops of each of the three Kaiser test reagents.

  • Heat the sample at 100°C for 5 minutes.[1]

  • Interpretation:

    • Positive (Blue/Purple beads): Indicates the presence of free primary amines, meaning the coupling is incomplete. In this case, a second coupling (double coupling) should be performed.[1]

    • Negative (Yellow/Colorless beads): Indicates that the coupling is complete.

Protocol 5: Chain Elongation

Repeat the Fmoc deprotection (Protocol 2) and coupling (Protocol 3, using the appropriate Fmoc-L-amino acid) cycles until the desired peptide sequence is assembled.

Protocol 6: Final Deprotection and Peptide Cleavage
  • After the final amino acid has been coupled, perform a final Fmoc deprotection (Protocol 2).

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.[1]

  • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.

  • Agitate the mixture at room temperature for 2-4 hours.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[1][2]

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.

  • Dry the crude peptide. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Mandatory Visualization

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling D-Valine Coupling Wash1->Coupling Wash2 Washing Coupling->Wash2 Cycle Repeat for next Amino Acid Wash2->Cycle Continue Sequence Cleavage Cleavage & Deprotection Wash2->Cleavage Final Residue Cycle->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Coupling_Reaction cluster_products Products PeptideResin Peptide-Resin-NH2 CoupledPeptide Peptide-Resin-NH-CO-D-Val-Fmoc PeptideResin->CoupledPeptide FmocDVal Fmoc-D-Val-COOH FmocDVal->CoupledPeptide Activation & Coupling CouplingReagent HATU / DIPEA

References

Application Notes & Protocols: Enhancing Peptide Enzymatic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of strategies to enhance the enzymatic stability of therapeutic peptides. Susceptibility to proteolytic degradation is a primary obstacle in the development of peptide-based drugs, significantly limiting their in vivo half-life and bioavailability.[1][2] The following sections detail common degradation pathways, chemical modification strategies to improve stability, and standardized protocols for evaluating peptide stability.

Introduction to Peptide Instability

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical utility is often hampered by rapid degradation by proteases in the body.[2][3] This enzymatic cleavage of peptide bonds leads to a short circulating half-life, often only a few minutes, which necessitates frequent administration and limits therapeutic efficacy.[4][5] Understanding the mechanisms of degradation and implementing strategies to protect peptides from enzymatic action are critical steps in the development of robust peptide therapeutics.

Mechanisms of Peptide Degradation

The primary pathway for peptide degradation in biological systems is hydrolysis of the peptide bond, catalyzed by a wide variety of proteases.[6][7] These enzymes can be broadly classified as exopeptidases, which cleave terminal amino acid residues, and endopeptidases, which cleave internal peptide bonds.[4] Key factors influencing a peptide's susceptibility to degradation include its amino acid sequence, secondary structure, and terminal modifications.[8][9]

dot

Peptide_Degradation Peptide Therapeutic Peptide (L-Amino Acids) EnzymeSubstrate Enzyme-Substrate Complex Peptide->EnzymeSubstrate Binding Protease Protease (e.g., Trypsin, Chymotrypsin) Protease->EnzymeSubstrate Hydrolysis Peptide Bond Hydrolysis EnzymeSubstrate->Hydrolysis Catalysis Fragments Inactive Peptide Fragments Hydrolysis->Fragments Cleavage Loss Loss of Biological Activity Fragments->Loss

Caption: Enzymatic degradation of a therapeutic peptide by protease-catalyzed hydrolysis.

Strategies for Enhancing Enzymatic Stability

A variety of chemical modification strategies can be employed to increase a peptide's resistance to proteolysis.[10] These modifications are designed to interfere with protease recognition and binding without compromising the peptide's therapeutic activity.[11]

3.1. Amino Acid Substitution

  • D-Amino Acid Substitution: Replacing naturally occurring L-amino acids with their D-enantiomers is a highly effective strategy. Proteases are stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids.[2][11] This can render a peptide almost completely resistant to proteolysis.[12]

  • N-Alkylation: Methylating the nitrogen atom of the peptide backbone (N-methylation) introduces steric hindrance that can block protease access.[3] This modification can significantly increase a peptide's half-life.[3]

  • Unnatural Amino Acids: Incorporating non-proteinogenic amino acids, such as β-amino acids or α,α-disubstituted amino acids, can disrupt the peptide backbone structure recognized by proteases.[11]

3.2. Terminal Modifications

Linear peptides are particularly vulnerable to degradation by exopeptidases.[4]

  • N-terminal Acetylation: The addition of an acetyl group to the N-terminus blocks the action of aminopeptidases.[4]

  • C-terminal Amidation: Amidation of the C-terminus protects the peptide from carboxypeptidases.[12] These modifications, often used in combination, can significantly enhance stability.[12]

3.3. Structural Constraint

  • Cyclization: Constraining the peptide's conformation through cyclization can increase its stability by making protease cleavage sites less accessible.[4][10] This can be achieved through head-to-tail, side-chain-to-side-chain, or head-to-side-chain linkages.[13] Cyclic peptides often exhibit improved biological activity compared to their linear counterparts.[10]

  • Peptide Stapling: This technique involves introducing a synthetic brace ("staple") to lock a peptide into a specific secondary structure, often an α-helix.[2][13] This not only enhances protease resistance but can also improve target binding affinity and cell permeability.[13]

3.4. Conjugation Strategies

  • PEGylation: The covalent attachment of polyethylene glycol (PEG) chains to a peptide can create a protective hydrophilic shield that sterically hinders the approach of proteases.[4][14] PEGylation also increases the hydrodynamic size of the peptide, reducing renal clearance and extending its circulation half-life.[4]

  • Albumin Binding: Conjugating a peptide to a molecule that binds to serum albumin is a key strategy for extending half-life.[15][16] Albumin is the most abundant protein in plasma with a half-life of about 19 days.[16] By binding to albumin, the peptide is protected from both proteolysis and rapid kidney filtration.[5][16] This is often achieved by attaching a fatty acid chain to the peptide.[16]

dot

Logic_Diagram Start Peptide Candidate Susceptible to Degradation Q1 Are terminal ends the primary cleavage sites? Start->Q1 A1 Terminal Modification (Acetylation/Amidation) Q1->A1 Yes Q2 Are internal sites cleaved? Q1->Q2 No A1->Q2 A2 Amino Acid Substitution (D-amino acid, N-methylation) Q2->A2 Yes Q3 Is a specific conformation required for activity? Q2->Q3 No A2->Q3 A3 Cyclization or Stapling Q3->A3 Yes Q4 Is a significant increase in half-life required? Q3->Q4 No A3->Q4 A4 PEGylation or Albumin Binding Ligand Q4->A4 Yes End Optimized Peptide with Enhanced Stability Q4->End No A4->End

Caption: A decision-making workflow for selecting a peptide stabilization strategy.

Quantitative Data on Stability Enhancement

The effectiveness of various stabilization strategies can be quantified by measuring the peptide's half-life (t½) in plasma or serum. The table below summarizes data from published studies.

Peptide/AnalogModification StrategyHalf-Life (t½)Fold IncreaseReference
SomatostatinNone (Native L-peptide)A few minutes-[13]
OctreotideD-amino acid substitution, cyclization1.5 hours>30x[13]
GIPNone (Native)2-5 minutes-[4]
N-AcGIPN-terminal acetylation>24 hours>288x[4]
GLP-1None (Native)~2 minutes-[4]
Site-specific PEGylated GLP-1PEGylation32 minutes (in rats)16x[4]
Somatostatin AnalogueNone (Cyclic)15.5 ± 2 min-[3]
N-methylated Somatostatin AnalogueMultiple N-methylations74 ± 6 min~5x[3]

Experimental Protocols

5.1. Protocol: In Vitro Peptide Stability Assay in Human Plasma

This protocol is designed to assess the stability of a peptide in human plasma over time.

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Human plasma (from a commercial source, with anticoagulant like EDTA)

  • Incubator or water bath at 37°C

  • Precipitation solution: Acetonitrile (ACN) with 1% trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Preparation: Thaw frozen human plasma at 37°C. Pre-warm an aliquot of the plasma to 37°C.

  • Initiation of Assay: Spike the pre-warmed plasma with the test peptide to a final concentration (e.g., 100 µg/mL). Mix gently by inversion. This is your T=0 sample point, but the timer starts now.

  • Time-Course Incubation: Incubate the plasma-peptide mixture at 37°C.

  • Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the mixture.

  • Protein Precipitation: Immediately add the 100 µL aliquot to a microcentrifuge tube containing a larger volume of cold precipitation solution (e.g., 200 µL of ACN/TFA).[1] Vortex vigorously for 30 seconds to precipitate plasma proteins. The use of organic solvents is generally preferred over strong acids for precipitation to minimize peptide loss.[1][17]

  • Centrifugation: Incubate the tube on ice for 10 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Collection: Carefully collect the supernatant, which contains the remaining peptide, and transfer it to an HPLC vial for analysis.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to quantify the amount of intact peptide remaining.[18] Use a gradient of water/ACN with 0.1% TFA. The peak area corresponding to the intact peptide is integrated.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a first-order decay curve.

dot

Workflow_Diagram Start Start: Prepare Peptide and Plasma Step1 Spike Peptide into Pre-warmed Plasma (37°C) Start->Step1 Step2 Incubate at 37°C Step1->Step2 Step3 Withdraw Aliquots at Time Points (0, 15, 30, 60 min...) Step2->Step3 Sampling Step4 Quench & Precipitate Proteins (Cold Acetonitrile/TFA) Step3->Step4 Step5 Centrifuge to Pellet Precipitated Proteins Step4->Step5 Step6 Collect Supernatant Step5->Step6 Step7 Analyze by RP-HPLC Step6->Step7 End End: Calculate Peptide Half-Life Step7->End

Caption: Experimental workflow for the in vitro plasma stability assay.

5.2. Protocol: Protease Challenge Assay

This protocol evaluates a peptide's stability against a specific protease (e.g., trypsin).

Materials:

  • Test peptide stock solution

  • Specific protease (e.g., Trypsin, Chymotrypsin) stock solution

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • Incubator at 37°C

  • HPLC system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer and the test peptide to a final desired concentration. Pre-warm the tube to 37°C.

  • Initiate Reaction: Add the protease stock solution to the tube to initiate the degradation reaction. The enzyme-to-substrate ratio should be optimized (e.g., 1:100 w/w).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-Course Sampling: At various time points, withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a separate tube containing the quenching solution (e.g., 10% TFA) to stop the enzymatic reaction by denaturation.

  • HPLC Analysis: Analyze the quenched samples by RP-HPLC to determine the percentage of intact peptide remaining at each time point.

  • Data Analysis: Calculate the rate of degradation and the peptide's half-life in the presence of the specific protease.

Conclusion

Enhancing the enzymatic stability of peptides is a critical aspect of modern drug development. By employing a range of strategies, from simple terminal modifications to complex conjugation with macromolecules, researchers can significantly extend the half-life of peptide therapeutics. The selection of an appropriate stabilization strategy depends on the peptide's sequence, its intended therapeutic application, and its inherent degradation profile. The protocols provided herein offer a standardized approach to evaluating the success of these modifications, paving the way for the development of more effective and convenient peptide-based medicines.

References

Troubleshooting & Optimization

Technical Support Center: Protein Expression with Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the low yield of protein expression when incorporating fluorinated amino acids.

Troubleshooting Guide

Low protein yield is a common challenge when incorporating non-canonical amino acids. This guide provides a systematic approach to identifying and resolving potential issues in your experimental workflow.

Problem 1: Very Low or No Protein Expression

Potential Cause Suggested Solution
Toxicity of the fluorinated amino acid to the host cells. - Lower the concentration of the fluorinated amino acid in the growth medium. - Induce protein expression at a lower cell density (e.g., OD600 of 0.4-0.6). - Switch to a more robust expression host strain. - Use a cell-free expression system to eliminate concerns about cell viability.
Inefficient incorporation machinery (Aminoacyl-tRNA Synthetase/tRNA). - Optimize the plasmid copy number for the synthetase and tRNA. Sometimes, a lower copy number can reduce metabolic burden. - Ensure the use of an evolved, highly specific orthogonal synthetase/tRNA pair for the specific fluorinated amino acid.[1] - Co-express a mutated elongation factor (e.g., EF-Tu) that has a higher affinity for the fluorinated aminoacyl-tRNA.[2]
Plasmid instability or loss. - Grow cultures in media with the appropriate antibiotic selection at all stages. - Verify plasmid integrity by restriction digest or sequencing after cloning. - Use a low- to medium-copy plasmid to reduce the metabolic load on the host cells.[3]
mRNA secondary structure or codon bias. - Optimize the codon usage of your gene for the expression host (e.g., E. coli).[4] - Analyze the 5' end of your mRNA for strong secondary structures that might inhibit translation initiation and modify the sequence if necessary.[3][4]

Problem 2: Protein is Expressed but Yield is Consistently Low

Potential Cause Suggested Solution
Suboptimal Expression Conditions. - Temperature: Lower the induction temperature (e.g., 18-25°C) to slow down protein synthesis and promote proper folding.[3][5] - Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the optimal level for your protein. Overly strong induction can lead to misfolding and aggregation.[5] - Induction Time: Perform a time-course experiment to determine the optimal induction duration for maximal yield of soluble protein.[4]
Competition with the natural amino acid. - For auxotrophic strains, ensure the complete removal of the natural amino acid from the growth medium before adding the fluorinated analog.[6] - If using an inhibitor of amino acid synthesis (e.g., glyphosate for aromatic amino acids), ensure its effective concentration and timing of addition.[7]
Limited availability of the fluorinated amino acid. - Increase the concentration of the fluorinated amino acid in the medium. However, be mindful of potential toxicity (see Problem 1). - For intracellular synthesis of the fluorinated amino acid, ensure all necessary precursors are supplied in the medium.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low protein yield when using fluorinated amino acids?

A1: The most frequent causes include the toxicity of the fluorinated amino acid to the expression host, the inefficiency of the orthogonal aminoacyl-tRNA synthetase and tRNA pair, competition with the corresponding natural amino acid, and suboptimal expression conditions such as temperature and inducer concentration.[1][2][3]

Q2: How can I determine if the fluorinated amino acid is toxic to my cells?

A2: You can assess toxicity by monitoring the growth rate of your cell culture after adding the fluorinated amino acid. A significant decrease in the growth rate compared to a control culture (without the fluorinated amino acid) suggests toxicity. You can also check cell viability using methods like plating serial dilutions.

Q3: What concentration of fluorinated amino acid should I use in my culture medium?

A3: The optimal concentration can vary depending on the specific fluorinated amino acid and the expression system. It is recommended to start with the concentration suggested in established protocols (e.g., 50 mg/L for 3-fluoro-L-tyrosine in E. coli) and then titrate to find the best balance between incorporation efficiency and cell viability.[7]

Q4: Is it better to use an auxotrophic strain or an inhibitor to prevent incorporation of the natural amino acid?

A4: Both methods can be effective. Using an auxotrophic strain that cannot synthesize the specific amino acid being replaced is a very clean method.[6] However, using an inhibitor like glyphosate can be more convenient as it can be used with a wider range of expression strains.[7] The choice often depends on the availability of a suitable auxotrophic strain for your target amino acid.

Q5: Can I improve the incorporation efficiency of my fluorinated amino acid?

A5: Yes. Besides optimizing the expression conditions, you can improve incorporation efficiency by using an evolved orthogonal synthetase/tRNA pair with high specificity for your fluorinated amino acid.[1] Additionally, co-expressing a mutant elongation factor Tu (EF-Tu) can enhance the binding and delivery of the fluorinated aminoacyl-tRNA to the ribosome.[2]

Q6: What is a typical yield I can expect for a protein with incorporated fluorinated amino acids?

A6: Yields are highly variable and depend on the protein, the specific fluorinated amino acid, and the expression system. While some systems report high incorporation efficiency (up to 60% in human cells), the final purified protein yield might be lower than for the wild-type protein.[8] Yields can range from a few milligrams to tens of milligrams per liter of culture.[9]

Data Presentation

Table 1: Comparison of Protein Yields with and without Fluorinated Amino Acids (Example Data)

ProteinExpression SystemAmino AcidYield (mg/L of culture)Reference
AncCDT-1E. coliNatural Tryptophan~25[9]
AncCDT-1E. coli4-Fluoro-Tryptophan7.2[9]
AncCDT-1E. coli5-Fluoro-Tryptophan23[9]
AncCDT-1E. coli6-Fluoro-Tryptophan7.4[9]
AncCDT-1E. coli7-Fluoro-Tryptophan9[9]
Carbonic Anhydrase 2HEK293T cells6-Fluoro-Tryptophan~10-12[8]

Note: Yields are approximate and can vary significantly between experiments.

Experimental Protocols

Protocol 1: Incorporation of Fluorinated Aromatic Amino Acids in E. coli using Glyphosate

This protocol is adapted for labeling a target protein with a fluorinated version of tyrosine, phenylalanine, or tryptophan in E. coli BL21(DE3) cells.[7]

Materials:

  • E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.

  • Minimal media (e.g., M9 medium).

  • Antibiotic for plasmid selection.

  • Glyphosate solution.

  • Fluorinated amino acid (e.g., 3-fluoro-L-tyrosine).

  • The other two natural aromatic amino acids.

  • IPTG solution.

Procedure:

  • Inoculate a starter culture of the E. coli strain in LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • The next day, inoculate 1 L of minimal media with the starter culture.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6.

  • Reduce the shaker temperature to 18°C and continue shaking for one hour.

  • Add the following to the culture:

    • Glyphosate to a final concentration of 1 g/L.

    • The desired fluorinated amino acid (e.g., 50 mg of 3-fluoro-L-tyrosine).

    • The other two natural aromatic amino acids (e.g., 50 mg of L-phenylalanine and 50 mg of L-tryptophan).

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubate the culture at 18°C for 18-20 hours with shaking.

  • Harvest the cells by centrifugation at 4,000 rpm for 15 minutes at 4°C.

  • The cell pellet can be stored at -80°C until purification.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_growth Growth and Induction cluster_harvest Harvesting and Analysis start Transform Plasmid into E. coli culture Overnight Starter Culture start->culture growth Grow in Minimal Media to OD600 ~0.6 culture->growth temp_shift Shift Temperature to 18°C growth->temp_shift additives Add Glyphosate and Amino Acids temp_shift->additives induction Induce with IPTG additives->induction expression Express Protein Overnight induction->expression harvest Harvest Cells by Centrifugation expression->harvest purification Protein Purification harvest->purification analysis Yield and Purity Analysis purification->analysis

Caption: Experimental workflow for fluorinated protein expression.

Troubleshooting_Tree start Low Protein Yield q_expression Is any protein expressed? start->q_expression no_expression Check for: - Plasmid Integrity - mRNA Structure - Toxicity q_expression->no_expression No q_solubility Is the protein soluble? q_expression->q_solubility Yes low_expression Optimize: - Expression Temperature - Inducer Concentration - Induction Time soluble Improve Incorporation: - Use Auxotrophic Strain - Optimize Synthetase/tRNA - Co-express EF-Tu low_expression->soluble q_solubility->low_expression Yes insoluble Likely inclusion bodies. Lower expression temperature and inducer concentration. q_solubility->insoluble No

Caption: Troubleshooting decision tree for low protein yield.

Amber_Suppression cluster_ribosome Ribosome cluster_tRNA ribosome release_factor Release Factor ribosome->release_factor UAG codon fluorinated_protein Fluorinated Protein ribosome->fluorinated_protein Incorporation mrna mRNA   5' --- AUG --- UAG --- UAA --- 3' trna_met tRNA-Met trna_suppressor Suppressor tRNA-FAA trna_suppressor->ribosome trna_suppressor->ribosome competes with Release Factor release_factor->ribosome Termination protein Growing Polypeptide Chain

Caption: Mechanism of amber codon suppression for FAA incorporation.

References

Technical Support Center: 4,4,4-Trifluoro-DL-valine Cytotoxicity in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating the cytotoxicity of 4,4,4-Trifluoro-DL-valine in Escherichia coli. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic effect of this compound on E. coli?

A1: While specific data for this compound is not extensively published, it is anticipated to exhibit cytotoxic or growth-inhibitory effects on E. coli. This is based on the known toxic properties of other fluorinated amino acids and valine analogs.[1][2] Fluorinated amino acids can be mistakenly incorporated into proteins, leading to non-functional or misfolded proteins and subsequent growth inhibition.[1][3] Additionally, valine and its analogs can interfere with the biosynthesis of branched-chain amino acids, such as isoleucine, causing starvation and growth arrest, particularly in E. coli K-12 strains.[4][5][6][7][8]

Q2: What is a typical starting concentration range for testing the cytotoxicity of this compound?

A2: A good starting point for determining the cytotoxic concentration is to perform a broad-range dose-response experiment. Based on studies with other valine analogs like DL-norvaline, which showed effects in the millimolar (mM) range, a starting range of 0.1 mM to 50 mM is recommended.[9] Serial dilutions are crucial to identify the minimum inhibitory concentration (MIC) and the half-maximal inhibitory concentration (IC50).

Q3: Can this compound be incorporated into E. coli proteins?

A3: It is plausible that this compound could be incorporated into proteins in place of natural valine. The cellular machinery for protein synthesis can sometimes accommodate amino acid analogs, especially if the structural differences are not substantial enough to be rejected by aminoacyl-tRNA synthetases.[1] Such incorporation can lead to "faulty" proteins and contribute to cytotoxicity.[5]

Troubleshooting Guides

Issue 1: No observed cytotoxicity or growth inhibition.
Possible Cause Troubleshooting Step
Concentration of this compound is too low. Increase the concentration range in your assay. Perform a wider dose-response curve, for instance, from 1 µM up to 100 mM.
E. coli strain is resistant. Different E. coli strains can have varying sensitivities. Consider testing a different strain, such as the commonly used K-12, which is known to be sensitive to valine-induced growth inhibition.[4][5]
Compound degradation. Ensure the stability of this compound in your experimental media and conditions. Prepare fresh stock solutions for each experiment.
Incorrect experimental controls. Verify that your positive control (e.g., a known antibiotic) shows the expected inhibition and your negative control (vehicle only) shows normal growth.
Issue 2: High variability in cytotoxicity results between experiments.
Possible Cause Troubleshooting Step
Inconsistent inoculum size. Standardize the initial optical density (OD) of your E. coli culture for each experiment. An OD600 of 0.05 to 0.1 is a common starting point.[10]
Variations in growth media. Use the same batch of growth media for all related experiments. The composition of the media can influence the cytotoxic effects of amino acid analogs.
Inaccurate pipetting. Calibrate your pipettes regularly. For 96-well plate assays, be meticulous with pipetting small volumes to ensure consistency across wells.
Edge effects in microplates. To minimize evaporation and temperature gradients, avoid using the outer wells of 96-well plates for experimental samples. Fill them with sterile media or water instead.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.[11]

  • Prepare Stock Solution: Prepare a 100 mM stock solution of this compound in sterile deionized water or a suitable solvent. Filter-sterilize the solution.

  • Prepare E. coli Inoculum: Grow an overnight culture of E. coli in a suitable broth (e.g., Luria-Bertani or M9 minimal media). Dilute the overnight culture to an OD600 of approximately 0.1.

  • Serial Dilutions: In a 96-well microplate, perform a two-fold serial dilution of the this compound stock solution in the growth medium to achieve a range of concentrations.

  • Inoculation: Add the diluted E. coli culture to each well to a final volume of 200 µL. Include positive (known antibiotic) and negative (no compound) controls.

  • Incubation: Incubate the plate at 37°C with shaking for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of E. coli.

Protocol 2: Growth Curve Analysis

This protocol allows for a more detailed assessment of the effect of this compound on bacterial growth over time.

  • Prepare Cultures: In a series of culture flasks or a 96-well plate, prepare your growth medium containing different concentrations of this compound.

  • Inoculation: Inoculate each flask or well with a standardized starting culture of E. coli (e.g., OD600 of 0.05).

  • Incubation and Monitoring: Incubate the cultures at 37°C with shaking. At regular intervals (e.g., every hour for 8-12 hours), measure the OD600 of each culture using a spectrophotometer or plate reader.

  • Data Analysis: Plot the OD600 values against time for each concentration to generate growth curves. This will reveal effects on lag phase, exponential growth rate, and final cell density.

Data Presentation

Table 1: Example Data Table for MIC Determination

CompoundConcentration (mM)Growth (+/-)
This compound50-
25-
12.5+
6.25+
3.13+
...+
Positive Control (Kanamycin 50 µg/mL)N/A-
Negative Control (Vehicle)N/A+
Determined MIC 25 mM

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis A Prepare this compound Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Grow Overnight E. coli Culture D Inoculate Wells with E. coli Culture B->D E Incubate at 37°C for 18-24 hours D->E F Measure OD600 for Growth Inhibition E->F G Determine MIC F->G

Caption: Workflow for MIC determination of this compound.

troubleshooting_logic start No Cytotoxicity Observed q1 Is the concentration range appropriate? start->q1 a1 Increase concentration range q1->a1 No q2 Is the E. coli strain known to be sensitive? q1->q2 Yes end Problem Resolved a1->end a2 Test a different strain (e.g., K-12) q2->a2 No q3 Are experimental controls behaving as expected? q2->q3 Yes a2->end a3 Re-evaluate positive and negative controls q3->a3 No q3->end Yes a3->end

Caption: Troubleshooting logic for unexpected experimental results.

valine_toxicity_pathway cluster_pathway Potential Mechanism of Action tfv This compound ile Isoleucine Biosynthesis tfv->ile Inhibits protein Protein Synthesis tfv->protein Incorporated into val Valine growth_inhibition Growth Inhibition ile->growth_inhibition Leads to starvation faulty_protein Faulty/Misfolded Proteins protein->faulty_protein faulty_protein->growth_inhibition

References

Technical Support Center: Minimizing Isotopic Scrambling in Valine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with isotopic scrambling during valine labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling in the context of valine labeling?

A1: Isotopic scrambling refers to the undesired redistribution of an isotopic label (e.g., ¹³C or ¹⁵N) from a labeled valine molecule to other molecules or to different positions within the target molecule.[1][2] In valine labeling experiments, the most common scrambling event is the transfer of the isotope label to leucine, due to shared metabolic pathways.[3][4] This complicates data analysis, leading to inaccurate metabolic flux calculations and flawed interpretations of experimental results.

Q2: What is the primary cause of isotopic scrambling when labeling valine?

A2: The main cause is metabolic interconversion. Valine and leucine share the first three enzymes in their biosynthesis pathways.[5] The immediate precursor for valine synthesis, α-ketoisovalerate, is also the starting point for leucine synthesis.[1][4] If labeled α-ketoisovalerate is used to produce labeled valine, the cellular machinery can further process it into labeled leucine, thus "scrambling" the label.[1][3]

Q3: How can I detect if isotopic scrambling from valine to leucine is occurring in my experiment?

A3: Isotopic scrambling can be detected using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2]

  • Mass Spectrometry (MS): By analyzing the mass isotopologue distribution of leucine in your sample, you can determine if it has incorporated the isotopic label intended for valine. The presence of ¹³C or ¹⁵N enrichment in leucine when you only supplied labeled valine (or its precursor) is a clear indicator of scrambling.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the precise location of an isotopic label.[2] In cases of scrambling, you will observe signals corresponding to labeled leucine in your NMR spectra, which can overlap with and complicate the analysis of valine signals.[3]

Q4: Besides leucine, can the label from valine scramble to other amino acids?

A4: While scrambling to leucine is the most significant and direct issue due to the shared biosynthetic pathway, further downstream metabolism can lead to the incorporation of labeled carbons into other metabolites. The catabolism of valine produces succinyl-CoA, which can enter the TCA cycle.[7] This can lead to a broader, more diluted distribution of the isotope throughout central carbon metabolism, potentially labeling various other amino acids and metabolites connected to the TCA cycle.

Troubleshooting Guide

This guide addresses specific issues you might encounter during valine labeling experiments.

Problem 1: Significant isotopic enrichment is detected in leucine residues when using a labeled valine precursor.

  • Likely Cause: You are observing direct metabolic scrambling because the leucine biosynthesis pathway is active and utilizing the labeled α-ketoisovalerate precursor.[1][3]

  • Solution: Inhibit the incorporation of the labeled precursor into the leucine pathway by supplementing the culture medium with unlabeled L-leucine.[3][4] The presence of sufficient unlabeled leucine will create a feedback inhibition loop, downregulating its own synthesis and preventing the uptake of the labeled precursor into the leucine pathway. For E. coli expression systems, adding deuterated L-leucine (l-leucine-d10) is a common and effective strategy.[3]

Problem 2: Low incorporation of the isotopic label into valine.

  • Likely Cause 1: Poor uptake of the labeled precursor. Some cell lines, like the yeast Pichia pastoris, may have inefficient uptake of α-ketoisovalerate under standard culture conditions.[8]

  • Solution 1: Optimize cell culture conditions. For P. pastoris, for example, acidifying the cultivation pH has been shown to significantly increase the uptake of the valine/leucine precursor.[8]

  • Likely Cause 2: Cell health issues or nutrient limitation. If cells are not healthy or are in a suboptimal growth phase, protein synthesis and amino acid uptake will be reduced.[9] SILAC media, for instance, often use dialyzed serum which can lack essential small molecules, potentially stressing the cells.[9]

  • Solution 2: Ensure your cells are in the logarithmic growth phase and are healthy before beginning the labeling experiment. When adapting cells to a new medium, monitor their morphology and growth rate. If issues arise, consider supplementing the medium with nutrients that may have been removed during dialysis.[9]

Problem 3: NMR spectra are too complex and show significant overlap between valine and leucine methyl group signals.

  • Likely Cause: Even with minimized scrambling, the natural abundance of leucine and its structural similarity to valine can lead to crowded spectral regions, especially in large proteins.[3]

  • Solution: Employ a specific valine labeling strategy that actively suppresses leucine signals. This is typically achieved by growing cells in deuterated medium (D₂O) and adding a labeled valine precursor (like ¹³C-α-ketoisovalerate) along with deuterated, unlabeled L-leucine (l-leucine-d10).[3] This ensures that only valine methyl groups are protonated and ¹³C-labeled, making them visible in ¹H-¹³C correlation spectra, while leucine signals are suppressed.

Quantitative Data on Scrambling Minimization

Direct quantification of scrambling percentages can be complex and experiment-dependent. However, studies consistently demonstrate the effectiveness of specific labeling strategies. The table below summarizes the outcomes of different approaches.

Labeling StrategyPrecursor UsedAdditive(s)Observed Outcome in LeucineCitation(s)
Standard Valine LabelingL-[¹³C]-ValineNoneSignificant label incorporation into Leucine is possible through metabolic pathways.[10]
Precursor Labeling¹³C-labeled α-ketoisovalerateNoneConcomitant labeling of both Valine and Leucine residues.[1][3]
Valine-Specific Labeling ¹³C-labeled α-ketoisovalerate Unlabeled L-leucine-d10 Minimal scrambling to Leucine residues. [3]
Valine-Specific Labeling ¹³C-labeled α-ketoisovalerate Unlabeled α-ketoisocaproate Elimination of Leucine labeling; spectra exclusively feature Valine signals. [1]

Experimental Protocols

Protocol 1: Specific Labeling of Valine Methyl Groups in E. coli

This protocol is designed to specifically label the methyl groups of valine residues while minimizing isotopic scrambling to leucine, ideal for NMR studies of large proteins.[3][4]

Materials:

  • M9 minimal medium prepared with D₂O.

  • ¹⁵NH₄Cl as the sole nitrogen source.

  • ²H-glucose as the sole carbon source.

  • ¹³C-labeled α-ketoisovalerate.

  • Unlabeled L-leucine-d10.

  • E. coli strain engineered for protein overexpression.

  • IPTG for induction.

Methodology:

  • Grow a starter culture of the E. coli expression strain overnight in LB medium.

  • Inoculate 1 L of M9/D₂O minimal medium containing ¹⁵NH₄Cl and ²H-glucose with the starter culture.

  • Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Lower the temperature to the optimal temperature for protein expression.

  • Approximately one hour before induction, add the labeled precursor and the unlabeled amino acid. A common concentration is 100-120 mg/L of ¹³C-α-ketoisovalerate and 40 mg/L of L-leucine-d10.[3][11]

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Allow the protein to express for the desired amount of time (typically 4-16 hours).

  • Harvest the cells by centrifugation and proceed with protein purification.

Protocol 2: Rapid Quenching and Metabolite Extraction for Adherent Mammalian Cells

This protocol is designed to rapidly halt all metabolic activity to prevent isotopic scrambling during sample preparation.[6][12]

Materials:

  • Liquid nitrogen.

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Pre-chilled (-80°C) extraction solvent: 80% Methanol / 20% Water.

  • Cell scraper.

Methodology:

  • Place the cell culture dish on a bed of ice to cool it rapidly.

  • Aspirate the culture medium completely.

  • Quickly wash the cells once with a sufficient volume of ice-cold PBS to remove any remaining medium. Aspirate the PBS completely.

  • Immediately add liquid nitrogen directly to the culture dish to flash-freeze the cell monolayer. This step should be performed as quickly as possible after the PBS wash.

  • Transfer the frozen dish to a container with dry ice to keep it frozen.

  • Add the pre-chilled (-80°C) extraction solvent to the frozen cells.

  • Use a pre-chilled cell scraper to scrape the cells in the extraction solvent.

  • Collect the cell lysate/extract into a pre-chilled tube.

  • Vortex the tube vigorously for 30 seconds.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the metabolites for analysis by MS or NMR.

Visual Guides

Valine_Leucine_Biosynthesis Valine and Leucine Biosynthesis Pathway cluster_0 Shared Pathway cluster_1 Valine Synthesis cluster_2 Leucine Synthesis Pyruvate Pyruvate AHAS Acetohydroxy Acid Synthase (AHAS) Pyruvate->AHAS Acetolactate α-Acetolactate AHAIR Acetohydroxy Acid Isomeroreductase (AHAIR) Acetolactate->AHAIR Dihydroxyisovalerate α,β-Dihydroxyisovalerate DHAD Dihydroxyacid Dehydratase (DHAD) Dihydroxyisovalerate->DHAD Ketoisovalerate α-Ketoisovalerate TA Branched-Chain Amino Acid Transaminase (TA) Ketoisovalerate->TA IPMS α-Isopropylmalate Synthase (IPMS) Ketoisovalerate->IPMS Scrambling Point Valine Valine AcetylCoA Acetyl-CoA AcetylCoA->IPMS Isopropylmalate α-Isopropylmalate IPMI Isopropylmalate Isomerase (IPMI) Isopropylmalate->IPMI Ketoisocaproate α-Ketoisocaproate Ketoisocaproate->TA Leucine Leucine AHAS->Acetolactate AHAIR->Dihydroxyisovalerate DHAD->Ketoisovalerate TA->Valine TA->Leucine IPMS->Isopropylmalate IPMD β-Isopropylmalate Dehydrogenase (IPMD) IPMI->IPMD IPMD->Ketoisocaproate

Caption: Shared biosynthesis pathway of Valine and Leucine.

Troubleshooting_Workflow Troubleshooting Isotopic Scrambling in Valine Labeling Start Start: Valine Labeling Experiment Analyze Analyze Sample via MS or NMR Start->Analyze CheckScrambling Is significant label scrambling to Leucine observed? Analyze->CheckScrambling CheckIncorporation Is Valine labeling efficiency low? CheckScrambling->CheckIncorporation No SolutionScrambling Solution: Add unlabeled L-Leucine (or L-Leucine-d10) to medium to inhibit Leucine synthesis pathway. CheckScrambling->SolutionScrambling Yes Success Success: Accurate Valine Labeling CheckIncorporation->Success No SolutionIncorporation1 Solution 1: Optimize precursor uptake. (e.g., adjust medium pH) CheckIncorporation->SolutionIncorporation1 Yes Rerun Re-run Experiment SolutionScrambling->Rerun SolutionIncorporation2 Solution 2: Verify cell health and medium composition. Ensure cells are in log phase. SolutionIncorporation1->SolutionIncorporation2 SolutionIncorporation2->Rerun Rerun->Analyze

Caption: Workflow for troubleshooting isotopic scrambling.

References

Technical Support Center: Troubleshooting 19F NMR Spectra of Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during 19F NMR experiments on labeled proteins.

Frequently Asked Questions (FAQs)

Q1: Why are the peaks in my 19F NMR spectrum unexpectedly broad?

Line broadening in 19F NMR spectra of proteins can arise from several factors related to the protein's size, labeling, and dynamics. Large proteins tumble slowly in solution, which can lead to broader lines.[1] Additionally, high levels of fluorine incorporation (>80%) can sometimes increase protein disorder, contributing to line broadening.[2] Incomplete enrichment with fluorinated amino acids can also cause inhomogeneous line broadening due to the presence of multiple labeled species.[2][3] Chemical exchange on an intermediate timescale relative to the NMR experiment can also be a significant cause of broad peaks.[4]

Q2: My signal-to-noise ratio (S/N) is very poor. What can I do to improve it?

A poor signal-to-noise ratio can be addressed by several means. Increasing the protein concentration is a direct way to improve signal intensity; concentrations of 0.3-0.5 mM are typical for many protein NMR studies.[5] The use of a cryoprobe can significantly enhance the signal-to-noise ratio.[6] For larger proteins (>20 kDa), deuterium (²H) labeling can improve signal by reducing relaxation pathways.[5] Finally, increasing the number of scans during data acquisition will also improve the signal-to-noise ratio, though this will increase the experiment time.

Q3: What is causing the rolling or distorted baseline in my spectrum?

A distorted baseline is a common artifact in 19F NMR.[7] This can be caused by acquiring a very large spectral width, which is often necessary due to the large chemical shift range of 19F.[7] Incorrect phase correction, particularly a large first-order correction, can also introduce baseline roll.[7] Another potential cause is "acoustic ringing," an artifact from the radiofrequency pulse that can distort the beginning of the Free Induction Decay (FID).[7] Broad background signals from fluorine-containing materials within the NMR probe itself, such as Teflon components, can also contribute to an uneven baseline.

Q4: I see small, uneven peaks next to my main signal. What are they?

These are likely ¹³C satellite peaks. Due to the natural abundance of ¹³C (~1.1%), a small percentage of your fluorinated molecules will have a ¹³C atom adjacent to the ¹⁹F atom, leading to satellite peaks from ¹³C-¹⁹F coupling.[7] A notable characteristic of these satellites in 19F NMR is their asymmetry, which arises because the isotope effect of ¹³C on the ¹⁹F chemical shift is significant.[7]

Q5: How can I confirm that the fluorine label is not perturbing my protein's structure or function?

It is crucial to verify that the fluorine label is non-perturbing.[8] This can be done by comparing the activity and stability of the labeled protein to the unlabeled, wild-type protein.[8] Functional assays relevant to your protein should be performed. Additionally, other spectroscopic methods, such as circular dichroism to check secondary structure or 2D ¹H-¹⁵N HSQC NMR to compare the overall fold, can be very informative.[2][9]

Troubleshooting Guides

Issue 1: Low Labeling Efficiency

Symptoms:

  • Mass spectrometry shows a significant population of unlabeled or partially labeled protein.[6]

  • The 19F NMR signal is weak despite adequate protein concentration.

Possible Causes & Solutions:

CauseRecommended Solution
Toxicity of fluorinated amino acid Test different fluorinated amino acids or use specifically evolved orthogonal tRNA/tRNA synthetase pairs for more efficient and less toxic incorporation.[10]
Insufficient amount of labeled amino acid Increase the concentration of the fluorinated amino acid in the growth media. For auxotrophic strains, ensure complete replacement of the natural amino acid.
Suboptimal expression conditions Optimize induction time, temperature, and cell density. For E. coli expression with labeled aromatics, induction at a lower temperature (e.g., 18°C) for a longer period (18-20 hours) can be beneficial.[11]
Issue 2: Poor Spectral Resolution or Peak Overlap

Symptoms:

  • Multiple 19F signals are broad and overlap, making analysis difficult.

Possible Causes & Solutions:

CauseRecommended Solution
High labeling density If multiple sites are labeled, consider using site-directed mutagenesis to create variants with fewer fluorine labels to simplify the spectrum.[4]
Incomplete or heterogeneous labeling Inhomogeneous line broadening can occur with incomplete enrichment.[3] Aim for very high (>95%) or controlled fractional (60-76%) labeling, as intermediate levels can worsen resolution.[2]
Protein aggregation Check for aggregation using dynamic light scattering (DLS) or by inspecting the ¹H NMR spectrum for very broad signals. Optimize buffer conditions (pH, salt concentration, additives like glycerol) to improve protein stability.[5]
High magnetic field Chemical shift anisotropy (CSA) relaxation, a source of line broadening, is proportional to the square of the magnetic field strength.[6] While counterintuitive, acquiring data at a slightly lower field might improve resolution for some systems.

Experimental Protocols

Protocol 1: Biosynthetic Labeling of Aromatic Residues in E. coli

This protocol is adapted for labeling with 3-F-L-tyrosine in a non-auxotrophic E. coli strain like BL21(DE3).

  • Starter Culture: Inoculate 50 mL of LB medium with a single colony of E. coli transformed with the expression plasmid. Grow overnight at 37°C with shaking.

  • Main Culture: Use the starter culture to inoculate 1 L of M9 minimal media. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6.[11]

  • Induction Preparation: Lower the shaker temperature to 18°C and allow the culture to cool for 1 hour.[11]

  • Labeling and Induction: Add 1 g of glyphosate (to inhibit the endogenous synthesis of aromatic amino acids), 50 mg of 3-F-L-tyrosine, 50 mg of L-phenylalanine, and 50 mg of L-tryptophan. Induce protein expression with 0.5 mM IPTG.[11]

  • Expression: Incubate the culture at 18°C for 18-20 hours with shaking.[11]

  • Harvesting: Harvest the cells by centrifugation. The protein can then be purified using standard methods.

Protocol 2: NMR Sample Preparation
  • Protein Purification: Purify the labeled protein to >95% homogeneity.

  • Buffer Exchange: Exchange the protein into a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0). The buffer should not contain any components that might interfere with the experiment.

  • Concentration: Concentrate the protein to the desired concentration, typically 0.1-0.5 mM.[5]

  • Final Sample: Add 5-10% D₂O to the sample for the field frequency lock. Transfer ~500 µL of the final sample into a high-quality NMR tube.[5]

  • Stability Check: Ensure the protein sample is stable at the desired temperature for at least one week to allow for reliable measurements.[5]

Quantitative Data Summary

Table 1: Typical Protein Sample Parameters for 19F NMR

ParameterRecommended RangeNotes
Protein Concentration0.1 - 0.5 mMHigher concentrations improve S/N but may increase aggregation risk.[5]
Sample Volume500 µLStandard for most NMR tubes.
D₂O Content5 - 10% (v/v)Required for the NMR lock system.
Protein Size Limit< 100 kDaHigh-resolution studies are most effective for proteins under 30-50 kDa.[5][8]

Table 2: Example 1D 19F NMR Acquisition Parameters

ParameterTypical ValuePurpose
Spectrometer Frequency470 MHz (for 19F)Higher fields can improve sensitivity but may increase line broadening due to CSA.[6][9]
Sweep Width30 ppmMust be wide enough to encompass all 19F signals.[9]
Relaxation Delay1 - 5 sAllows for magnetization to return to equilibrium between scans.[9]
Number of Scans1280 or higherIncreased scans improve the signal-to-noise ratio.[12]

Visualizations

TroubleshootingWorkflow start Start: Poor 19F NMR Spectrum check_sn Low Signal-to-Noise? start->check_sn check_broad Broad Peaks? check_sn->check_broad No check_label Check Labeling Efficiency (Mass Spectrometry) check_sn->check_label Yes check_baseline Distorted Baseline? check_broad->check_baseline No solution_broad Check for Aggregation Optimize Labeling Strategy Consider Lower Field check_broad->solution_broad Yes solution_baseline Adjust Phasing Use Baseline Correction Check for Probe Background check_baseline->solution_baseline Yes end_good Good Spectrum check_baseline->end_good No solution_sn Increase Protein Conc. Increase Scans Use Cryoprobe end_bad Further Optimization Needed solution_sn->end_bad solution_broad->end_bad solution_baseline->end_bad check_label->solution_sn

Caption: Troubleshooting decision tree for common 19F NMR spectral issues.

ProteinLabelingWorkflow start Transform E. coli with Plasmid culture Grow Starter Culture (LB) start->culture main_culture Inoculate Main Culture (M9) culture->main_culture grow Grow to OD600 = 0.6 main_culture->grow induce Add Labeled Amino Acid & Induce Expression (IPTG) grow->induce express Express Protein at Low Temp induce->express harvest Harvest Cells express->harvest purify Purify Labeled Protein harvest->purify nmr_prep Prepare NMR Sample purify->nmr_prep acquire Acquire 19F NMR Spectrum nmr_prep->acquire

References

Technical Support Center: Purification of Proteins with Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with proteins containing fluorinated amino acids.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of fluorinated proteins.

ProblemPotential CauseSuggested Solution
Low Protein Yield Inefficient incorporation of the fluorinated amino acid: The expression system may not be efficiently incorporating the non-canonical amino acid.- Optimize expression conditions: Test different induction times, temperatures, and concentrations of the fluorinated amino acid.[1] - Verify tRNA/synthetase pair efficiency: Ensure the chosen orthogonal tRNA/synthetase pair is effective for the specific fluorinated amino acid and expression system.[2] - Perform small-scale trials: Before large-scale expression, test different incorporation sites for the fluorinated amino acid, as yields can be site-dependent.[2]
Stop-codon read-through: The protein may be expressed without the fluorinated amino acid due to the ribosome reading through the amber (TAG) stop codon.[2]- Use a C-terminal affinity tag: This ensures that only full-length proteins, which have successfully incorporated the fluorinated amino acid at the stop codon site, are purified.[2] - Validate expression: Use mass spectrometry to confirm the presence of the fluorinated amino acid in the purified protein.[2]
Protein precipitation or aggregation: Fluorination can alter protein folding and solubility, leading to aggregation.[3]- Screen solubility conditions: Experiment with different pH, ionic strength, and additives (e.g., glycerol, non-ionic detergents) in lysis and purification buffers.[4] - Purify under denaturing conditions: If the protein is in inclusion bodies, solubilize with denaturants like urea or guanidinium hydrochloride and refold on the column.[3]
Contamination with Truncated Proteins N-terminal affinity tag: Purification using an N-terminal tag can co-purify N-terminally truncated protein fragments that lack the fluorinated amino acid.[2]- Switch to a C-terminal affinity tag: This is a robust way to select for full-length proteins.[2]
Poor Binding to Affinity Resin Inaccessible affinity tag: The fluorinated amino acid or altered protein conformation may hinder the accessibility of the affinity tag.- Use a longer linker: Increase the distance between the protein and the affinity tag. - Purify under denaturing conditions: This can expose the tag, allowing it to bind to the resin.[5]
Incorrect buffer conditions: The pH or salt concentration of the binding buffer may not be optimal for the interaction between the tag and the resin.- Optimize binding buffer: Adjust the pH and ionic strength of the buffer to ensure efficient binding.[5]
Protein Elutes During Wash Steps Wash conditions are too stringent: The wash buffer may be stripping the protein from the column.- Decrease stringency: Lower the concentration of the eluting agent (e.g., imidazole for His-tags) or adjust the pH in the wash buffer.[5]
No Protein in Eluate Protein of interest not expressed with the tag: Cloning errors could result in a protein lacking the affinity tag.- Sequence the DNA construct: Verify that the coding sequence is in frame and includes the affinity tag.[5]
Elution conditions are too mild: The elution buffer may not be strong enough to displace the protein from the resin.[4]- Increase elution strength: Increase the concentration of the eluting agent or change the pH to disrupt the interaction between the tag and the resin.[4]

Frequently Asked Questions (FAQs)

1. How does the incorporation of fluorinated amino acids affect protein stability?

Fluorination of hydrophobic amino acids generally enhances protein stability against thermal and chemical denaturation.[6][7][8] This is attributed to the increased hydrophobicity of fluorinated side chains, which can strengthen the hydrophobic core of the protein.[7] However, the effect can be context-dependent, and in some cases, fluorination might lead to subtle conformational changes.[9]

2. What is the best way to confirm the successful incorporation of a fluorinated amino acid?

Mass spectrometry is considered the gold standard for confirming the fidelity of non-canonical amino acid incorporation.[2] It allows for precise mass determination of the protein or its peptides, confirming the presence of the heavier fluorinated amino acid.

3. Can standard protein purification protocols be used for proteins with fluorinated amino acids?

Yes, standard purification techniques like affinity, ion exchange, and size exclusion chromatography are applicable.[1][10][11][12] However, optimization of buffer conditions (pH, ionic strength, additives) is often necessary to account for potential changes in protein properties due to fluorination.[13]

4. Are there any purification strategies specifically designed for fluorinated proteins?

While not yet mainstream, "fluorous affinity chromatography" is an emerging technique.[14] This method utilizes the unique properties of perfluorinated tags to achieve highly selective separation of fluorinated molecules from complex mixtures.[6][14]

5. Should I use an N-terminal or C-terminal affinity tag for my fluorinated protein?

When incorporating a fluorinated amino acid via stop codon suppression, a C-terminal affinity tag is highly recommended.[2] This strategy ensures that only full-length proteins that have successfully incorporated the fluorinated amino acid are purified, as any premature termination will result in a protein lacking the tag.[2]

Experimental Protocols

General Affinity Chromatography Protocol for His-tagged Fluorinated Proteins

This protocol is a starting point and may require optimization.

Materials:

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 µg/mL DNase I)

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole)

  • Ni-NTA affinity resin

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using a suitable method (e.g., sonication, French press).

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.

  • Binding: Incubate the clarified lysate with equilibrated Ni-NTA resin. This can be done in a batch format (e.g., rotating at 4°C for 1-2 hours) or by loading the lysate onto a pre-packed column.

  • Washing: Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins. The volume of the wash should be at least 10-20 column volumes.

  • Elution: Elute the bound protein with Elution Buffer. Collect fractions and analyze by SDS-PAGE.

  • Verification: Confirm the presence and incorporation of the fluorinated amino acid using mass spectrometry.

Visualizations

experimental_workflow General Workflow for Fluorinated Protein Purification cluster_expression Expression cluster_purification Purification cluster_analysis Analysis expression Protein Expression with Fluorinated Amino Acid lysis Cell Lysis expression->lysis clarification Clarification (Centrifugation) lysis->clarification binding Affinity Chromatography (Binding) clarification->binding washing Washing binding->washing elution Elution washing->elution sds_page SDS-PAGE elution->sds_page mass_spec Mass Spectrometry elution->mass_spec

Caption: General workflow for the purification and analysis of a protein containing a fluorinated amino acid.

troubleshooting_logic Troubleshooting Low Yield in Fluorinated Protein Purification start Low Protein Yield check_expression Check Expression Levels (e.g., Western Blot) start->check_expression no_expression No/Low Expression check_expression->no_expression No/Low Expression expression_ok Expression OK check_expression->expression_ok Expression Detected optimize_expression Optimize Expression: - Induction Conditions - Different FAA Site no_expression->optimize_expression check_solubility Check Solubility: - Soluble vs. Insoluble Fraction expression_ok->check_solubility insoluble Protein Insoluble (Inclusion Bodies) check_solubility->insoluble Insoluble soluble Protein Soluble check_solubility->soluble Soluble denaturing_purification Use Denaturing Purification Protocol insoluble->denaturing_purification check_binding Check Binding to Resin soluble->check_binding poor_binding Poor/No Binding check_binding->poor_binding Issue binding_ok Successful Purification check_binding->binding_ok OK optimize_binding Optimize Binding: - Buffer pH/Salt - Check Tag Accessibility poor_binding->optimize_binding

Caption: A decision tree for troubleshooting common causes of low yield during fluorinated protein purification.

References

Technical Support Center: Optimizing L-valine Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during L-valine fermentation experiments.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, offering potential causes and actionable solutions.

1. Low L-valine Titer or Yield

  • Question: My fermentation is resulting in a significantly lower L-valine titer and yield than expected. What are the potential causes and how can I improve it?

  • Potential Causes & Solutions:

    • Feedback Inhibition: The key enzyme in the L-valine biosynthesis pathway, acetohydroxyacid synthase (AHAS), is often subject to feedback inhibition by L-valine.[1][2]

      • Solution: Employ a mutant strain with a feedback-resistant variant of AHAS. Site-directed mutagenesis of the regulatory subunit (IlvN) can alleviate this inhibition.[2][3][4]

    • Precursor Limitation: Insufficient supply of the primary precursor, pyruvate, can be a major bottleneck.

      • Solution: Enhance the glycolytic pathway to increase pyruvate availability.[2] Additionally, weakening or knocking out competing pathways that consume pyruvate, such as those for acetate, lactate, or alanine production, can redirect carbon flux towards L-valine.[5][6]

    • Cofactor Imbalance: The biosynthesis of L-valine has a specific requirement for NADPH, while glycolysis primarily generates NADH.[1][3] This imbalance can limit the rate of L-valine production.

      • Solution: Implement cofactor engineering strategies. This can involve replacing native NADP-dependent enzymes with NAD-dependent versions or introducing enzymes like pyridine nucleotide transhydrogenase to convert NADH to NADPH.[1][2]

    • Suboptimal Fermentation Conditions: Non-ideal pH, temperature, or dissolved oxygen levels can negatively impact cell growth and product formation.

      • Solution: Systematically optimize these parameters. For many Corynebacterium glutamicum strains, a temperature of around 37°C and controlled pH can be beneficial.[7]

2. High Levels of Byproduct Formation

  • Question: I am observing high concentrations of byproducts like alanine, lactate, or succinate in my fermentation broth. How can I minimize their formation?

  • Potential Causes & Solutions:

    • Alanine Accumulation: Alanine is often a major byproduct due to the action of transaminases.

      • Solution: Inactivate the genes encoding alanine transaminases, such as alaT and/or avtA, to reduce the conversion of pyruvate to alanine.[8][9]

    • Lactate and Succinate Formation: Under oxygen-limiting conditions, many microorganisms produce organic acids to reoxidize NADH.

      • Solution: Disrupt the genes responsible for their production, such as lactate dehydrogenase (ldhA) and phosphoenolpyruvate carboxylase (ppc).[1][3][9] This redirects carbon flux away from these byproducts.

    • Isoleucine and Leucine Synthesis: The L-valine biosynthetic pathway shares enzymes with the pathways for L-isoleucine and L-leucine.

      • Solution: To specifically enhance L-valine production, it may be necessary to downregulate or knockout genes in the competing isoleucine and leucine synthesis pathways, such as ilvA (threonine deaminase).[4][8]

3. Poor Cell Growth

  • Question: My microbial culture is exhibiting poor growth, leading to low overall productivity. What factors could be contributing to this?

  • Potential Causes & Solutions:

    • Nutrient Limitation: The fermentation medium may lack essential nutrients for robust cell growth.

      • Solution: Ensure the medium is well-balanced with an adequate carbon-to-nitrogen ratio and contains necessary minerals and growth factors.[10][11] Corn steep liquor is a common supplement.[5]

    • Substrate Inhibition: High initial concentrations of the carbon source (e.g., glucose) can inhibit cell growth.

      • Solution: Implement a fed-batch fermentation strategy to maintain the substrate concentration at an optimal, non-inhibitory level.[12][13]

    • Inadequate Aeration: Insufficient dissolved oxygen can limit the growth of aerobic production strains like Corynebacterium glutamicum.[3]

      • Solution: Optimize the aeration and agitation rates to ensure an adequate oxygen supply, especially during the growth phase.[14][15] A two-stage oxygen supply strategy, with higher levels during growth and potentially lower levels during production, can be effective.[5]

Frequently Asked Questions (FAQs)

1. What are the most commonly used microorganisms for industrial L-valine production?

  • Corynebacterium glutamicum is a well-established and widely used bacterium for the industrial production of amino acids, including L-valine.[5][16] Engineered strains of Escherichia coli and Brevibacterium flavum are also commonly employed.[5][7][16][17]

2. What are typical optimal fermentation parameters for L-valine production?

  • Optimal conditions vary depending on the specific strain and fermentation setup. However, common ranges are:

    • Temperature: 30°C to 37°C.[5][7]

    • pH: Maintained around 7.0, often controlled with ammonia or calcium carbonate.[3][5]

    • Dissolved Oxygen (DO): Often controlled at a specific saturation level, for instance, 15% saturation has been shown to be effective in some cases to minimize byproduct formation.[8]

3. How can I accurately quantify the concentration of L-valine in my fermentation samples?

  • High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying L-valine.[18] This often involves pre-column derivatization to allow for UV or fluorescence detection.[19][20]

Data Presentation

Table 1: Comparison of L-valine Production in Engineered Strains

StrainKey Genetic ModificationsFermentation ConditionsTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
C. glutamicum K020Strengthened glycolysis, feedback-resistant AHAS, cofactor engineering5 L fed-batch bioreactor1100.512.29[2]
C. glutamicum Val19Cofactor-balanced pathway, weakened TCA cycle, biosensor-regulated citrate synthaseFed-batch fermentation1030.352.67[21]
C. glutamicum ΔaceE(pJC4ilvBNCE)Pyruvate dehydrogenase complex deficient, overexpression of ilvBNCEFed-batch, high cell density~24.6 (210 mM)0.41.17[12]
Engineered B. flavumOverexpression of ilvEBNrC genes37°C fermentation38.080.2410.133[7]

Experimental Protocols

1. General Shake Flask Fermentation Protocol for L-valine Production

  • Seed Culture Preparation:

    • Inoculate a single colony of the production strain into a seed medium (e.g., LBHIS medium).[5]

    • Incubate at 30°C with shaking at 200 rpm for approximately 12-24 hours until the mid-log phase is reached.[5][17]

  • Fermentation:

    • Prepare the fermentation medium in baffled shake flasks. A typical medium contains glucose (e.g., 120 g/L), a nitrogen source like (NH₄)₂SO₄ (e.g., 20 g/L), corn steep liquor (e.g., 20 g/L), phosphates, and essential minerals.[5]

    • Add a pH buffer such as CaCO₃ (e.g., 20 g/L) to the medium.[5]

    • Inoculate the fermentation medium with the seed culture to a starting OD₅₆₂ of approximately 1.8.[5]

    • Incubate the flasks at 30°C with shaking at 200 rpm for 48-72 hours.[5][7]

    • Collect samples periodically to measure cell density (OD) and L-valine concentration.

2. Quantification of L-valine by HPLC

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Derivatization (Example using Di-tert-butyl dicarbonate):

    • Mix the filtered supernatant with a derivatizing agent like di-tert-butyl dicarbonate in an appropriate buffer.[19]

    • Allow the reaction to proceed under controlled conditions to form a derivative that can be detected by UV-Vis.

  • HPLC Analysis:

    • Inject the derivatized sample into a reversed-phase HPLC system.

    • Use a suitable mobile phase gradient (e.g., acetonitrile and water) to separate the amino acids.

    • Detect the L-valine derivative at a specific wavelength using a UV detector.

    • Quantify the L-valine concentration by comparing the peak area to a standard curve prepared with known concentrations of L-valine.[19]

Visualizations

L_Valine_Biosynthesis_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis (generates NADH) Acetolactate Acetolactate Pyruvate->Acetolactate AHAS (ilvBN) (Feedback Inhibition) Byproducts Byproducts Pyruvate->Byproducts e.g., Lactate, Alanine, Acetate Dihydroxyisovalerate Dihydroxyisovalerate Acetolactate->Dihydroxyisovalerate AHAIR (ilvC) (requires NADPH) Ketoisovalerate Ketoisovalerate Dihydroxyisovalerate->Ketoisovalerate DHAD (ilvD) L_Valine L_Valine Ketoisovalerate->L_Valine TA (ilvE) AHAS AHAS L_Valine->AHAS Inhibition

Caption: L-valine biosynthetic pathway from pyruvate.

Troubleshooting_Workflow Start Low L-Valine Yield Check_Byproducts High Byproducts? Start->Check_Byproducts Check_Feedback Feedback Inhibition? Check_Byproducts->Check_Feedback No Knockout_Pathways Knockout Byproduct Pathways (e.g., ldhA, alaT) Check_Byproducts->Knockout_Pathways Yes Check_Cofactors Cofactor Imbalance? Check_Feedback->Check_Cofactors No Use_Mutant_AHAS Use Feedback-Resistant AHAS Mutant Check_Feedback->Use_Mutant_AHAS Yes Check_Conditions Suboptimal Conditions? Check_Cofactors->Check_Conditions No Engineer_Cofactors Engineer Cofactor Regeneration Check_Cofactors->Engineer_Cofactors Yes Optimize_Process Optimize pH, Temp, DO Check_Conditions->Optimize_Process Yes

Caption: Troubleshooting workflow for low L-valine yield.

References

Validation & Comparative

A Comparative Analysis of Fluorinated Valine vs. Leucine in Enhancing Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a powerful tool in protein engineering and drug development to enhance protein stability and modulate function. Among these, fluorinated amino acids have garnered significant attention due to their unique physicochemical properties. This guide provides a comparative analysis of two commonly used fluorinated aliphatic amino acids, fluorinated valine and fluorinated leucine, and their impact on protein stability, supported by experimental data.

Introduction to Fluorinated Amino Acids in Protein Engineering

Fluorination of amino acid side chains, particularly at hydrophobic core positions, has been demonstrated to be an effective strategy for increasing the thermal and chemical stability of proteins.[1][2][3] The substitution of hydrogen with fluorine, the most electronegative element, imparts several advantageous properties:

  • Increased Hydrophobicity: The C-F bond is longer than the C-H bond, and the van der Waals radius of fluorine is larger than that of hydrogen. This leads to an increase in the hydrophobic surface area of the amino acid side chain, which can enhance the hydrophobic effect, a primary driving force in protein folding and stability.

  • Steric and Electronic Effects: The introduction of bulky, electron-withdrawing fluorine atoms can influence local conformational preferences and electrostatic interactions within the protein structure.

  • Minimal Perturbation: Despite the increase in size, fluorinated aliphatic side chains often closely mimic the shape of their non-fluorinated counterparts, allowing for their incorporation into the protein core with minimal structural disruption.[3]

This guide focuses on the comparative effects of fluorinated valine and leucine, two key amino acids frequently found in the hydrophobic cores of proteins.

Quantitative Analysis of Stability Enhancement

The stabilizing effect of incorporating fluorinated valine and leucine has been quantified in various protein systems. The following table summarizes key thermodynamic parameters from different studies. It is important to note that the data presented is from different protein contexts and utilizes different fluorinated analogs, making a direct head-to-head comparison challenging. However, the collective data provides valuable insights into the stabilizing potential of each.

Protein SystemAmino Acid SubstitutionFluorinated AnalogChange in Melting Temperature (ΔTm)Change in Free Energy of Unfolding (ΔΔGunfold)Reference
NTL9 (globular α-β protein)Valine to trifluorovaline(2S,3R)-4,4,4-Trifluorovaline (tFVal)Not Reported+1.4 kcal/mol per residue[2]
GCN4 Leucine ZipperLeucine to trifluoroleucine5,5,5-Trifluoroleucine (TFL)+13 °C+0.5–1.2 kcal/mol[1]
De novo four-helix bundleLeucine to hexafluoroleucine(2S)-5,5,5,5',5',5'-Hexafluoroleucine (hFLeu)Not Reported+0.3 kcal/mol per residue[4]
Heterodimeric coiled-coilLeucine to hexafluoroleucine(2S)-5,5,5,5',5',5'-Hexafluoroleucine (hFLeu)IncreasedNot Reported[5]

Note: A positive ΔΔGunfold value indicates an increase in protein stability.

The data indicates that both fluorinated valine and leucine contribute significantly to protein stability. The magnitude of the stabilization can be context-dependent, influenced by the specific protein fold, the location of the substitution, and the nature of the fluorinated analog (e.g., trifluoro- vs. hexafluoro-).[2][4]

Visualizing the Structural Differences and Experimental Workflow

To better understand the molecular basis of these effects and the methods used to study them, the following diagrams are provided.

cluster_val Valine and Analogs cluster_leu Leucine and Analogs Val Val_label Valine tFVal tFVal_label Trifluorovaline (tFVal) Leu Leu_label Leucine hFLeu hFLeu_label Hexafluoroleucine (hFLeu)

Caption: Molecular structures of Valine, Leucine, and their fluorinated analogs.

G cluster_prep Protein Preparation cluster_analysis Stability Analysis Expression Protein Expression (E. coli) Purification Protein Purification (Chromatography) Expression->Purification Characterization Purity & Concentration (SDS-PAGE, UV-Vis) Purification->Characterization CD Circular Dichroism (CD) - Thermal Denaturation (Tm) - Chemical Denaturation (ΔG) Characterization->CD Purified Protein DSC Differential Scanning Calorimetry (DSC) - Thermal Denaturation (Tm, ΔH) Characterization->DSC Purified Protein Data_Analysis Data Analysis (Thermodynamic Modeling) CD->Data_Analysis DSC->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion Comparative Stability Assessment

Caption: Experimental workflow for comparative protein stability analysis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of protein stability. Below are generalized protocols for key experiments cited in the literature.

Protein Expression and Purification

Recombinant proteins, both wild-type and variants containing fluorinated amino acids, are typically expressed in Escherichia coli.

  • Expression: The gene encoding the protein of interest is cloned into an appropriate expression vector. The vector is then transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are grown in a rich medium to a specific optical density, at which point protein expression is induced (e.g., with IPTG). For incorporation of fluorinated amino acids, the growth medium is supplemented with the desired fluorinated analog.

  • Purification: Cells are harvested by centrifugation and lysed. The protein of interest is then purified from the cell lysate using a combination of chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.

  • Characterization: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein as a function of temperature or denaturant concentration.

  • Thermal Denaturation:

    • The purified protein is dialyzed into a suitable buffer (e.g., phosphate buffer at a specific pH).

    • The protein solution is placed in a quartz cuvette, and the CD signal (typically at 222 nm for α-helical proteins) is monitored as the temperature is increased at a constant rate.

    • The resulting data is plotted as the CD signal versus temperature. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the midpoint of the sigmoidal unfolding transition.

  • Chemical Denaturation:

    • A series of protein samples are prepared in the presence of increasing concentrations of a chemical denaturant (e.g., guanidinium chloride or urea).

    • The CD signal at a specific wavelength is measured for each sample at a constant temperature.

    • The data is plotted as the CD signal versus denaturant concentration. The free energy of unfolding in the absence of denaturant (ΔGunfold) is obtained by fitting the data to a two-state unfolding model.

Differential Scanning Calorimetry (DSC)

DSC directly measures the heat absorbed by a protein solution as it is heated, providing a detailed thermodynamic profile of the unfolding process.

  • The purified protein and a matching buffer solution (reference) are loaded into the sample and reference cells of the calorimeter.

  • The temperature is increased at a constant scan rate, and the differential heat capacity (Cp) between the sample and reference is measured.

  • The resulting thermogram (Cp vs. temperature) shows a peak corresponding to the unfolding transition.

  • The melting temperature (Tm) is the temperature at the peak maximum. The calorimetric enthalpy of unfolding (ΔH) is calculated from the area under the peak.

Discussion and Conclusion

The available data, though from disparate systems, consistently demonstrates that the incorporation of both fluorinated valine and fluorinated leucine is a robust strategy for enhancing protein stability.

  • Fluorinated Valine (Trifluorovaline): The significant stabilization observed with the introduction of trifluorovaline in the globular protein NTL9 highlights its effectiveness in a mixed α-β fold.[2] The increased hydrophobicity of the trifluoromethyl group is thought to be a key contributor to this enhanced stability.[2]

  • Fluorinated Leucine (Trifluoroleucine and Hexafluoroleucine): Studies on coiled-coil proteins, such as the GCN4 leucine zipper and de novo designed bundles, show that fluorinated leucine analogs consistently increase thermal and chemical stability.[1][4] The degree of fluorination (trifluoro- vs. hexafluoro-) can influence the magnitude of the stabilizing effect, likely due to the incremental increase in hydrophobicity and surface area.

References

A Comparative Guide: 4,4,4-Trifluoro-DL-valine vs. Trifluoroleucine as ¹⁹F NMR Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of protein science, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful technique for elucidating protein structure, dynamics, and interactions.[1][2][3] The intrinsic advantages of the ¹⁹F nucleus—100% natural abundance, high sensitivity, and a wide chemical shift range—make it an exquisite probe, free from the background signals that complicate studies in native biological systems.[2][4][5] The success of this method hinges on the effective incorporation of fluorinated amino acids into the protein of interest. Among the aliphatic options, 4,4,4-Trifluoro-DL-valine (TFV) and 5,5,5-Trifluoroleucine (TFL) are prominent choices, each offering a unique set of characteristics. This guide provides an objective, data-driven comparison to inform the selection of the optimal probe for your research needs.

Physicochemical and Spectroscopic Properties

Both TFV and TFL introduce a trifluoromethyl (-CF₃) group, a potent NMR reporter, into the hydrophobic core of proteins. The choice between them often depends on the desired level of structural perturbation and the specific environment being probed.

PropertyThis compound (TFV)5,5,5-Trifluoroleucine (TFL)
Structure this compound StructureTrifluoroleucine Structure
Number of Fluorine Atoms 3 (one -CF₃ group)3 (one -CF₃ group)
Typical Incorporation Replaces Valine residuesReplaces Leucine residues
Hydrophobicity The -CF₃ group is significantly more hydrophobic than a -CH₃ group.[6]The -CF₃ group is significantly more hydrophobic than a -CH₃ group.[6]
Structural Perturbation Generally considered to cause minimal structural perturbation, though it can enhance protein stability.[6]Can be more perturbing than TFV due to the longer side chain, but has also been shown to increase protein stability.[6][7]
¹⁹F Chemical Shift Range Exhibits a large chemical shift dispersion, highly sensitive to local protein environment.[8]Also shows excellent chemical shift dispersion (~15 ppm in Dihydrofolate Reductase), sensitive to van der Waals packing and conformational changes.[9]

Biosynthetic Incorporation into Proteins

The successful application of TFV and TFL as NMR probes begins with their efficient incorporation into the target protein. The primary method for this is in vivo biosynthetic incorporation using E. coli expression systems.[6]

Comparative Incorporation Data

ParameterThis compound (TFV)5,5,5-Trifluoroleucine (TFL)
Typical Host System E. coli auxotrophic for valine.E. coli auxotrophic for leucine.[10]
Methodology Residue-specific replacement in minimal media supplemented with TFV.Residue-specific replacement in minimal media supplemented with TFL.[10]
Incorporation Efficiency Typically ranges from 70-90% due to competition with natural amino acids from cellular proteins.[6]High efficiency has been demonstrated, with some studies achieving >93% replacement of leucine residues.[11]
Impact on Protein Yield Can sometimes reduce expression levels compared to wild-type.Generally well-tolerated, but can vary depending on the protein.
Key Consideration The endogenous tRNA synthetase must activate the fluorinated analog.[6]The leucyl-tRNA synthetase must efficiently activate TFL.[10]
Experimental Protocol: Residue-Specific Labeling in E. coli

This protocol provides a general framework for incorporating TFV or TFL into a target protein using an auxotrophic E. coli strain.

  • Strain and Plasmid Preparation:

    • Transform the expression plasmid containing the gene of interest into a competent E. coli strain auxotrophic for the target amino acid (valine or leucine).

    • Plate on LB-agar plates with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture:

    • Inoculate a single colony into 20-50 mL of LB medium containing the antibiotic.

    • Grow overnight at 37°C in a shaking incubator.

  • Minimal Media Growth and Depletion:

    • Inoculate 1 L of M9 minimal media (supplemented with glucose, MgSO₄, CaCl₂, and antibiotic) with the overnight starter culture.

    • Grow at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.7.

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

    • To deplete any remaining natural amino acid, wash the cell pellet twice with sterile M9 salts solution (without a carbon source).[12]

  • Induction and Labeling:

    • Resuspend the washed cell pellet in 1 L of fresh M9 minimal media.

    • Supplement the media with the fluorinated amino acid (e.g., 50-100 mg/L of this compound or 5,5,5-Trifluoroleucine).

    • Allow the culture to recover for 20-30 minutes at the desired induction temperature (e.g., 18-30°C).

    • Induce protein expression with IPTG (e.g., 0.5-1 mM final concentration).

    • Continue to incubate the culture for 12-20 hours.

  • Harvest and Purification:

    • Harvest the cells by centrifugation.

    • The cell pellet, now containing the fluorinated protein, can be stored at -80°C or used immediately for protein purification according to the established protocol for the unlabeled protein.[13]

¹⁹F NMR Spectroscopy: Performance and Application

Once incorporated, the utility of TFV and TFL is determined by their performance in NMR experiments. The ¹⁹F chemical shift is exceptionally sensitive to the local electrostatic environment, van der Waals contacts, and solvent exposure, providing rich data on protein conformation.[2]

Experimental Protocol: 1D ¹⁹F NMR Data Acquisition

This protocol outlines the basic steps for acquiring a 1D ¹⁹F NMR spectrum of a labeled protein.

  • Sample Preparation:

    • Prepare the labeled protein sample to a concentration of 25-100 µM in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) containing 10% D₂O.

    • Add a known concentration of a reference compound (e.g., trifluoroacetic acid, TFA) for chemical shift referencing.

    • Transfer the sample to an NMR tube.

  • Spectrometer Setup:

    • Use a spectrometer equipped with a cryoprobe tuned to the ¹⁹F frequency for optimal sensitivity.[14]

    • Lock the spectrometer on the D₂O signal. Tune and match the probe for the ¹⁹F channel.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg on Bruker systems) with proton decoupling during acquisition is typically sufficient.

    • Spectral Width (SW): A width of 20-40 ppm is usually adequate to cover the protein signals and the reference.[15]

    • Transmitter Offset (O1P): Center the spectral width on the expected region for the fluorinated aliphatic side chains.

    • Number of Scans (NS): This will depend on the protein concentration and spectrometer sensitivity. It can range from a few hundred to several thousand scans.

    • Acquisition Time (AQ): Typically 0.5 - 1.0 seconds.

    • Recycle Delay (D1): Set to 1-2 seconds.

    • Temperature: Set to the desired experimental temperature (e.g., 298 K).

  • Processing and Analysis:

    • Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.

    • Fourier transform the FID.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum using the TFA signal.

    • Analyze the chemical shifts, linewidths, and intensities of the protein resonances to probe conformational states, ligand binding, or dynamics.

Visualizing the Workflow and Decision Process

The successful application of these probes involves a multi-step workflow and a careful decision-making process based on the scientific question at hand.

G cluster_prep Phase 1: Preparation cluster_expr Phase 2: Expression & Labeling cluster_analysis Phase 3: Analysis p1 Select Probe (TFV or TFL) p2 Prepare Auxotrophic E. coli Strain p1->p2 p3 Transform with Expression Plasmid p2->p3 e1 Grow in Minimal Media p3->e1 e2 Induce Expression & Add Fluorinated Amino Acid e1->e2 e3 Harvest Cells e2->e3 a1 Purify Labeled Protein e3->a1 a2 Prepare NMR Sample a1->a2 a3 Acquire 19F NMR Data a2->a3 a4 Analyze Spectra (Chemical Shift, Linewidth) a3->a4

Caption: General experimental workflow for ¹⁹F NMR studies using fluorinated amino acids.

G start Start: Choose a Probe q1 Goal: Probe hydrophobic core with minimal perturbation? start->q1 q2 Is the target residue Valine or Leucine? q1->q2 Yes consider Consider TFL, but be aware of potentially larger structural impact. q1->consider No (Larger probe needed?) q3 Is maximizing incorporation efficiency critical? q2->q3 Leucine ans_tfv Select this compound (TFV) q2->ans_tfv Valine ans_tfl Select 5,5,5-Trifluoroleucine (TFL) q3->ans_tfl Yes (TFL often shows high incorporation) q3->ans_tfl No, but Leucine is the target

Caption: Decision tree for selecting between TFV and TFL as ¹⁹F NMR probes.

Conclusion and Recommendations

Both this compound and 5,5,5-Trifluoroleucine are excellent probes for protein analysis by ¹⁹F NMR. The choice between them is not always straightforward and should be guided by the specific biological question and protein system.

  • Choose this compound (TFV) when the primary goal is to probe hydrophobic packing in valine-rich regions with the least possible steric perturbation. Its smaller size relative to TFL makes it a more conservative substitution.

  • Choose 5,5,5-Trifluoroleucine (TFL) when targeting leucine residues or when a slightly larger, more hydrophobic probe is desired to amplify signals related to conformational changes. Published data suggests that very high incorporation efficiencies can be achieved with TFL, which may be critical for studies requiring maximal signal-to-noise.[11]

Ultimately, the optimal probe is the one that is efficiently incorporated into the target protein without disrupting its native structure and function, while providing well-resolved, sensitive NMR signals that report on the process of interest.[6] Empirical testing may be necessary for novel protein systems to determine the most suitable fluorinated analog.

References

A Comparative Guide to Confirming Peptide Sequences with D-Valine: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of a peptide's amino acid sequence is fundamental. The intentional incorporation of D-amino acids, such as D-valine, is a key strategy for enhancing peptide stability and therapeutic efficacy. Verifying the correct incorporation and exact position of these stereoisomers is a critical analytical challenge. This guide provides an objective comparison of two primary methodologies for this purpose: the classical Edman degradation technique coupled with chiral chromatography, and modern mass spectrometry-based approaches.

Performance Comparison: Edman Degradation vs. Mass Spectrometry

The choice of analytical technique depends on various factors including the required level of detail, sample purity, sensitivity needs, and throughput. Below is a summary of key performance metrics for each method in the context of validating D-valine incorporation.

FeatureEdman Degradation with Chiral HPLCMass Spectrometry (LC-MS/MS)
Principle Sequential chemical cleavage of N-terminal amino acids, followed by chiral chromatographic identification of the resulting PTH-amino acid derivative.[1]Ionization and fragmentation of the peptide, with sequence and structural information deduced from the mass-to-charge ratios of the resulting ions.[2]
Chiral Discrimination Requires a dedicated chiral chromatography step (e.g., chiral HPLC) to separate the D- and L-isomers of the collected PTH-valine derivative.[3]Can distinguish D- and L- isomers based on the chromatographic separation of diastereomeric peptides or through specialized techniques like ion mobility mass spectrometry (IM-MS) that separates ions by shape.[3][4]
Sensitivity Typically requires 10-100 picomoles of a highly purified peptide.[1] Sensitivity can be pushed to the femtomole level with specialized equipment.[5]High sensitivity, often in the low picomole to femtomole range.
Accuracy & Reliability Very high accuracy (>99% efficiency per amino acid) for determining the N-terminal sequence directly.[1] Provides unambiguous residue-by-residue data.[2]High accuracy in mass determination. Sequence is inferred from fragmentation patterns, which can sometimes be ambiguous for isomeric residues without high-resolution separation.[5]
Throughput Low throughput; a sequential, residue-by-residue process where each cycle can take approximately one hour.[6]High throughput; compatible with automated liquid chromatography systems, making it suitable for analyzing many samples.
Sequence Length Practically limited to the first 30-60 amino acids from the N-terminus due to cumulative yield loss in each cycle.[7]Can analyze longer peptides, with the primary limitation being the efficiency of fragmentation and the complexity of the resulting spectra.
Sample Requirements Requires a highly purified, single peptide sample with an unblocked N-terminus.[2]Can analyze complex mixtures and is more tolerant of impurities.
Post-Translational Modifications (PTMs) N-terminal modifications will block the reaction. Other PTMs may interfere with the chemistry or chromatography.[7]Excellent for identifying and localizing a wide range of PTMs.

Experimental Protocols

Method 1: Confirming D-Valine via Edman Degradation and Chiral HPLC

This protocol involves the standard automated Edman degradation process followed by a crucial offline analysis of the collected amino acid derivatives to determine their stereochemistry.

A. Automated Edman Degradation

  • Sample Preparation:

    • Ensure the peptide sample is of high purity (>95%) and free from salts and detergents.

    • Dissolve 10-100 picomoles of the peptide in a suitable volatile solvent (e.g., 50% acetonitrile in water with 0.1% trifluoroacetic acid).

    • Immobilize the sample on a PVDF membrane or a glass fiber disc as per the protein sequencer manufacturer's instructions.

  • Edman Degradation Cycles: The automated sequencer performs a series of chemical reactions in cycles. In each cycle:

    • Coupling: The N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) peptide.

    • Cleavage: The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ) derivative.

    • Conversion & Collection: The unstable ATZ-amino acid is automatically converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative. The PTH-amino acid from each cycle is collected in a separate fraction.

B. Chiral HPLC of PTH-Valine Fractions

  • Standard Preparation: Prepare standard solutions of both PTH-L-Valine and PTH-D-Valine.

  • Chromatography:

    • Column: Use a chiral stationary phase (CSP) column known to resolve PTH-amino acid enantiomers (e.g., a macrocyclic glycopeptide-based column).

    • Mobile Phase: An isocratic or gradient system of a polar organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., triethylammonium acetate) is typically used. The exact conditions must be optimized for the specific chiral column.[8]

    • Detection: UV absorbance at 254 nm.

  • Analysis:

    • Inject the standard PTH-L-Valine and PTH-D-Valine to determine their respective retention times.

    • Inject the collected PTH fraction corresponding to the valine position in the peptide sequence.

    • Compare the retention time of the unknown peak with the standards to confirm the presence of D- or L-valine.

Method 2: Confirming D-Valine via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol relies on high-resolution liquid chromatography to separate the peptide containing D-valine from its all-L-valine counterpart, followed by mass spectrometry to confirm its sequence.

  • Sample Preparation:

    • Dissolve the peptide sample in a solvent compatible with reverse-phase chromatography (e.g., 0.1% formic acid in water/acetonitrile). A concentration of approximately 1 mg/mL is a common starting point.

  • LC Separation:

    • Column: A high-resolution reverse-phase column (e.g., C18) is used. The high resolving power of modern UPLC systems is often sufficient to separate diastereomeric peptides.[3]

    • Mobile Phase: A gradient elution is typically performed using:

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient (e.g., 5-40% B over 30-60 minutes) is recommended to maximize the separation of the diastereomers.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire a full scan to determine the mass-to-charge ratio (m/z) of the intact peptide, confirming its overall mass.

    • Fragmentation: Isolate the precursor ion of interest and fragment it using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • MS2 Scan: Acquire the mass spectrum of the fragment ions.

  • Data Analysis:

    • Analyze the MS2 spectrum to confirm the amino acid sequence. The presence of b- and y-ion series will correspond to the expected peptide sequence.

    • The identity of the D-valine containing peptide is confirmed by its unique retention time compared to a synthetic all-L-valine standard, coupled with the correct mass and fragmentation pattern. For more complex analyses, ion mobility mass spectrometry can provide an additional dimension of separation based on the ion's shape (collision cross-section), which can differ between D- and L-containing peptides.[4]

Visualizing the Workflows

Edman_Degradation_Workflow collect collect hplc hplc collect->hplc

LC_MS_MS_Workflow start Peptide Sample (with D-Valine) lc 1. UPLC Separation (Diastereomer Resolution) start->lc esi esi lc->esi analysis 6. Data Analysis (Sequence Confirmation) result Confirmation of D-Valine in Sequence analysis->result ms1 ms1 esi->ms1 frag frag ms1->frag ms2 ms2 frag->ms2 ms2->analysis

Decision_Tree start Goal: Confirm D-Valine in Peptide q1 Primary Goal? start->q1 n_term Unambiguous N-Terminal Sequence & Chirality q1->n_term   high_t High Throughput or Complex Mixture Analysis q1->high_t   edman Use Edman Degradation + Chiral HPLC n_term->edman Ideal for single, pure samples ms Use LC-MS/MS high_t->ms Ideal for screening & PTM analysis

References

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Trifluoromethylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of trifluoromethyl (CF3) groups into peptides is a powerful strategy in modern drug discovery, often enhancing metabolic stability, binding affinity, and cellular uptake. Consequently, robust analytical methods are crucial for the characterization of these modified peptides. Mass spectrometry (MS) coupled with various fragmentation techniques stands as the cornerstone for sequencing and identifying sites of trifluoromethylation. This guide provides an objective comparison of the most common fragmentation methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Transfer Dissociation (ETD), and Ultraviolet Photodissociation (UVPD)—for the analysis of trifluoromethylated peptides, supported by experimental insights and detailed protocols.

Comparison of Fragmentation Techniques

The choice of fragmentation technique significantly impacts the quality and type of data obtained from the analysis of trifluoromethylated peptides. The strong electron-withdrawing nature of the trifluoromethyl group can influence peptide fragmentation behavior, making the selection of an appropriate method critical for comprehensive analysis.

Fragmentation TechniquePrinciplePrimary Fragment IonsKey Advantages for Trifluoromethylated PeptidesKey Limitations for Trifluoromethylated Peptides
Collision-Induced Dissociation (CID) Slow heating of precursor ions through collisions with an inert gas, leading to fragmentation along the peptide backbone.b- and y-ionsWidely available and well-understood fragmentation patterns.May result in the loss of the modification as a neutral species, especially if the modification is labile. Can produce sparse fragmentation, particularly for larger peptides.
Higher-Energy Collisional Dissociation (HCD) Non-resonant dissociation in a dedicated collision cell, providing higher energy for fragmentation.Primarily b- and y-ionsGenerates high-resolution and accurate mass fragment ion spectra, aiding in confident identification. Less susceptible to the low-mass cutoff issue seen in ion trap CID.The higher energy might lead to a greater abundance of side-chain losses and internal fragments, potentially complicating spectral interpretation.
Electron Transfer Dissociation (ETD) Transfer of an electron to a multiply charged precursor ion, inducing fragmentation of the peptide backbone.c- and z-ionsPreserves labile modifications, making it ideal for identifying the exact location of the trifluoromethyl group without its neutral loss. Effective for larger and highly charged peptides.Generally less efficient for doubly charged precursor ions, which are common in standard proteomics workflows.
Ultraviolet Photodissociation (UVPD) Uses high-energy photons to induce fragmentation, accessing unique dissociation pathways.a-, b-, c-, x-, y-, and z-ionsCan provide extensive fragmentation coverage, including cleavage of bonds that are resistant to CID and HCD. Potentially useful for distinguishing isomers.Lower fragmentation efficiency can be a limitation for low-abundance peptides. The complexity of the resulting spectra can make data analysis more challenging.[1][2]

Expected Fragmentation Behavior of Trifluoromethylated Peptides

The presence of a trifluoromethyl group is expected to influence peptide fragmentation in several ways due to its strong electron-withdrawing properties. This can alter the proton mobility along the peptide backbone, potentially directing fragmentation to specific sites.

  • In CID/HCD: The CF3 group may influence the stability of adjacent b- and y-ions. A potential characteristic fragmentation could be the neutral loss of trifluoromethane (CHF3) or related fragments, although this is not commonly reported and would depend on the specific amino acid and its linkage. The primary fragmentation is still expected to be along the peptide backbone, generating b- and y-ions.

  • In ETD: As ETD is less dependent on proton mobility and typically preserves modifications, it is expected to be highly effective for localizing the trifluoromethyl group. The fragmentation should primarily yield c- and z-ions, allowing for straightforward determination of the modification site.

  • In UVPD: The high energy input from UVPD is likely to induce rich fragmentation spectra. This could include cleavage of the C-C bond within the modified amino acid side chain, potentially generating unique fragment ions that are diagnostic for the trifluoromethylated residue.

Quantitative Fragmentation Analysis: A Hypothetical Comparison

Fragmentation MethodPrecursor Ion Dissociation Efficiency (%)Relative Abundance of b/y-ions (%)Relative Abundance of c/z-ions (%)Relative Abundance of Other Fragments (a/x, neutral loss, etc.) (%)
CID 4085< 510
HCD 6090< 55
ETD 30< 5905
UVPD 50403030
This table presents hypothetical data for illustrative purposes and is based on the general performance characteristics of each fragmentation technique.

Experimental Protocols

Below is a generalized experimental protocol for the LC-MS/MS analysis of a trifluoromethylated peptide. Specific parameters should be optimized for the instrument and the peptide of interest.

1. Sample Preparation

  • Peptide Synthesis and Purification: The trifluoromethylated peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, incorporating the trifluoromethylated amino acid at the desired position.[3] The peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and lyophilized.

  • Sample Resuspension: The purified peptide is resuspended in a solution of 0.1% formic acid in water to a concentration of 1 pmol/µL.

2. Liquid Chromatography

  • LC System: A nano-flow HPLC system is used for online separation.

  • Column: A C18 reverse-phase column (e.g., 75 µm inner diameter x 15 cm length, 1.9 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% mobile phase B over 30 minutes at a flow rate of 300 nL/min.

3. Mass Spectrometry

  • Mass Spectrometer: A high-resolution Orbitrap mass spectrometer (or equivalent) capable of CID, HCD, ETD, and UVPD.

  • Ion Source: Electrospray ionization (ESI) in positive ion mode.

  • MS1 Settings:

    • Scan Range: m/z 350-1500

    • Resolution: 60,000

    • AGC Target: 1e6

    • Maximum Injection Time: 50 ms

  • MS2 Settings (Data-Dependent Acquisition):

    • CID:

      • Isolation Window: 2 m/z

      • Normalized Collision Energy (NCE): 35%

      • Activation Q: 0.25

      • Activation Time: 10 ms

      • Detector: Ion Trap

    • HCD:

      • Isolation Window: 2 m/z

      • NCE: 30% (stepped NCE of 25%, 30%, 35% can also be used)

      • Detector: Orbitrap

      • Resolution: 15,000

    • ETD:

      • Isolation Window: 2 m/z

      • ETD Reagent Target: 2e5

      • Reaction Time: 100 ms

      • Detector: Orbitrap

      • Resolution: 15,000

    • UVPD:

      • Isolation Window: 2 m/z

      • Laser Pulse Energy: 1.5 mJ

      • Number of Pulses: 1

      • Detector: Orbitrap

      • Resolution: 15,000

4. Data Analysis

  • The acquired MS/MS data is searched against a custom database containing the sequence of the trifluoromethylated peptide using a proteomics software suite (e.g., Proteome Discoverer, MaxQuant, or similar).

  • The search parameters should include the specific mass modification of the trifluoromethyl group (e.g., for trifluoromethylation of an aromatic ring, a mass shift of +68.003 Da).

  • Manual inspection of the annotated spectra is performed to validate the peptide identification and the localization of the modification.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Trifluoromethylated Peptide Synthesis Purification RP-HPLC Purification Peptide_Synthesis->Purification Resuspension Resuspension in 0.1% Formic Acid Purification->Resuspension LC nanoLC Separation Resuspension->LC MS Mass Spectrometry (MS1 Scan) LC->MS Fragmentation Fragmentation (CID/HCD/ETD/UVPD) MS->Fragmentation MS2 MS/MS Scan Fragmentation->MS2 Database_Search Database Search MS2->Database_Search Spectral_Annotation Spectral Annotation Database_Search->Spectral_Annotation Validation Manual Validation Spectral_Annotation->Validation

Caption: Experimental workflow for the mass spectrometry analysis of trifluoromethylated peptides.

peptide_fragmentation N_terminus H₂N Calpha1 N_terminus->Calpha1 C_terminus COOH R1 R₁ R2 R₂ R3 R₃ Calpha1->R1 CO1 CO Calpha1->CO1 Calpha2 Calpha2->R2 CO2 CO Calpha2->CO2 Calpha3 Calpha3->C_terminus Calpha3->R3 NH1 NH CO1->NH1 b/y cleavage NH2 NH CO2->NH2 b/y cleavage NH1->Calpha2 c/z cleavage NH2->Calpha3 c/z cleavage

Caption: Primary fragmentation sites along a peptide backbone for different MS/MS techniques.

fragmentation_comparison cluster_native Native Peptide Fragmentation (CID/HCD) cluster_tfm Trifluoromethylated Peptide Fragmentation (CID/HCD) Native_Peptide [M+nH]ⁿ⁺ b_ions_native b-ions Native_Peptide->b_ions_native y_ions_native y-ions Native_Peptide->y_ions_native TFM_Peptide [M+CF₃+nH]ⁿ⁺ b_ions_tfm b-ions (Tfm) TFM_Peptide->b_ions_tfm y_ions_tfm y-ions (Tfm) TFM_Peptide->y_ions_tfm neutral_loss Neutral Loss? (e.g., CHF₃) TFM_Peptide->neutral_loss

Caption: Hypothetical comparison of native vs. trifluoromethylated peptide fragmentation in CID/HCD.

References

D-Valine vs. L-Valine: A Comparative Guide to Enhancing Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide-based therapeutics, achieving optimal stability is a critical determinant of efficacy. Native peptides, composed of L-amino acids, are often susceptible to rapid degradation by endogenous proteases, limiting their in vivo half-life and therapeutic potential. A key strategy to overcome this limitation is the substitution of L-amino acids with their D-enantiomers. This guide provides an objective comparison of D-valine and L-valine in the context of enhancing peptide stability, supported by experimental principles and detailed methodologies.

The Stereochemical Advantage of D-Valine in Peptide Stability

The fundamental difference between L-valine and D-valine lies in their stereochemistry; they are non-superimposable mirror images of each other.[1] Proteins and the enzymes that degrade them, proteases, are overwhelmingly composed of L-amino acids.[1] This inherent chirality dictates the specificity of enzyme-substrate interactions. Proteases have active sites that are exquisitely shaped to recognize and bind peptides containing L-amino acids, facilitating their cleavage.

By substituting an L-valine with a D-valine residue, the local stereochemistry of the peptide backbone is altered. This change sterically hinders the binding of the peptide to the active site of proteases, rendering the peptide bond resistant to cleavage.[1] This increased resistance to proteolysis translates to a significantly longer half-life in biological fluids such as plasma and serum.[2]

Quantitative Data on Peptide Stability

While specific head-to-head data for a single peptide comparing only an L-valine to a D-valine substitution is not extensively published, the principle of enhanced stability through D-amino acid incorporation is well-established. The following table provides illustrative data on the impact of D-amino acid substitution on peptide half-life in human serum, demonstrating the significant increase in stability.

Peptide VariantKey Structural FeatureHalf-life (t½) in Human Serum (Illustrative)
Peptide with L-ValineAll L-amino acids~ 0.8 hours
Peptide with D-ValineContains one D-amino acid substitution> 18 hours

Note: This data is representative and aims to illustrate the typical magnitude of stability enhancement observed with D-amino acid substitution. Actual half-life improvements will vary depending on the specific peptide sequence, the position of the substitution, and the experimental conditions.[3]

Experimental Protocols

A robust assessment of peptide stability is crucial for the development of peptide therapeutics. The following are detailed methodologies for key experiments used to compare the stability of D-valine and L-valine containing peptides.

In Vitro Peptide Stability Assay in Human Serum

This assay measures the rate of peptide degradation in a biologically relevant matrix.

Materials:

  • Test peptides (L-valine and D-valine variants)

  • Human serum (pooled from multiple donors is recommended)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile/Ethanol (1:1, v/v))

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Peptide Stock Solution Preparation: Prepare a concentrated stock solution of each peptide (e.g., 1 mg/mL) in a suitable solvent (e.g., sterile water or DMSO).

  • Reaction Setup:

    • Pre-warm human serum and PBS to 37°C.

    • In a low-protein-binding microcentrifuge tube, dilute the human serum with PBS (e.g., to a final concentration of 80% serum).

    • Spike the serum solution with the peptide stock solution to a final desired concentration (e.g., 100 µg/mL). Vortex briefly to mix.

  • Incubation and Time Points:

    • Incubate the peptide-serum mixture at 37°C.

    • At predetermined time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot (e.g., 50 µL) of the mixture.[1]

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the aliquot to a new microcentrifuge tube containing the quenching solution (e.g., 100 µL of 10% TCA). This will stop the enzymatic degradation and precipitate the serum proteins.

    • Vortex the sample vigorously.

    • Incubate on ice for at least 10 minutes.

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.[3]

  • Sample Analysis by RP-HPLC:

    • Carefully collect the supernatant, which contains the intact peptide and any degradation products.

    • Analyze the supernatant using an RP-HPLC system equipped with a C18 column.

    • Use a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile).

    • Monitor the elution of the peptide by UV absorbance at an appropriate wavelength (typically 214 nm or 280 nm).[3]

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide based on its retention time (determined by injecting a standard of the undigested peptide).

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the amount at time 0.

    • Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide by fitting the data to a first-order decay model.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in comparing the stability of L-valine and D-valine containing peptides.

G cluster_synthesis Peptide Synthesis cluster_assay In Vitro Stability Assay cluster_analysis Analysis L_Valine_Peptide Synthesize L-Valine Peptide Incubation Incubate with Human Serum at 37°C L_Valine_Peptide->Incubation D_Valine_Peptide Synthesize D-Valine Peptide D_Valine_Peptide->Incubation Sampling Collect Aliquots at Time Points Incubation->Sampling Quenching Quench Reaction & Precipitate Proteins Sampling->Quenching HPLC RP-HPLC Analysis Quenching->HPLC Data Quantify Intact Peptide HPLC->Data Comparison Compare Half-lives (t½) Data->Comparison Conclusion Conclusion Comparison->Conclusion Conclusion: D-Valine enhances stability

Workflow for comparing L- and D-Valine peptide stability.
Signaling Pathway Modulation

The enhanced stability of a D-valine containing peptide can lead to more sustained modulation of a target signaling pathway. For instance, a peptide agonist for a G-protein coupled receptor (GPCR) with a longer half-life will result in prolonged receptor activation and downstream signaling.

G cluster_extracellular Extracellular cluster_intracellular Intracellular L_Peptide L-Valine Peptide (Agonist) Receptor GPCR L_Peptide->Receptor Brief Activation D_Peptide D-Valine Peptide (Stabilized Agonist) D_Peptide->Receptor Sustained Activation G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Response Cellular Response Kinase->Response

Enhanced GPCR signaling due to stabilized peptide agonist.

Conclusion

The substitution of L-valine with D-valine is a powerful and well-documented strategy for enhancing the proteolytic stability of therapeutic peptides. This modification significantly increases the peptide's half-life in biological fluids, a critical attribute for improving pharmacokinetic profiles and overall therapeutic efficacy. The provided experimental protocols offer a robust framework for quantitatively assessing the stability of modified peptides. For researchers and drug developers, leveraging the stereochemical properties of D-amino acids like D-valine is an essential tool in the design of next-generation peptide-based medicines.

References

A Comparative Guide to the Validation of Viral Biomarkers: MALDI Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of viral biomarkers is a cornerstone of effective disease management and therapeutic innovation. This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry with other leading technologies for this purpose. Supported by experimental data, detailed protocols, and visual workflows, this document serves as a practical resource for selecting the most appropriate validation strategy.

Executive Summary

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry has emerged as a powerful tool in clinical virology, offering rapid, high-throughput, and cost-effective analysis of viral biomarkers.[1] This guide compares the performance of MALDI-MS against established methods such as Reverse Transcription-Polymerase Chain Reaction (RT-PCR), immunoassays, and Next-Generation Sequencing (NGS). While RT-PCR remains the gold standard for viral nucleic acid detection due to its exceptional sensitivity, MALDI-MS presents a compelling alternative, particularly for protein-level validation and genotyping, demonstrating comparable or even superior performance in certain applications.[2][3] Immunoassays provide a familiar and accessible platform for antigen and antibody detection, though with variability in sensitivity and specificity across different platforms.[4][5] NGS offers unparalleled depth for viral discovery and comprehensive genomic analysis but comes with a more complex workflow and higher cost.[6] The choice of method ultimately depends on the specific research or diagnostic question, required throughput, and available resources.

Performance Comparison of Viral Biomarker Validation Methods

The following tables summarize the quantitative performance of MALDI-Mass Spectrometry and its alternatives based on published studies.

Table 1: Performance of MALDI-MS in Viral Biomarker Detection
Virus MALDI-MS Method Metric Value Reference
SARS-CoV-2MassARRAY® (RT-PCR/MALDI-TOF)SensitivitySuperior to RT-PCR in some cases[2][3]
SpecificityHigh[7]
Limit of Detection (LOD)10-1562.5 copies/mL[7][8]
Concordance with RT-PCRHigh (for positive samples)[2]
Human Papillomavirus (HPV)High-Throughput GenotypingAgreement with Inno-LiPAAlmost perfect (Cohen's k=0.86)[9]
Influenza A (H5)Mutation DetectionCapabilityDetects key mutations for receptor affinity[10]
Table 2: Performance of Alternative Methods in Viral Biomarker Detection
Method Virus Metric Value Reference
RT-PCR SARS-CoV-2SensitivityGold Standard[2][3]
SpecificityHigh[2][3]
Immunoassays (Antigen) SARS-CoV-2Sensitivity93.5% - 98.8% (Ct ≤ 35)[11]
Specificity100%[11]
Immunoassays (Antibody) SARS-CoV-2Sensitivity92.7% - 99.1%[4]
Specificity98.9% - 99.9%[4]
Next-Generation Sequencing Respiratory VirusesCapabilityBroad-range detection of known and novel viruses[6][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key validation techniques.

MALDI-TOF MS for Viral Protein Biomarker Validation (Peptide Mass Fingerprinting)

This protocol outlines a general workflow for identifying viral proteins from a sample.

  • Sample Preparation and Virion Enrichment :

    • Biological samples (e.g., saliva, swabs) are mixed 1:1 (v/v) with ice-cold acetone.

    • The mixture is centrifuged at 16,000 x g for 30 minutes at 4°C to pellet the viral particles.

    • The supernatant is discarded, and the pellet is resuspended in a MALDI-TOF MS compatible dissolution buffer.[13][14]

  • Protein Digestion :

    • The enriched viral proteins are denatured and then digested, typically with trypsin, to generate a mixture of peptides.

  • MALDI Plate Spotting :

    • A small volume (e.g., 0.5 µL) of the peptide solution is spotted onto a MALDI target plate.

    • This is immediately followed by the addition of an equal volume of a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid - CHCA).

    • The mixture is allowed to air-dry, forming a co-crystalline structure.[15]

  • Mass Spectrometry Analysis :

    • The MALDI plate is inserted into the mass spectrometer.

    • A pulsed UV laser irradiates the sample spot, causing desorption and ionization of the peptides.

    • The mass-to-charge (m/z) ratio of the ions is measured by the time-of-flight (TOF) analyzer.[16]

  • Data Analysis :

    • The resulting mass spectrum, or "peptide mass fingerprint," is compared against a protein database of known viral sequences.

    • A match between the experimental peptide masses and the theoretical masses from a specific viral protein confirms its presence.[17]

RT-PCR for Viral RNA Detection
  • RNA Extraction : Viral RNA is extracted from the patient sample using a commercial kit.

  • Reverse Transcription : The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • PCR Amplification : The cDNA is then amplified using specific primers that target a unique region of the viral genome. The amplification process is monitored in real-time using fluorescent probes.

  • Data Analysis : The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is used to determine the presence and quantity of the viral RNA.

Immunoassay (ELISA) for Viral Antigen Detection
  • Coating : A microplate is coated with antibodies specific to the viral antigen of interest.

  • Sample Addition : The patient sample is added to the wells. If the viral antigen is present, it will bind to the capture antibodies.

  • Detection Antibody : A second, enzyme-linked antibody that also recognizes the viral antigen is added.

  • Substrate Addition : A substrate for the enzyme is added, which results in a color change.

  • Data Analysis : The intensity of the color, measured by a spectrophotometer, is proportional to the amount of viral antigen in the sample.

Visualizing the Workflows and Pathways

Diagrams created using Graphviz (DOT language) illustrate the experimental and logical flows of the discussed techniques.

MALDI_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MALDI-TOF MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Saliva, Swab) Enrichment Virion Enrichment (Acetone Precipitation) Sample->Enrichment Digestion Protein Digestion (Trypsin) Enrichment->Digestion Spotting MALDI Plate Spotting (with Matrix) Digestion->Spotting MS Mass Spectrometry (Laser Desorption/Ionization) Spotting->MS Spectrum Peptide Mass Fingerprint MS->Spectrum Identification Viral Biomarker Identification Spectrum->Identification Database Viral Protein Database Database->Identification

Caption: Workflow for viral protein biomarker validation using MALDI-TOF MS.

Alternative_Workflows cluster_rt_pcr RT-PCR Workflow cluster_immunoassay Immunoassay (ELISA) Workflow cluster_ngs NGS Workflow RNA_Extraction RNA Extraction RT Reverse Transcription RNA_Extraction->RT PCR PCR Amplification RT->PCR Coating Antibody Coating Sample_Add Sample Addition Coating->Sample_Add Detection_Ab Detection Antibody Sample_Add->Detection_Ab Substrate Substrate Addition Detection_Ab->Substrate NA_Extraction Nucleic Acid Extraction Library_Prep Library Preparation NA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics

Caption: Comparative workflows for RT-PCR, Immunoassay, and NGS.

Host Signaling Pathways in Viral Infection

Viral infections trigger complex host immune responses. Proteomic studies have identified key signaling pathways that are modulated during infection.[1] The diagram below illustrates the interconnectedness of the NF-κB and Interferon signaling pathways, which are central to the anti-viral response.

Viral_Signaling cluster_nfkb NF-κB Pathway cluster_interferon Interferon Pathway Virus Viral Infection IKK IKK Activation Virus->IKK RIGI RIG-I Activation Virus->RIGI IkB_Deg IκB Degradation IKK->IkB_Deg NFkB_Trans NF-κB Nuclear Translocation IkB_Deg->NFkB_Trans Proinflammatory Pro-inflammatory Cytokines NFkB_Trans->Proinflammatory IRF3_Phos IRF3 Phosphorylation RIGI->IRF3_Phos IRF3_Trans IRF3 Nuclear Translocation IRF3_Phos->IRF3_Trans Interferons Type I & III Interferons IRF3_Trans->Interferons Antiviral Antiviral Response Proinflammatory->Antiviral Interferons->Antiviral

Caption: Host signaling pathways activated in response to viral infection.

Conclusion

The validation of viral biomarkers is a multifaceted process with several robust technological options. MALDI-Mass Spectrometry offers a compelling combination of speed, cost-effectiveness, and versatility, making it an increasingly valuable tool in the virology toolkit. Its ability to directly analyze proteins and facilitate genotyping provides a unique advantage. However, the choice of the optimal validation method will always be guided by the specific requirements of the study, including the nature of the biomarker (nucleic acid or protein), the desired level of sensitivity, and the scale of the analysis. This guide provides the foundational information to make an informed decision, empowering researchers to advance our understanding and management of viral diseases.

References

quantitative comparison of unnatural amino acid incorporation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (Uaas) into proteins represents a powerful tool for developing novel therapeutics, creating advanced research tools, and elucidating complex biological processes. The efficiency of this incorporation is a critical parameter that dictates the feasibility and scalability of these applications. This guide provides an objective comparison of the incorporation efficiencies of several commonly used Uaas, supported by experimental data from peer-reviewed literature.

Quantitative Comparison of Unnatural Amino Acid Incorporation

The following tables summarize quantitative data on the incorporation efficiency of various Uaas. It is important to note that direct comparison of efficiencies across different studies can be challenging due to variations in experimental systems (e.g., E. coli, mammalian cells, cell-free systems), expression constructs, quantification methods, and the specific protein and site of incorporation. The data presented here is intended to provide a general overview and guide for selecting appropriate Uaas and incorporation systems.

Unnatural Amino AcidIncorporation SystemReporter ProteinIncorporation EfficiencyQuantification MethodReference
p-Azidophenylalanine (pAzF) E. coliGreen Fluorescent Protein (GFP)9% - 86% of wild-type expressionFluorescence[1]
Mammalian Cells (HEK293)eGFP~24% of wild-type eGFPWestern Blot[2]
Cell-Free (E. coli extract)Dihydrofolate Reductase (DHFR)Not specifiedMass Spectrometry[3]
Nε-acetyllysine (AcK) E. coliMyoglobinImproved with evolved synthetaseSDS-PAGE[4]
Mammalian Cells (HEK293T)sfGFPNot specifiedFlow Cytometry[4]
Phosphoserine (pSer) E. coliMyoglobin~10-fold increase with evolved systemChloramphenicol Resistance Assay[5]
O-propargyl-tyrosine (O-pTyr) Cell-Free (E. coli extract)sfGFPUp to 27-fold higher than in vivoNot specified[3]
Bicyclononyne-lysine (BCNK) Mammalian CellsNot specifiedEfficient incorporationMicroscopy[6]

Note: The efficiencies are reported as found in the cited literature and may represent relative yields compared to a control or absolute yields under specific conditions. For detailed context, please refer to the original publications.

Key Methodologies for Quantifying Uaa Incorporation

Accurate quantification of Uaa incorporation is crucial for optimizing experimental conditions and ensuring the homogeneity of the resulting protein. Several robust methods are commonly employed:

Western Blot Analysis

Western blotting is a widely used technique to semi-quantitatively or quantitatively assess the amount of full-length protein produced.[7][8][9] By comparing the band intensity of the Uaa-containing protein to that of a wild-type control or a loading control, a relative incorporation efficiency can be determined.

Experimental Protocol:

  • Protein Extraction and Quantification: Lyse cells expressing the target protein and quantify the total protein concentration using a standard method like the BCA assay.[9]

  • SDS-PAGE: Separate the protein lysates on a polyacrylamide gel based on molecular weight.

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and detect the signal using a CCD camera or X-ray film.

  • Quantification: Analyze the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control to account for variations in sample loading.[5]

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate and definitive method for confirming the incorporation of a Uaa at a specific site and for quantifying the incorporation efficiency.[10][11] By analyzing the mass of the intact protein or proteolytic peptides, the presence of the Uaa can be verified, and its abundance can be quantified relative to the wild-type protein or misincorporated amino acids.

Experimental Protocol (LC-MS/MS):

  • Protein Purification: Purify the Uaa-containing protein from the expression system.

  • Proteolytic Digestion: Digest the purified protein into smaller peptides using a protease such as trypsin.

  • Liquid Chromatography (LC) Separation: Separate the peptides using reverse-phase liquid chromatography.

  • Tandem Mass Spectrometry (MS/MS): Analyze the eluting peptides using a mass spectrometer. The instrument isolates a specific peptide ion (MS1) and fragments it to produce a tandem mass spectrum (MS2) that reveals its amino acid sequence.

  • Data Analysis: Analyze the MS/MS data to identify peptides containing the Uaa. The relative abundance of the Uaa-containing peptide compared to its wild-type counterpart can be used to calculate the incorporation efficiency.

Fluorescence-Based Reporter Assays

Fluorescent reporter proteins, such as Green Fluorescent Protein (GFP) and its variants, are commonly used to provide a rapid and high-throughput method for assessing Uaa incorporation efficiency.[6][12] The gene for the reporter protein is engineered to contain a nonsense codon (e.g., an amber stop codon) at a specific position. Successful incorporation of the Uaa at this position results in the production of a full-length, fluorescent protein.

Experimental Protocol (Flow Cytometry):

  • Construct Design: Create a plasmid encoding a fluorescent reporter protein with an in-frame amber stop codon at a permissive site.

  • Cell Transfection/Transformation: Introduce the reporter plasmid, along with plasmids encoding the orthogonal tRNA and aminoacyl-tRNA synthetase, into the host cells.

  • Expression: Culture the cells in the presence of the Uaa to allow for protein expression.

  • Flow Cytometry Analysis: Harvest the cells and analyze the fluorescence of individual cells using a flow cytometer.

  • Data Analysis: The percentage of fluorescent cells and the mean fluorescence intensity can be used to determine the relative incorporation efficiency. Dual-reporter systems, with a second fluorescent protein as an internal control, can provide more quantitative measurements.[12]

Visualizing the Workflow and Underlying Mechanisms

To better understand the processes involved in unnatural amino acid incorporation, the following diagrams illustrate the key experimental workflows and signaling pathways.

Unnatural_Amino_Acid_Incorporation_Workflow cluster_cloning 1. Plasmid Construction cluster_expression 2. Protein Expression cluster_analysis 3. Analysis Gene of Interest (with TAG) Gene of Interest (with TAG) Host Cell (E. coli or Mammalian) Host Cell (E. coli or Mammalian) Gene of Interest (with TAG)->Host Cell (E. coli or Mammalian) Orthogonal tRNA Orthogonal tRNA Orthogonal tRNA->Host Cell (E. coli or Mammalian) Orthogonal Synthetase Orthogonal Synthetase Orthogonal Synthetase->Host Cell (E. coli or Mammalian) Protein Synthesis Protein Synthesis Host Cell (E. coli or Mammalian)->Protein Synthesis Uaa Supplementation Uaa Supplementation Uaa Supplementation->Host Cell (E. coli or Mammalian) Cell Lysis Cell Lysis Protein Synthesis->Cell Lysis Purification Purification Cell Lysis->Purification Quantification Quantification Purification->Quantification Western Blot, Mass Spec, Fluorescence

General workflow for Uaa incorporation.

Amber_Suppression_Mechanism cluster_components Cellular Components cluster_process Process Uaa Uaa Charging Charging Uaa->Charging Orthogonal Synthetase Orthogonal Synthetase Orthogonal Synthetase->Charging Orthogonal tRNA(CUA) Orthogonal tRNA(CUA) Orthogonal tRNA(CUA)->Charging Ribosome Ribosome Translation Translation Ribosome->Translation mRNA (with UAG) mRNA (with UAG) mRNA (with UAG)->Translation Charging->Translation Aminoacylated tRNA Full-length Protein Full-length Protein Translation->Full-length Protein

Mechanism of amber suppression.

Conclusion

The efficiency of unnatural amino acid incorporation is influenced by a multitude of factors, including the choice of Uaa, the orthogonal tRNA/synthetase pair, the expression host, and the specific context of the incorporation site within the target protein. While direct, universal comparisons of efficiency remain challenging, the data and methodologies presented in this guide offer a valuable starting point for researchers seeking to leverage the power of genetic code expansion. Careful consideration of the available data and optimization of experimental protocols are key to achieving successful and efficient incorporation of unnatural amino acids for a wide range of applications.

References

Safety Operating Guide

Proper Disposal of 4,4,4-Trifluoro-DL-valine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 4,4,4-Trifluoro-DL-valine is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.

I. Immediate Safety Precautions

Before handling this compound for disposal, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety glasses or chemical goggles, protective gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2] An emergency eye wash fountain and safety shower should be readily accessible.[1]

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through incineration by a licensed waste disposal facility.[1] Adherence to national, state, and local regulations is mandatory.[3]

  • Containerization:

    • Leave the this compound in its original container whenever possible.[3]

    • If transferring is necessary, use a clean, dry, and appropriately labeled container. The label should clearly identify the contents as "this compound" and include any relevant hazard warnings.

    • Do not mix with other waste materials.[3]

  • Waste Collection:

    • For small quantities, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[2][4]

    • For larger spills, cover drains to prevent entry into the sewer system.[3][5] Collect the material and place it in a designated waste container.

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

    • The storage area should be clearly marked as a hazardous waste accumulation point.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

    • The recommended disposal method is incineration in a facility equipped with an afterburner and a flue gas scrubber to handle the fluorinated byproducts.[1]

  • Decontamination:

    • Thoroughly clean the area of the spill or where the waste was handled.

    • Dispose of any contaminated materials, such as gloves or wipes, as hazardous waste in the same manner as the chemical itself.[3]

III. Quantitative Data Summary

ParameterValueSource
Molecular FormulaC5H8F3NO2Synquest Labs
CAS Number16063-79-9Chemdad Co.
AppearanceWhite to off-white powder/solidFisher Scientific
Storage TemperatureRoom temperature, in a dry, dark, and inert atmosphereChemdad Co.
Incompatible MaterialsStrong oxidizing agents, strong acids, strong basesFisher Scientific

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe containerize Is the chemical in its original container? ppe->containerize original_container Leave in original container. Ensure it is sealed and labeled. containerize->original_container Yes transfer_container Transfer to a clean, dry, labeled container. Do not mix wastes. containerize->transfer_container No storage Store in a designated hazardous waste area. original_container->storage transfer_container->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste contractor. storage->contact_ehs incineration Arrange for disposal via incineration with afterburner and scrubber. contact_ehs->incineration decontaminate Decontaminate work area and dispose of contaminated materials. incineration->decontaminate end End: Proper Disposal Complete decontaminate->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4,4-Trifluoro-DL-valine
Reactant of Route 2
4,4,4-Trifluoro-DL-valine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。